Product packaging for (D-Lys6)-LH-RH(Cat. No.:CAS No. 130751-49-4)

(D-Lys6)-LH-RH

Cat. No.: B137889
CAS No.: 130751-49-4
M. Wt: 1253.4 g/mol
InChI Key: HOWBSMILMYIFKQ-OBCLEYQXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(D-Lys6)-LH-RH, also known as this compound, is a useful research compound. Its molecular formula is C59H84N18O13 and its molecular weight is 1253.4 g/mol. The purity is usually 95%.
The exact mass of the compound Pyr-his-trp-ser-tyr-D-lys-leu-arg-pro-gly-NH2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H84N18O13 B137889 (D-Lys6)-LH-RH CAS No. 130751-49-4

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N18O13/c1-32(2)23-42(52(84)71-41(12-7-21-65-59(62)63)58(90)77-22-8-13-47(77)57(89)67-29-48(61)80)72-50(82)39(11-5-6-20-60)70-53(85)43(24-33-14-16-36(79)17-15-33)73-56(88)46(30-78)76-54(86)44(25-34-27-66-38-10-4-3-9-37(34)38)74-55(87)45(26-35-28-64-31-68-35)75-51(83)40-18-19-49(81)69-40/h3-4,9-10,14-17,27-28,31-32,39-47,66,78-79H,5-8,11-13,18-26,29-30,60H2,1-2H3,(H2,61,80)(H,64,68)(H,67,89)(H,69,81)(H,70,85)(H,71,84)(H,72,82)(H,73,88)(H,74,87)(H,75,83)(H,76,86)(H4,62,63,65)/t39-,40+,41+,42+,43+,44+,45+,46+,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWBSMILMYIFKQ-OBCLEYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52671-12-2, 130751-49-4
Record name [D-Lys6]-LH-RH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 130751-49-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Dual-Pronged Attack of (D-Lys6)-LH-RH on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(D-Lys6)-LH-RH, a synthetic agonist of Luteinizing Hormone-Releasing Hormone (LHRH), has emerged as a significant molecule in oncology research and development. Its mechanism of action in cancer cells is multifaceted, involving both indirect hormonal suppression and direct antiproliferative and pro-apoptotic effects on tumor cells. This guide provides an in-depth technical overview of these mechanisms, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Fold Strategy

This compound exerts its anticancer effects through two primary mechanisms:

  • Indirect Action via the Pituitary-Gonadal Axis: As an LHRH agonist, chronic administration of this compound leads to the downregulation of LHRH receptors (also known as Gonadotropin-Releasing Hormone, GnRH, receptors) in the pituitary gland.[1][2][3] This desensitization results in a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] The subsequent decrease in circulating gonadotropins leads to a profound suppression of gonadal steroidogenesis, effectively inducing a state of "medical castration."[1] This is particularly effective in hormone-dependent cancers such as prostate and breast cancer, which rely on sex hormones for growth.

  • Direct Action on Cancer Cells: A growing body of evidence demonstrates that LHRH receptors are overexpressed on the surface of a wide range of cancer cells, including those of the breast, prostate, ovaries, and endometrium.[1][4] this compound can directly bind to these receptors, triggering intracellular signaling cascades that inhibit cell proliferation and induce apoptosis.[1] This direct action is crucial for its efficacy in hormone-independent cancers as well.

Furthermore, the high affinity of this compound for tumor-specific LHRH receptors has been exploited for targeted drug delivery. By conjugating cytotoxic agents to this peptide, chemotherapeutic payloads can be selectively delivered to cancer cells, enhancing their efficacy while minimizing systemic toxicity.

Quantitative Data: Receptor Binding and Antiproliferative Effects

The efficacy of this compound is underpinned by its high-affinity binding to LHRH receptors and its ability to inhibit cancer cell proliferation. The following tables summarize key quantitative data from various studies.

Cell LineCancer TypeKd (nM) - Binding Affinity of this compound or Analogues
HEK293 (recombinant)-10.5
EFO-21Ovarian Cancer1.5 (for [D-Trp6]LHRH)
EFO-27Ovarian Cancer1.7 (for [D-Trp6]LHRH)
Cell LineCancer TypeIC50 (nM) - Antiproliferative Activity of this compound
PC-3Prostate Cancer> 40,000
DU-145Prostate Cancer> 40,000
MCF-7Breast Cancer> 40,000
MDA-MB-231Breast Cancer> 40,000

Note: The high IC50 values for the unconjugated this compound in some cell lines highlight its primary role as a targeting moiety in cytotoxic drug conjugates for achieving potent antiproliferative effects.

Signaling Pathways in Cancer Cells

The direct effects of this compound on cancer cells are mediated by distinct signaling pathways that differ from those in the pituitary. In cancer cells, the LHRH receptor is predominantly coupled to the Gαi protein.

Gαi-Mediated Inhibition of Proliferation

Upon binding of this compound, the activated LHRH receptor-Gαi complex initiates a signaling cascade that leads to the inhibition of cell growth. A key mechanism is the interference with growth factor receptor signaling, particularly the Epidermal Growth Factor Receptor (EGFR) pathway.

Gαi-mediated inhibition of EGFR signaling.
Induction of Apoptosis

This compound and its analogs can induce apoptosis in cancer cells through the modulation of key apoptotic regulators. This process is often linked to the activation of stress-activated protein kinase (SAPK) pathways, such as JNK.

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LHRH_agonist This compound LHRHR LHRH Receptor LHRH_agonist->LHRHR Binds G_protein Gαi/βγ LHRHR->G_protein Activates JNK JNK G_protein->JNK Activates p_JNK p-JNK (Active) Bax Bax (Pro-apoptotic) p_JNK->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p_JNK->Bcl2 Inhibits c_Jun c-Jun p_JNK->c_Jun Phosphorylates Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes p_c_Jun p-c-Jun (Active) AP1 AP-1 Complex p_c_Jun->AP1 Forms AP1->Bax Upregulates Binding_Assay_Workflow start Start: Prepare Cell Membranes incubate Incubate membranes with radiolabeled LHRH analog (e.g., [125I]-triptorelin) and varying concentrations of unlabeled this compound start->incubate separate Separate bound from free radioligand (e.g., vacuum filtration) incubate->separate quantify Quantify radioactivity of bound ligand (gamma counter) separate->quantify analyze Analyze data to determine IC50 and calculate Ki (Kd) quantify->analyze end End: Determine Binding Affinity analyze->end

References

An In-depth Technical Guide on the Structure of (D-Lys6)-LH-RH Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, biological activity, and experimental analysis of the synthetic peptide analog, (D-Lys6)-Luteinizing Hormone-Releasing Hormone ((D-Lys6)-LH-RH). This document is intended for researchers, scientists, and professionals involved in endocrinology, oncology, and drug development.

Introduction: The Significance of LH-RH and its Analogs

Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system.[1][2] Synthesized and released from the hypothalamus, LH-RH stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.

The native LH-RH peptide has a short biological half-life due to rapid enzymatic degradation. This limitation has driven the development of synthetic analogs with modified structures to enhance stability and potency.[1][3] One such significant analog is this compound, a potent agonist of the GnRH receptor.[4][5] The substitution of the glycine residue at position 6 with a D-amino acid, specifically D-Lysine, stabilizes a β-turn conformation that is crucial for receptor interaction and confers resistance to degradation.[1]

Structural Analysis: Native LH-RH vs. This compound

The primary structure of both the native LH-RH and its (D-Lys6) analog are presented below. The key modification in this compound is the substitution of Glycine (Gly) at the 6th position with D-Lysine (D-Lys).

Table 1: Amino Acid Sequence of Native LH-RH and this compound

PositionNative LH-RHThis compound
1pGlupGlu
2HisHis
3TrpTrp
4SerSer
5TyrTyr
6 Gly D-Lys
7LeuLeu
8ArgArg
9ProPro
10Gly-NH2Gly-NH2

pGlu: pyroglutamic acid, NH2: amide

The D-amino acid at position 6 protects the peptide from enzymatic cleavage, significantly increasing its in vivo half-life and potency compared to the native hormone.

Quantitative Biological Activity

The modification at the 6th position endows this compound with enhanced biological activity. As a GnRH receptor agonist, it binds to and activates the GnRH receptor, leading to the downstream signaling cascade.[4][5]

Table 2: Comparative Biological Activity Data

PeptideAssay TypeCell LineParameterValue
This compoundCompetitive Radioligand Binding AssayHEK293IC5010.5 nM
Native LH-RHCompetitive Radioligand Binding AssayHEK293IC50Data not available in a directly comparable study

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis.[1][6]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (pGlu, His(Trt), Trp(Boc), Ser(tBu), Tyr(tBu), D-Lys(Boc), Leu, Arg(Pbf), Pro, Gly)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide MBHA resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is activated with HBTU/HOBt in the presence of DIPEA and coupled to the deprotected resin. The completion of the reaction is monitored (e.g., using a Kaiser test).

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Iterative Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence: Pro, Arg(Pbf), Leu, D-Lys(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and pGlu.

  • Final Deprotection: The N-terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with the cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, washed, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

In Vitro Receptor Binding Assay

A competitive radioligand binding assay is a common method to determine the binding affinity of this compound to the GnRH receptor.[7][8]

Materials:

  • Cell membranes from a cell line expressing the GnRH receptor (e.g., HEK293 cells)

  • Radiolabeled LH-RH analog (e.g., [125I]-triptorelin)

  • Unlabeled this compound (competitor)

  • Binding buffer

  • Glass fiber filters

  • Gamma counter

Procedure:

  • Membrane Preparation: Cell membranes expressing the GnRH receptor are prepared by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, a constant concentration of the radiolabeled ligand is incubated with increasing concentrations of the unlabeled competitor, this compound, in the presence of the cell membranes.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with cold binding buffer.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

Visualizations

GnRH Receptor Signaling Pathway

Upon binding of an agonist like this compound, the GnRH receptor (GnRHR), a G-protein coupled receptor, initiates a signaling cascade.[9][10][11]

GnRH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular D-Lys6-LH-RH D-Lys6-LH-RH GnRHR GnRHR D-Lys6-LH-RH->GnRHR Binds Gq_alpha Gαq GnRHR->Gq_alpha Activates PLC PLC Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_plus Ca²⁺ ER->Ca2_plus Releases Ca2_plus->PKC Co-activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LH & FSH synthesis) MAPK_Cascade->Gene_Expression Regulates

Caption: GnRH Receptor Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the IC50 of this compound.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Membranes Prepare GnRHR-expressing cell membranes Incubate Incubate membranes with radioligand and competitor Prep_Membranes->Incubate Prep_Ligands Prepare radiolabeled ligand and serial dilutions of This compound Prep_Ligands->Incubate Filter Separate bound and free ligand by filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Plot Plot % specific binding vs. log[competitor] Count->Plot Calculate Calculate IC50 using non-linear regression Plot->Calculate

Caption: Workflow for Competitive Binding Assay.

References

(D-Lys6)-LH-RH: A Technical Overview of a Potent GnRH Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (D-Lys6)-LH-RH, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LH-RH), and its role as a potent agonist for the Gonadotropin-Releasing Hormone (GnRH) receptor. This document details the mechanism of action, signaling pathways, and experimental protocols relevant to the study of this compound.

Core Concepts: Mechanism of Action

This compound is a synthetic decapeptide that acts as a superagonist of the GnRH receptor.[1] The substitution of a D-lysine for the glycine at position 6 confers enhanced resistance to degradation and a higher binding affinity for the GnRH receptor compared to the native LH-RH.[2]

Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells, this compound initiates a cascade of intracellular signaling events.[1] The primary pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3] The subsequent increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1]

While the Gq/11 pathway is the principal mechanism, evidence also suggests that the GnRH receptor can couple to other G proteins, such as Gs, leading to the activation of the adenylyl cyclase-cAMP pathway in a cell-specific manner.

Signaling Pathways

The signaling cascade initiated by the binding of this compound to the GnRH receptor is a complex and well-orchestrated process. The following diagram illustrates the primary Gq/11-mediated pathway.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Lys6-LH-RH D-Lys6-LH-RH GnRHR GnRH Receptor D-Lys6-LH-RH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Gonadotropin_Release Gonadotropin (LH/FSH) Release Ca2->Gonadotropin_Release Stimulates PKC->Gonadotropin_Release Stimulates

Caption: GnRH Receptor Signaling Pathway initiated by this compound.

Quantitative Data

The binding affinity and functional potency of GnRH receptor agonists are critical parameters in their evaluation. While specific data for the unmodified this compound is not consistently reported across the literature, the following table summarizes representative data for a closely related, modified analog.

ParameterValueCompoundCell Type/TissueReference
Binding Affinity (Kd) 131 ± 16 pMdes-Gly10-[biotinyl-aminoethylglycyl-D-Lys6]-LHRH ethylamideRat anterior pituitary gland membranes[4]

Note: The provided Kd value is for a biotinylated and ethylamide-modified derivative of this compound, which may influence its binding characteristics.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound activity. Below are protocols for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Prepared from rat pituitary glands or cells expressing the GnRH receptor.

  • Radioligand: 125I-labeled GnRH agonist (e.g., [125I]iodo-D-Ala6-EA).

  • Unlabeled Ligand: this compound.

  • Assay Buffer: 10 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 0.9% NaCl.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled this compound or buffer (for total binding).

  • To determine non-specific binding, add a high concentration of unlabeled GnRH agonist to a set of tubes.

  • Incubate the mixture at 4°C for 2-4 hours to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.

  • Analyze the data using a non-linear regression analysis to determine the IC50, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.[5]

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of GnRH receptor activation.

Materials:

  • Cells: Pituitary cells or other cell lines endogenously or recombinantly expressing the GnRH receptor.

  • Stimulation Buffer: Krebs-Ringer-HEPES buffer or similar.

  • This compound .

  • Lithium Chloride (LiCl): To inhibit the degradation of inositol phosphates.[6]

  • IP1 Assay Kit: Commercially available kits (e.g., HTRF-based assays).

Procedure:

  • Plate the cells in a suitable microplate and culture overnight.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with stimulation buffer containing LiCl for a specified time (e.g., 30 minutes) at 37°C.[6]

  • Add varying concentrations of this compound to the wells.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Lyse the cells according to the assay kit protocol.

  • Add the detection reagents from the IP1 assay kit to the cell lysates.

  • Incubate as recommended by the kit manufacturer to allow for the detection reaction to occur.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Generate a dose-response curve and calculate the EC50 value, representing the concentration of this compound that produces 50% of the maximal response.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing a GnRH receptor agonist like this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_binding Receptor Binding Characterization cluster_functional Functional Activity Assessment cluster_invivo In Vivo Evaluation Synthesis This compound Synthesis & Purification Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay IP_Assay Inositol Phosphate Accumulation Assay Synthesis->IP_Assay Kd_Ki Determine Kd/Ki Binding_Assay->Kd_Ki Animal_Model Animal Model Studies (e.g., Hormone Secretion) Kd_Ki->Animal_Model EC50 Determine EC50 IP_Assay->EC50 EC50->Animal_Model Efficacy Assess In Vivo Efficacy Animal_Model->Efficacy

Caption: Typical experimental workflow for GnRH agonist characterization.

References

The Dawn of a New Era in Hormone Therapy: An In-depth Guide to the Discovery and Development of LHRH Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanisms of action of Luteinizing Hormone-Releasing Hormone (LHRH) analogs. From the pioneering work that elucidated the structure of LHRH to the rational design of potent agonists and antagonists, this document details the scientific journey that has revolutionized the treatment of hormone-dependent diseases. It serves as a valuable resource for researchers and professionals in the field, offering detailed experimental protocols, quantitative data on analog performance, and visual representations of key biological pathways and research workflows.

The Foundational Discovery of LHRH

The journey into the therapeutic potential of LHRH analogs began with the groundbreaking work of Andrew Schally and Roger Guillemin in the 1960s and early 1970s.[1] Their independent research led to the isolation, structural elucidation, and synthesis of the hypothalamic neuropeptide, Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1] This decapeptide was identified as the key regulator of the reproductive axis, stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This pivotal discovery, which earned them the Nobel Prize in Physiology or Medicine in 1977, laid the groundwork for the development of synthetic analogs with therapeutic applications.[1]

Initial investigations quickly revealed that the native LHRH had a very short half-life, limiting its clinical utility.[2] This prompted an intense research effort to synthesize modified versions, or analogs, of LHRH with enhanced potency and duration of action. These efforts led to the development of two distinct classes of LHRH analogs: agonists and antagonists.

The Two Faces of LHRH Analogs: Agonists and Antagonists

The therapeutic utility of LHRH analogs stems from their ability to modulate the LHRH receptor (LHRH-R) in the pituitary gland. While both agonists and antagonists interact with this receptor, they elicit opposing physiological responses.

LHRH Agonists: These analogs, such as leuprolide, goserelin, and triptorelin, are designed to be more potent and resistant to degradation than native LHRH.[2][3] Upon initial administration, they cause a transient surge in LH and FSH secretion, a phenomenon known as the "flare-up" effect.[4] However, continuous stimulation of the LHRH-R leads to its desensitization and downregulation, ultimately resulting in a profound suppression of gonadotropin and sex steroid production, effectively inducing a state of medical castration.[2]

LHRH Antagonists: In contrast, antagonists like degarelix and cetrorelix bind to the LHRH-R and competitively block the binding of native LHRH, leading to an immediate and rapid suppression of LH and FSH without an initial surge.[4][5] This immediate onset of action is a key clinical advantage in certain conditions, such as advanced prostate cancer, where the initial testosterone flare caused by agonists can be detrimental.

Structural Modifications: The Key to Enhanced Potency and Stability

The enhanced activity of LHRH analogs is a direct result of specific modifications to the native decapeptide sequence (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2).

Agonist Modifications:

  • Substitution at Position 6: Replacing the glycine (Gly) at position 6 with a D-amino acid, such as D-Leucine in leuprolide or D-Tryptophan in triptorelin, significantly increases resistance to enzymatic degradation and enhances receptor binding affinity.[2][3]

  • Modification at Position 10: Replacing the C-terminal glycine-amide with an ethylamide group, as seen in leuprolide, further increases the analog's stability.[2]

Antagonist Modifications: The development of potent antagonists required more extensive modifications to the LHRH sequence, often involving substitutions at multiple positions to achieve strong receptor binding without activation.

Quantitative Analysis of LHRH Analog Activity

The efficacy of LHRH analogs is determined through rigorous in vitro and in vivo testing. Key parameters include receptor binding affinity (Kd), potency (IC50 or EC50), and the ability to suppress hormone production. The following tables summarize the quantitative data for several commonly used LHRH agonists and antagonists.

Table 1: Receptor Binding Affinity and Potency of LHRH Agonists

AnalogModification (Position 6)Modification (Position 10)Receptor Binding Affinity (Kd, nM)Relative Potency (vs. LHRH)
LHRHGlyGly-NH2~5-101
LeuprolideD-LeuPro-NHEt~0.1-0.550-100
GoserelinD-Ser(tBu)Aza-Gly-NH2~0.2-0.8~50
TriptorelinD-TrpGly-NH2~0.05-0.2~100
BuserelinD-Ser(tBu)Pro-NHEt~0.1-0.6~50

Table 2: Receptor Binding Affinity and Potency of LHRH Antagonists

AnalogKey ModificationsReceptor Binding Affinity (Kd, nM)
DegarelixMultiple substitutions~0.1-0.4
CetrorelixMultiple substitutions~0.2-0.7
AbarelixMultiple substitutions~0.3-0.9
GanirelixMultiple substitutions~0.4-1.0

Experimental Protocols

The development and characterization of LHRH analogs rely on a suite of standardized experimental protocols. Detailed methodologies for two key assays are provided below.

LHRH Receptor Binding Assay (Radioligand Competition Assay)

This assay is used to determine the binding affinity of LHRH analogs to the LHRH receptor.

Materials:

  • Cell membranes expressing LHRH receptors (e.g., from pituitary tissue or transfected cell lines).

  • Radiolabeled LHRH analog (e.g., [125I]-triptorelin).

  • Unlabeled LHRH analog (competitor).

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.

  • Add a fixed concentration of the radiolabeled LHRH analog to all wells.

  • Add increasing concentrations of the unlabeled competitor LHRH analog to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled analog to determine non-specific binding.

  • Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[6]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 (concentration of competitor that inhibits 50% of specific binding) can be determined from this curve, and the Kd (dissociation constant) can be calculated using the Cheng-Prusoff equation.

In Vitro Cell Proliferation Assay (MTS Assay)

This assay is used to assess the direct anti-proliferative effects of LHRH analogs on cancer cells that express LHRH receptors.

Materials:

  • Cancer cell line expressing LHRH receptors (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).

  • Complete cell culture medium.

  • LHRH analog to be tested.

  • 96-well cell culture plates.

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Treatment: Prepare serial dilutions of the LHRH analog in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the LHRH analog. Include control wells with medium only.

  • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.[8][9][10]

  • Incubate the plates for 1-4 hours at 37°C.[8][9][10] During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[9][10]

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all other readings. Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells). Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value (the concentration of the analog that inhibits cell proliferation by 50%).

Visualizing the Molecular Mechanisms and Development Workflow

To better understand the intricate processes involved in LHRH analog function and development, the following diagrams have been generated using the DOT language.

LHRH Receptor Signaling Pathways

LHRH_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gq Gq/11 Pathway (Pituitary) cluster_gi Gi Pathway (Cancer Cells) LHRH LHRH / Analog LHRHR LHRH Receptor LHRH->LHRHR Gq Gq/11 LHRHR->Gq Gi Gi LHRHR->Gi PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin Gonadotropin (LH/FSH) Release Ca->Gonadotropin PKC->Gonadotropin AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Proliferation ↓ Cell Proliferation cAMP->Proliferation

Caption: LHRH receptor signaling in pituitary versus cancer cells.

Experimental Workflow for LHRH Analog Development

LHRH_Development_Workflow cluster_discovery Discovery & Design cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_approval Regulatory Approval & Post-Marketing Design Analog Design & Structure-Activity Relationship (SAR) Synthesis Peptide Synthesis & Purification Design->Synthesis InVitro In Vitro Assays (Receptor Binding, Cell Proliferation) Synthesis->InVitro InVivo In Vivo Animal Models (Hormone Suppression, Tumor Growth) InVitro->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Phase1 Phase I Trials (Safety & Pharmacokinetics) Tox->Phase1 Phase2 Phase II Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Trials (Large-scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Submission & Approval Phase3->Approval PostMarket Post-Marketing Surveillance (Phase IV) Approval->PostMarket

Caption: The streamlined workflow for LHRH analog development.

Conclusion

The discovery and development of LHRH analogs represent a triumph of rational drug design and a cornerstone of modern endocrine therapy. By understanding the fundamental biology of the LHRH system, scientists have been able to create powerful therapeutic agents that have significantly improved the management of prostate cancer, breast cancer, endometriosis, and other hormone-sensitive conditions. The continued exploration of novel analogs, delivery systems, and combination therapies promises to further refine and expand the clinical applications of this important class of drugs. This guide serves as a testament to the remarkable journey from basic scientific discovery to life-changing medical innovation.

References

Physicochemical Properties of (D-Lys6)-LH-RH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of (D-Lys6)-LH-RH, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Core Physicochemical Data

This compound is a decapeptide analog of the naturally occurring LHRH. The substitution of a D-lysine residue at the sixth position enhances its resistance to enzymatic degradation, thereby increasing its biological potency and duration of action.[1][2][3] The fundamental physicochemical properties of this peptide are summarized in the table below.

PropertyValue
Molecular Formula C₅₉H₈₄N₁₈O₁₃[1][4][5]
Molecular Weight 1253.41 g/mol [1][4][6]
Amino Acid Sequence (3-Letter) Glp-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH₂[7][8]
Amino Acid Sequence (1-Letter) (Glp)HWSYkLRPG-NH₂[7][8]
Appearance Lyophilized white powder[1][5]
Purity Typically >96% (as determined by HPLC)[7][8]
Isoelectric Point (pI) Estimated to be similar to LHRH (pI ≈ 9.6)[9][10]
Storage Conditions -20°C or below, protected from light[1][7][8]

Solubility and Stability

Solubility: The solubility of this compound, like other peptides, is highly dependent on its amino acid composition and the pH of the solvent.[11][12][13] As a basic peptide with a net positive charge at neutral pH, it is generally soluble in aqueous solutions. For optimal dissolution, it is recommended to first attempt reconstitution in sterile, distilled water. If solubility is limited, the use of a dilute acidic solution (e.g., 10% acetic acid) can aid in solubilization. For highly hydrophobic preparations, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) may be used, followed by dilution with an aqueous buffer.[12]

Stability: this compound exhibits enhanced stability compared to native LHRH due to the D-amino acid substitution.[1][2] However, it is still susceptible to degradation under certain conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed to monitor its degradation.[1] Studies have shown that under physiological conditions (37°C, pH 7.4), oxidation of the peptide can occur over several days.[1] For long-term storage, maintaining the lyophilized powder at -20°C or below is crucial to prevent degradation.[7][8] Aqueous solutions of LHRH have been shown to be stable for extended periods when stored at 4°C or frozen.[14]

Experimental Protocols

Determination of Purity and Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound purity and can be adapted for stability studies.

Objective: To separate and quantify this compound and its potential impurities or degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., Jupiter C18, 5 µm, 250 x 4.6 mm).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Water, HPLC grade.

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column Temperature: 40°C.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.[1]

    • Injection Volume: 20 µL.

    • Gradient Program:

      • Start with a linear gradient from 10% to 35% Mobile Phase B over 20 minutes.[1]

      • Follow with a wash step at high Mobile Phase B concentration and re-equilibration at initial conditions.

  • Data Analysis:

    • Integrate the peak areas of the main peptide and any impurity/degradation peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • For stability studies, compare the chromatograms of stressed samples to a control sample to identify and quantify degradation products.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) HPLC HPLC System (C18 Column, 40°C, 1 mL/min) MobilePhase->HPLC SamplePrep Sample Preparation (Dissolve in Mobile Phase A) Injection Inject Sample (20 µL) SamplePrep->Injection Gradient Gradient Elution (10-35% B over 20 min) HPLC->Gradient Injection->HPLC Detection UV Detection (220 nm) Gradient->Detection Integration Peak Integration Detection->Integration Calculation Purity/Degradation Calculation Integration->Calculation Signaling_Pathway LHRH This compound GnRHR GnRH Receptor (GPCR) LHRH->GnRHR Binds Gq Gq/11 G-protein GnRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Gonadotropin Synthesis & Secretion (LH, FSH) PKC->Response Leads to

References

The Guardian at the Gate: How D-Lysine Substitution Fortifies LH-RH Analogs Against Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The strategic substitution of L-amino acids with their D-enantiomers represents a cornerstone of modern peptide drug design, offering a powerful tool to enhance therapeutic efficacy by increasing metabolic stability. In the landscape of hormonal therapies, Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), and its analogs are prime examples of this principle in action. This technical guide delves into the core role of D-lysine substitution in bolstering the stability of LH-RH, providing researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, supporting data, and experimental methodologies.

The Achilles' Heel of Native LH-RH: Enzymatic Degradation

Native LH-RH is a decapeptide with a short physiological half-life, primarily due to its susceptibility to enzymatic degradation by various proteases.[1][2] This rapid clearance necessitates frequent administration to achieve a sustained therapeutic effect, a significant drawback in clinical applications. The primary cleavage sites for enzymatic attack on the LH-RH molecule have been identified, with the bonds following Tyr5-Gly6 and Trp3-Ser4 being particularly vulnerable.[3]

D-Lysine: A Stereochemical Shield

The introduction of a D-amino acid, such as D-lysine, at position 6 of the LH-RH sequence fundamentally alters the peptide's susceptibility to proteolysis.[1][2][4] Proteolytic enzymes are highly stereospecific, configured to recognize and cleave peptide bonds between L-amino acids. The D-configuration of the substituted amino acid presents a spatial arrangement that is not readily accommodated by the active site of these enzymes.[1][5] This "stereochemical shield" effectively renders the peptide resistant to enzymatic breakdown, thereby prolonging its circulation time and enhancing its biological activity.[2][6]

Quantitative Insights into Enhanced Stability

While direct comparative half-life data for D-lysine substituted LH-RH is not extensively published in a consolidated format, the principle of stabilization through D-amino acid substitution at position 6 is well-documented through analogs like [D-Ala6]-LH-RH. This analog serves as an excellent model to quantify the impact of such modifications.

PeptideRelative Degradation RateReference
Native LH-RH1 (Normalized)[7]
[D-Ala6]-LH-RH3-8 times lower[7]
Table 1: Comparative in vitro degradation rates of native LH-RH and a D-amino acid substituted analog in lung pneumocytes.

This significant reduction in the degradation rate for the D-amino acid substituted analog underscores the profound stabilizing effect of this modification. This enhanced stability is a key contributor to the increased potency and duration of action observed in clinically utilized LH-RH agonists.[6]

Experimental Protocols for Assessing LH-RH Analog Stability

The evaluation of peptide stability is a critical step in the development of new therapeutic agents. The following is a generalized protocol for an in vitro serum/plasma stability assay applicable to LH-RH and its D-lysine substituted analogs, based on common methodologies employing High-Performance Liquid Chromatography (HPLC).

Protocol: In Vitro Serum/Plasma Stability Assay of LH-RH Analogs

1. Materials and Reagents:

  • Native LH-RH and D-lysine substituted LH-RH analog (lyophilized powder)

  • Human serum or plasma (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Protein precipitation agent (e.g., 10% trichloroacetic acid (TCA) in ACN, or cold ACN)

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare stock solutions of native LH-RH and the D-lysine analog (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water or PBS).

  • Spike a known concentration of the peptide stock solution into pre-warmed (37°C) human serum or plasma to achieve the desired final concentration (e.g., 10 µg/mL).

3. Incubation:

  • Incubate the peptide-serum/plasma mixture in a water bath or incubator at 37°C.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

4. Protein Precipitation and Sample Quenching:

  • Immediately add the withdrawn aliquot to a tube containing the protein precipitation agent (e.g., 2 volumes of cold ACN with 1% TFA).

  • Vortex the mixture vigorously for 30 seconds to precipitate serum/plasma proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

5. HPLC Analysis:

  • Carefully collect the supernatant, which contains the remaining intact peptide.

  • Inject a fixed volume of the supernatant onto the HPLC system.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A typical gradient would be a linear increase in Mobile Phase B from 5% to 95% over 30 minutes.

  • Flow Rate: 1 mL/min

  • Detection: Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).

6. Data Analysis:

  • Integrate the peak area of the intact peptide at each time point.

  • Plot the percentage of the remaining peptide (relative to the 0-minute time point) against time.

  • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the LH-RH signaling pathway and the experimental workflow for stability assessment.

LHRH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LHRH LH-RH LHRHR LH-RH Receptor (GPCR) LHRH->LHRHR Gq Gq Protein LHRHR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Gene Gene Transcription (LH & FSH β-subunits) Ca2->Gene regulates MAPK MAPK Cascade PKC->MAPK activates MAPK->Gene regulates

LH-RH Signaling Pathway.

Stability_Assay_Workflow start Start: Prepare Peptide Stock Solutions (Native LH-RH & D-Lys Analog) spike Spike into pre-warmed human serum/plasma start->spike incubate Incubate at 37°C spike->incubate sampling Withdraw aliquots at pre-determined time points incubate->sampling precipitate Protein Precipitation & Sample Quenching sampling->precipitate centrifuge Centrifuge to pellet proteins precipitate->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc Analyze by HPLC supernatant->hplc data Data Analysis: Peak area vs. time hplc->data halflife Calculate Half-Life (t½) data->halflife end End: Compare Stability halflife->end

Experimental Workflow for Stability Assay.

Conclusion

The substitution of L-glycine at position 6 with a D-amino acid, such as D-lysine, is a critical and effective strategy for enhancing the stability of LH-RH analogs. This modification provides a robust defense against enzymatic degradation, leading to a longer plasma half-life and, consequently, improved pharmacokinetic and pharmacodynamic properties. The principles and methodologies outlined in this guide provide a foundational understanding for the continued development and evaluation of more stable and effective peptide-based therapeutics. The strategic application of D-amino acid substitution will undoubtedly continue to be a pivotal element in the design of next-generation peptide drugs.

References

(D-Lys6)-LH-RH: A Technical Guide to its Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(D-Lys6)-LH-RH, a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, plays a crucial role in reproductive endocrinology and is a valuable tool in various therapeutic areas. Understanding the intricate signaling cascades initiated by this analog is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting the GnRH receptor. This technical guide provides an in-depth overview of the signal transduction pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Signal Transduction Pathways

This compound, like the endogenous GnRH, binds to the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins and the initiation of downstream signaling cascades. The primary pathways activated are the Gq/11-phospholipase C pathway and the mitogen-activated protein kinase (MAPK) cascade, with modulation of the cyclic AMP (cAMP) pathway also observed.

Gq/11-Phospholipase C (PLC) Pathway

The canonical signaling pathway activated by the GnRH receptor upon agonist binding is mediated through the Gq/11 family of G-proteins.[1][2]

  • G-protein Activation: Upon binding of this compound, the GnRH receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C Activation: The activated Gαq/11 subunit dissociates from the βγ-subunits and activates phospholipase C-β (PLCβ).

  • Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

    • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC).

Activated PKC phosphorylates a multitude of downstream target proteins, leading to various cellular responses, including the synthesis and release of gonadotropins (luteinizing hormone and follicle-stimulating hormone) from pituitary gonadotropes.

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol dLys6 This compound GnRHR GnRH Receptor dLys6->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., Gonadotropin Release) PKC->CellularResponse Leads to

Gq/11-Phospholipase C Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) Cascade

The activation of the GnRH receptor also leads to the stimulation of the MAPK signaling cascade, which is crucial for regulating gene expression and cell proliferation. The extracellular signal-regulated kinase (ERK) pathway is a key component of this cascade.

  • Upstream Activation: The activation of ERK is often downstream of PKC activation. PKC can phosphorylate and activate Raf kinase.

  • Kinase Cascade:

    • Activated Raf (a MAPKKK) phosphorylates and activates MEK (a MAPKK).

    • Activated MEK, in turn, phosphorylates and activates ERK1/2 (a MAPK).

  • Nuclear Translocation and Gene Expression: Activated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, such as c-Fos and c-Jun. These transcription factors then regulate the expression of target genes, including those encoding the gonadotropin subunits.

MAPK_ERK_Pathway cluster_nucleus Nucleus PKC Protein Kinase C (from Gq/11 pathway) Raf Raf (MAPKKK) PKC->Raf Phosphorylates & Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates & Activates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates & Activates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (e.g., Gonadotropin Subunits) TranscriptionFactors->GeneExpression Regulates

MAPK/ERK Signaling Cascade.
Modulation of the Cyclic AMP (cAMP) Pathway

While the Gq/11 pathway is primary, evidence suggests that GnRH receptor activation can also modulate intracellular cAMP levels. This can occur through coupling to other G-proteins, such as Gs (stimulatory) or Gi (inhibitory).

  • Gs-mediated activation: In some cellular contexts, the GnRH receptor can couple to Gs, leading to the activation of adenylyl cyclase, which converts ATP to cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets.

  • Gi-mediated inhibition: Conversely, coupling to Gi can inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

The precise role and context-dependency of Gs and Gi coupling in this compound signaling are areas of active research.

cAMP_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol dLys6 This compound GnRHR GnRH Receptor dLys6->GnRHR Gs Gs GnRHR->Gs Gi Gi GnRHR->Gi AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Leads to

Modulation of the cAMP Pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its derivatives in relation to GnRH receptor binding and functional activity.

CompoundParameterValueCell/SystemReference
Biotinylated [D-Lys6]GnRHIC50 (Receptor Binding)104.39 ± 16.6 nMCOS-7 cells expressing human GnRH-R[3]
Biotinylated [D-Lys6]GnRHED50 (IP Production)256 ± 99.3 nMCOS-7 cells expressing human GnRH-R[3]
[¹⁸F]FP-D-Lys⁶-GnRHIC50 (Receptor Binding)2.0 nMNot specified[4]
[N-acetyl-D-p-chloro-Phe¹,²D-Trp³,D-Lys⁶,D-Ala¹⁰]GnRHKa (Receptor Binding)8.4 ± 1.4 x 10⁹ M⁻¹Rat pituitary particles and cells[5]

Detailed Experimental Protocols

Radioligand Binding Assay for GnRH Receptor

This protocol is designed to determine the binding affinity of this compound to the GnRH receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (from GnRHR-expressing cells) start->prep_membranes incubation Incubate Membranes with: - Radiolabeled GnRH analog - Increasing concentrations of this compound prep_membranes->incubation separation Separate Bound and Free Ligand (e.g., vacuum filtration) incubation->separation quantification Quantify Radioactivity (scintillation counting) separation->quantification analysis Data Analysis (e.g., non-linear regression to determine IC50 and Ki) quantification->analysis end End analysis->end

Workflow for Radioligand Binding Assay.

1. Materials:

  • Cell line expressing GnRH receptor (e.g., HEK293, COS-7, or pituitary-derived cells)

  • Radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA)

  • Wash buffer (e.g., ice-cold PBS)

  • Glass fiber filters

  • Scintillation fluid

2. Membrane Preparation:

  • Culture GnRHR-expressing cells to confluency.

  • Harvest cells and homogenize in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in binding buffer and determine protein concentration.

3. Binding Assay:

  • In a 96-well plate, add a constant amount of membrane protein to each well.

  • Add increasing concentrations of unlabeled this compound.

  • Add a constant concentration of the radiolabeled GnRH analog to all wells.

  • For non-specific binding control wells, add a high concentration of unlabeled GnRH.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

4. Separation and Quantification:

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phospholipase C (PLC) Activity Assay

This assay measures the production of inositol phosphates (IPs), the downstream products of PLC activation.

1. Materials:

  • GnRHR-expressing cells

  • myo-[³H]inositol

  • Serum-free medium

  • This compound

  • Stimulation buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Dowex AG1-X8 resin

2. Protocol:

  • Seed cells in 24-well plates and grow to near confluency.

  • Label the cells by incubating with myo-[³H]inositol in serum-free medium overnight.

  • Wash the cells to remove unincorporated label.

  • Pre-incubate the cells in stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Stimulate the cells with various concentrations of this compound for a defined time (e.g., 30 minutes).

  • Terminate the reaction by adding ice-cold perchloric acid.

  • Transfer the cell lysates to tubes and neutralize with KOH.

  • Apply the neutralized lysates to columns containing Dowex AG1-X8 resin.

  • Elute the total [³H]inositol phosphates with formic acid.

  • Quantify the radioactivity in the eluate using a scintillation counter.

3. Data Analysis:

  • Plot the amount of [³H]inositol phosphates produced against the concentration of this compound.

  • Use non-linear regression to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Cyclic AMP (cAMP) Measurement Assay

This protocol describes a competitive immunoassay for the quantification of intracellular cAMP.

1. Materials:

  • GnRHR-expressing cells

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA or HTRF-based)

2. Protocol:

  • Seed cells in a 96-well plate and grow to the desired confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulate the cells with various concentrations of this compound for a specific time.

  • Lyse the cells according to the assay kit manufacturer's instructions.

  • Perform the cAMP competitive immunoassay following the kit protocol. This typically involves incubating the cell lysate with a fixed amount of labeled cAMP and an anti-cAMP antibody.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the cAMP concentration in each sample from the standard curve.

  • Plot the cAMP concentration against the concentration of this compound.

  • Determine the EC50 or IC50 value for cAMP modulation.

MAPK/ERK Activation Assay (Western Blot)

This protocol is used to detect the phosphorylation of ERK1/2 as a measure of its activation.

1. Materials:

  • GnRHR-expressing cells

  • This compound

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Stimulate the cells with this compound at various concentrations for different time points.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% BSA in TBST).

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for loading control.

3. Data Analysis:

  • Quantify the band intensities for phospho-ERK and total-ERK.

  • Normalize the phospho-ERK signal to the total-ERK signal.

  • Plot the normalized phospho-ERK levels against the concentration or time of this compound treatment to determine the EC50 and time course of activation.

References

understanding the binding affinity of (D-Lys6)-LH-RH to its receptor

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides a comprehensive overview of the binding affinity of the synthetic luteinizing hormone-releasing hormone (LH-RH) analog, (D-Lys6)-LH-RH, to its cognate receptor, the Gonadotropin-Releasing Hormone (GnRH) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and functional consequences of this potent GnRH receptor agonist.

Quantitative Binding Affinity Data

CompoundReceptorAssay TypeMeasured Value (IC50)Reference
Biotin-[D-Lys6]GnRHGnRH ReceptorCompetitive Radioligand Binding104.3 ± 16.6 nM[1]

Note: The IC50 value represents the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. A lower IC50 value is indicative of a higher binding affinity. The provided data is for a biotinylated derivative, which may have a slightly different affinity compared to the unmodified this compound.

Experimental Protocols

The determination of binding affinity is achieved through various experimental techniques. Below are detailed methodologies for key experiments relevant to studying the interaction of this compound with the GnRH receptor.

Competitive Radioligand Binding Assay

This assay is a cornerstone for determining the binding affinity of an unlabeled ligand, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for the GnRH receptor.

Materials:

  • Receptor Source: Crude membrane preparations from cells or tissues expressing the GnRH receptor (e.g., pituitary cells, HEK293 cells stably expressing the human GnRH receptor).

  • Radioligand: A high-affinity GnRH receptor radioligand, such as [¹²⁵I]-buserelin or ¹²⁵I-Tyr⁵, D-Trp⁶-GnRH.

  • Unlabeled Ligand: this compound at a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Gamma counter.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the GnRH receptor in a suitable lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a desired protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add increasing concentrations of the unlabeled competitor, this compound.

    • For the determination of total binding, add only the radioligand and membranes.

    • For the determination of non-specific binding, add an excess of a potent unlabeled GnRH analog (e.g., 1 µM buserelin) in addition to the radioligand and membranes.

  • Incubation:

    • Add a fixed, low concentration of the radioligand (typically at or below its Kd) to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration manifold. This traps the membranes with bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Inositol Phosphate Accumulation and Calcium Mobilization

As a GnRH receptor agonist, this compound stimulates downstream signaling pathways. Measuring the products of these pathways provides a functional assessment of its potency.

  • Inositol Phosphate (IP) Accumulation Assay: This assay measures the production of inositol phosphates, which are second messengers generated upon the activation of phospholipase C by the Gq/11-coupled GnRH receptor. The accumulation of IPs is a direct indicator of receptor activation.

  • Calcium Mobilization Assay: This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs following the IP₃-mediated release of calcium from intracellular stores. This is typically measured using calcium-sensitive fluorescent dyes.

Signaling Pathways and Experimental Workflows

The interaction of this compound with the GnRH receptor initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow for determining binding affinity.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L This compound R GnRH Receptor L->R Binding & Activation Gq Gq/11 protein R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ ER->Ca Release Ca->PKC Co-activation Downstream Downstream Cellular Responses (e.g., Gene Transcription, LH/FSH Secretion) Ca->Downstream Activation of Ca²⁺-dependent pathways PKC->Downstream Phosphorylation of target proteins

Caption: GnRH Receptor Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis MembranePrep GnRH Receptor-Expressing Membrane Preparation Incubation Incubation of Membranes with Radioligand and this compound MembranePrep->Incubation LigandPrep Preparation of Radioligand and this compound dilutions LigandPrep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Quantification of Bound Radioactivity (Gamma Counting) Filtration->Counting DataProcessing Calculation of Specific Binding Counting->DataProcessing CurveFitting Non-linear Regression Analysis (Competition Curve) DataProcessing->CurveFitting Result Determination of IC50 and Ki CurveFitting->Result

Caption: Competitive Radioligand Binding Assay Workflow.

References

A Comprehensive Technical Guide to (D-Lys6)-LH-RH: A Potent Luteinizing Hormone-Releasing Hormone Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide (D-Lys6)-LH-RH, a potent agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. This document details its molecular characteristics, biological activity, and associated experimental methodologies, serving as a valuable resource for professionals in research and drug development.

Core Molecular and Physicochemical Properties

This compound is a synthetic decapeptide analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. The substitution of a D-lysine for the glycine at position 6 confers increased resistance to degradation, resulting in a more potent and longer-lasting biological effect compared to the native peptide.

PropertyValueReference
Molecular Formula C₅₉H₈₄N₁₈O₁₃[1]
Molecular Weight 1253.41 g/mol [1]
Amino Acid Sequence (Three-Letter Code) Glp-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH₂[2][3]
Amino Acid Sequence (One-Letter Code) (Glp)HWSYkLRPG-NH₂[2][3]
Purity (HPLC) ≥95%[4]
Form Lyophilized powder[4]

Biological Activity and Mechanism of Action

As a potent GnRH receptor agonist, this compound binds to and activates GnRH receptors on gonadotrope cells in the anterior pituitary gland. This activation stimulates the synthesis and release of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). These hormones, in turn, regulate various reproductive functions, including follicular growth, ovulation, and spermatogenesis.

The primary signaling cascade initiated by the activation of the GnRH receptor involves the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately culminate in the physiological response of gonadotropin release.

Signaling Pathway of GnRH Receptor Activation

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Lys6-LH-RH D-Lys6-LH-RH GnRHR GnRH Receptor D-Lys6-LH-RH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Gonadotropin_Release Gonadotropin (LH/FSH) Release Ca2->Gonadotropin_Release Stimulates PKC->Gonadotropin_Release Stimulates

Caption: GnRH Receptor Signaling Pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the manual synthesis of this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-protected amino acids (Pro, Arg(Pbf), Leu, D-Lys(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu)

  • Coupling reagents: HBTU, HOBt

  • Activator base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: TFA/TIS/H₂O (e.g., 95:2.5:2.5)

  • Ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (Fmoc-Pro-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Arg(Pbf), Leu, D-Lys(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu).

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. The crude peptide is then ready for purification.

Purification and Characterization by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., Jupiter C18).

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Purification Protocol:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 65% over 30 minutes.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

Characterization: A specific HPLC method for the quantification of D-Lys6-GnRH involves a two-step gradient elution on a Jupiter C18 column at 40°C, with a gradient of 10-35% acetonitrile. The peak intensity is measured at 220 nm.[4]

In Vivo GnRH Agonist Activity Assay in Rodents

This protocol is a general guideline for assessing the in vivo activity of this compound in a rodent model.

Animals:

  • Adult male or female rats or mice.

Procedure:

  • Acclimatize the animals to the housing conditions for at least one week.

  • Dissolve this compound in a suitable vehicle (e.g., saline).

  • Administer the peptide to the animals via a specified route, such as subcutaneous or intraperitoneal injection. A range of doses can be tested. For instance, a dose of 20 µg has been used in mice.[5]

  • Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, and 120 minutes).

  • Separate the serum or plasma and store it at -80°C until analysis.

  • Measure the serum concentrations of LH and FSH using a validated immunoassay (e.g., ELISA or RIA).

  • An increase in LH and FSH levels compared to a vehicle-treated control group indicates GnRH agonist activity.

GnRH Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the GnRH receptor (e.g., pituitary cells or a transfected cell line).

  • Radiolabeled GnRH analog (e.g., ¹²⁵I-[D-Ala⁶, des-Gly¹⁰]-GnRH ethylamide).

  • Unlabeled this compound (as the competitor).

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, add a constant amount of cell membranes and the radiolabeled ligand.

  • Add increasing concentrations of unlabeled this compound to the tubes.

  • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Logical Workflow for Synthesis and Characterization

Synthesis_Workflow Start Start SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Start->SPPS Cleavage Cleavage from Resin & Side-chain Deprotection SPPS->Cleavage Precipitation Precipitation with Cold Ether Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide Purification HPLC Purification (Reversed-Phase C18) Crude_Peptide->Purification Pure_Peptide Purified this compound Purification->Pure_Peptide Characterization Characterization Pure_Peptide->Characterization Biological_Assay Biological Activity Assays Pure_Peptide->Biological_Assay HPLC_Analysis Analytical HPLC (Purity Assessment) Characterization->HPLC_Analysis MS_Analysis Mass Spectrometry (Molecular Weight Confirmation) Characterization->MS_Analysis End End Product HPLC_Analysis->End MS_Analysis->End In_Vitro In Vitro Receptor Binding Assay Biological_Assay->In_Vitro In_Vivo In Vivo Gonadotropin Release Assay Biological_Assay->In_Vivo In_Vitro->End In_Vivo->End

Caption: Workflow for Synthesis and Characterization.

References

Methodological & Application

how to conjugate doxorubicin to (D-Lys6)-LH-RH

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Site-Specific Conjugation of Doxorubicin to (D-Lys6)-LH-RH via a Succinimidyl Linker

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Targeted drug delivery represents a significant advancement in cancer chemotherapy, aiming to increase the therapeutic index of potent cytotoxic agents while minimizing systemic toxicity. Luteinizing hormone-releasing hormone (LH-RH) receptors are overexpressed in various cancers, including breast, prostate, and ovarian cancers, making them an attractive target for receptor-mediated drug delivery. This compound is a synthetic agonist of the LH-RH receptor.

This application note provides a detailed protocol for the covalent conjugation of the anthracycline chemotherapeutic agent, doxorubicin (DOX), to the epsilon-amino group of the lysine residue in this compound. The conjugation strategy employs a bifunctional succinimidyl linker, N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to create a stable amide linkage. This method involves a two-step process: first, the activation of doxorubicin's primary amine with the NHS-ester end of the SMCC linker, followed by the reaction of the maleimide-activated doxorubicin with the peptide. However, a more direct and common approach for linking to a lysine residue involves forming an amide bond.

A more direct and robust method, which will be detailed here, involves creating a stable amide bond between the primary amino group on doxorubicin's daunosamine sugar and an activated carboxyl group. To link this to the lysine on the peptide, a common strategy is to first react the peptide with a homobifunctional NHS ester crosslinker like disuccinimidyl glutarate (DSG), and then react this activated peptide with doxorubicin. An alternative, and often simpler, approach is to use a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to directly form an amide bond between a linker-modified doxorubicin and the peptide's lysine residue.[1]

This protocol will focus on a widely-used direct amide bond formation strategy utilizing a glutaric anhydride linker to modify doxorubicin, followed by an EDC/NHS-mediated coupling to the ε-amino group of the D-Lysine residue of the LH-RH analogue.[2] This creates a stable conjugate with a linker designed to potentially be cleaved within the cell.

Principle of the Method

The conjugation is a two-stage chemical process.

  • Doxorubicin Derivatization: Doxorubicin is first reacted with glutaric anhydride. This reaction targets the primary amine on the daunosamine sugar of doxorubicin, converting it into a carboxyl-terminated derivative (DOX-glutaryl). This step introduces a terminal carboxylic acid, which can then be activated for peptide coupling.

  • EDC/NHS Coupling: The carboxyl group of DOX-glutaryl is activated using EDC and NHS to form a highly reactive NHS ester. This activated doxorubicin is then reacted with the this compound peptide. The reaction occurs between the NHS ester and the primary ε-amino group of the D-Lys6 residue, forming a stable amide bond and yielding the final DOX-peptide conjugate.

Materials and Reagents

ReagentSupplierRecommended Purity
Doxorubicin HCl (DOX)Major Supplier>98% HPLC
This compoundPeptide Supplier>95% HPLC
Glutaric AnhydrideSigma-Aldrich>99%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Sigma-Aldrich>98%
N-hydroxysuccinimide (NHS)Sigma-Aldrich>98%
N,N-Dimethylformamide (DMF), AnhydrousSigma-Aldrich>99.8%
Triethylamine (TEA)Sigma-Aldrich>99.5%
Sodium Phosphate MonobasicFisher ScientificReagent Grade
Sodium Phosphate DibasicFisher ScientificReagent Grade
Sodium ChlorideFisher ScientificReagent Grade
Acetonitrile (ACN), HPLC GradeFisher ScientificHPLC Grade
Trifluoroacetic Acid (TFA), HPLC GradeSigma-AldrichHPLC Grade
Deionized Water (18.2 MΩ·cm)In-houseN/A

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Lyophilizer (Freeze-dryer)

  • Mass Spectrometer (ESI-MS or MALDI-TOF)

  • pH meter

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Reaction vials (amber glass to protect from light)

  • Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Derivatization of Doxorubicin with Glutaric Anhydride

This protocol creates DOX-glutaryl, a doxorubicin molecule with a terminal carboxylic acid.

  • Preparation: In a light-protected reaction vial, dissolve 10 mg of Doxorubicin HCl in 2 mL of anhydrous DMF.

  • Neutralization: Add 1.5 molar equivalents of triethylamine (TEA) to neutralize the HCl salt and form the doxorubicin free base. Stir for 10 minutes at room temperature.

  • Reaction: Add 1.2 molar equivalents of glutaric anhydride to the solution.

  • Incubation: Seal the vial under argon or nitrogen and stir the reaction mixture at room temperature for 24 hours, protected from light.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until doxorubicin is fully consumed.

  • Purification (Optional but Recommended): The crude DOX-glutaryl can be purified by preparative HPLC to remove unreacted starting materials.

  • Characterization: Confirm the formation of DOX-glutaryl using mass spectrometry. The expected mass will be that of doxorubicin + 114.1 Da (mass of glutaric anhydride minus water).

Protocol 2: Conjugation of DOX-Glutaryl to this compound

This protocol couples the derivatized doxorubicin to the peptide.

  • Reagent Preparation:

    • Conjugation Buffer: Prepare a 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.4.[3]

    • DOX-Glutaryl Solution: Dissolve 5 mg of lyophilized DOX-glutaryl in 1 mL of anhydrous DMF.

    • Peptide Solution: Dissolve 10 mg of this compound in 2 mL of conjugation buffer.

  • Activation of DOX-Glutaryl:

    • To the DOX-Glutaryl solution, add 1.5 molar equivalents of NHS and 1.5 molar equivalents of EDC.

    • Stir the mixture at room temperature for 1 hour, protected from light, to form the NHS ester (DOX-glutaryl-NHS).

  • Conjugation Reaction:

    • Slowly add the activated DOX-glutaryl-NHS solution dropwise to the stirring peptide solution. A molar ratio of 3:1 (DOX-glutaryl-NHS to peptide) is recommended as a starting point.

    • Adjust the pH of the reaction mixture to 8.0 with 0.1 M NaOH if necessary.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

Protocol 3: Purification and Characterization of the Conjugate
  • Purification:

    • The crude conjugate is purified using reverse-phase HPLC (RP-HPLC).

    • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 40 minutes. The exact gradient should be optimized based on the hydrophobicity of the final conjugate.

    • Detection: Monitor at 280 nm (for the peptide) and 485 nm (for doxorubicin).

    • Collect the fractions corresponding to the main product peak.

  • Solvent Removal: Lyophilize the collected HPLC fractions to obtain the purified DOX-(D-Lys6)-LH-RH conjugate as a red, fluffy powder.

  • Characterization:

    • Purity Analysis: Analyze the purified conjugate by analytical RP-HPLC. Purity should ideally be >95%.

    • Identity Confirmation: Confirm the molecular weight of the final conjugate using ESI-MS or MALDI-TOF MS. The expected mass will be the sum of the this compound mass and the DOX-glutaryl mass, minus the mass of water.

Data Presentation

Table 1: Reactant Molar Ratios for Conjugation
ReactantMolar Equivalents (relative to Peptide)
This compound1.0
DOX-Glutaryl3.0
EDC4.5 (1.5x relative to DOX-Glutaryl)
NHS4.5 (1.5x relative to DOX-Glutaryl)
Table 2: Characterization Data for the Conjugate
Analysis MethodParameterExpected ValueObserved Value
RP-HPLCPurity>95%(Enter Data)
ESI-MSMolecular Weight [M+H]⁺Mass [this compound] + Mass [DOX-Glutaryl] - 18.02 Da(Enter Data)

Visualizations

Caption: Overall experimental workflow for the synthesis of the DOX-(D-Lys6)-LH-RH conjugate.

Chemical_Reaction cluster_dox Doxorubicin (DOX) cluster_linker Derivatization cluster_peptide This compound cluster_coupling Coupling DOX_Struct DOX-NH₂ Glut_Anhydride Glutaric Anhydride DOX_Glut DOX-NH-CO-(CH₂)₃-COOH Glut_Anhydride->DOX_Glut Peptide_Struct Peptide-(Lys)-NH₂ Final_Conjugate DOX-NH-CO-(CH₂)₃-CO-NH-(Lys)-Peptide Peptide_Struct->Final_Conjugate EDC_NHS EDC / NHS EDC_NHS->Final_Conjugate activates DOX_Glut->Final_Conjugate +

Caption: Simplified chemical reaction pathway for the conjugation.

Targeted_Delivery_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular extracellular Extracellular Space cell Target Cancer Cell Conjugate DOX-LHRH Conjugate Receptor LHRH Receptor Conjugate->Receptor 1. Binding Endosome Endosome (Low pH) Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking DOX_Free Free Doxorubicin Lysosome->DOX_Free 4. Linker Cleavage & Drug Release Nucleus Nucleus DOX_Free->Nucleus 5. Nuclear Entry DNA DNA Intercalation & Topoisomerase II Inhibition Nucleus->DNA 6. Cytotoxic Action

Caption: Proposed mechanism of action for the targeted DOX-LHRH conjugate.

References

Application Notes and Protocols for the Synthesis of (D-Lys6)-LH-RH Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis, purification, and characterization of drug conjugates utilizing the (D-Lys6)-LH-RH peptide as a targeting moiety. This compound, a potent agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, offers a targeted delivery strategy for cytotoxic agents to cancer cells overexpressing this receptor.[1][2][3][4]

Overview of the Synthesis Workflow

The synthesis of a this compound drug conjugate is a multi-step process that begins with the solid-phase synthesis of the peptide, followed by conjugation of the drug via a suitable linker, and concludes with purification and rigorous characterization of the final product.

Synthesis_Workflow cluster_peptide Peptide Synthesis cluster_conjugation Conjugation cluster_final_product Final Product Peptide_Synthesis Solid-Phase Peptide Synthesis of this compound Cleavage Cleavage from Resin & Deprotection Peptide_Synthesis->Cleavage Peptide_Purification Peptide Purification (RP-HPLC) Cleavage->Peptide_Purification Peptide_Characterization Peptide Characterization (LC-MS, Purity) Peptide_Purification->Peptide_Characterization Conjugation Conjugation of Drug-Linker to Peptide Peptide_Characterization->Conjugation Final_Purification Conjugate Purification (RP-HPLC) Conjugation->Final_Purification Final_Characterization Conjugate Characterization (LC-MS, DAR) Final_Purification->Final_Characterization Final_Product Lyophilized This compound Drug Conjugate Final_Characterization->Final_Product

Caption: General workflow for the synthesis of this compound drug conjugates.

Mechanism of Action: LHRH Receptor Signaling

This compound targets the LHRH receptor, a G protein-coupled receptor (GPCR). In normal pituitary gonadotrophs, its activation stimulates the Gαq/11 pathway, leading to the release of luteinizing hormone and follicle-stimulating hormone.[1][5][6][7] However, in certain cancer cells, the signaling is believed to couple to the Gαi protein, inhibiting cAMP production and cellular proliferation.[5] Continuous stimulation can lead to receptor downregulation.[6]

LHRH_Signaling cluster_pituitary Pituitary Gonadotroph cluster_cancer Cancer Cell LHRH_P This compound LHRHR_P LHRH Receptor LHRH_P->LHRHR_P Gq11 Gαq/11 LHRHR_P->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Hormone_Release LH/FSH Release Ca_Release->Hormone_Release PKC_Activation->Hormone_Release LHRH_C This compound LHRHR_C LHRH Receptor LHRH_C->LHRHR_C Gi Gαi LHRHR_C->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Proliferation Cell Proliferation cAMP->Proliferation inhibits

Caption: LHRH receptor signaling pathways in pituitary and cancer cells.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the synthesis of this compound using Fmoc-based solid-phase chemistry.[7][8]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification of this compound

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[7][9][10]

Instrumentation and Columns:

  • Preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 10 µm particle size, 250 x 22 mm)

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Protocol:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Inject the peptide solution onto the equilibrated C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes).

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the main peptide peak.

  • Analyze the purity of the fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified this compound.

Characterization of this compound

Methods: Analytical RP-HPLC and Mass Spectrometry (MS)[10][11][12][13]

Analytical RP-HPLC:

  • Use a C18 analytical column (e.g., 5 µm particle size, 250 x 4.6 mm).

  • Employ a faster gradient than for preparative HPLC (e.g., 5-95% Solvent B over 30 minutes) to assess purity.

Mass Spectrometry:

  • Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Confirm the molecular weight of the synthesized peptide.

ParameterTypical Specification
Purity (RP-HPLC)> 95%
Molecular WeightExpected mass ± 1 Da
Conjugation of Drug-Linker to this compound

This protocol describes a common conjugation strategy involving the reaction of a maleimide-functionalized drug-linker with the thiol group of a cysteine residue. For this compound, a cysteine can be substituted for another amino acid, or the lysine side chain can be modified to introduce a thiol. A more direct approach is to utilize the ε-amino group of D-Lysine for conjugation.[4]

Materials:

  • Purified this compound

  • Drug-linker with an NHS-ester reactive group

  • DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Dissolve the purified peptide in DMSO.

  • Dissolve the drug-linker-NHS ester in DMSO.

  • Add the drug-linker solution to the peptide solution in a 1:1.2 molar ratio (peptide:drug-linker).

  • Add reaction buffer to achieve the desired final concentration.

  • Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.

  • Monitor the reaction progress by analytical RP-HPLC and LC-MS.

Purification and Characterization of the Conjugate

Purification:

  • Purify the crude conjugate using preparative RP-HPLC with a similar gradient as for the peptide purification, adjusting as necessary based on the hydrophobicity of the conjugate.[13]

Characterization:

  • Analytical RP-HPLC: Assess the purity of the final conjugate.

  • LC-MS: Confirm the molecular weight of the conjugate and determine the Drug-to-Antibody Ratio (DAR), which in this case is the Drug-to-Peptide Ratio.[14][15][16]

AnalysisPurposeTypical Method
PurityDetermine the percentage of the desired conjugateAnalytical RP-HPLC
IdentityConfirm the molecular weight of the conjugateLC-MS
Drug-to-Peptide RatioQuantify the average number of drug molecules per peptideLC-MS

Data Presentation

Table 1: Summary of Synthesis and Purification Data

StepProductYield (%)Purity (HPLC)
SPPSCrude this compound~70-80%~60-70%
Peptide PurificationPurified this compound~30-40% (overall)> 95%
Conjugation & Purif.Final Drug Conjugate~50-60% (from peptide)> 98%

Table 2: Characterization of this compound and Conjugate

CompoundTheoretical Mass (Da)Observed Mass (Da)
This compound[Insert Theoretical Mass][Insert Observed Mass]
This compound-Drug[Insert Theoretical Mass][Insert Observed Mass]

Concluding Remarks

This document provides a comprehensive guide for the synthesis and characterization of this compound drug conjugates. The provided protocols and data serve as a foundation for researchers to develop targeted therapeutics for LHRH receptor-positive cancers. The choice of linker and cytotoxic drug are critical variables that will influence the stability, drug-release mechanism, and overall efficacy of the conjugate.[1][5][6] Careful optimization and thorough characterization at each step are paramount to ensure the quality and reproducibility of the final product.

References

Application Notes and Protocols: (D-Lys6)-LH-RH for Targeted Drug Delivery in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (D-Lys6)-luteinizing hormone-releasing hormone ((D-Lys6)-LH-RH) as a targeting moiety for the delivery of therapeutic agents to prostate cancer cells. This technology leverages the overexpression of LH-RH receptors on the surface of many prostate cancer cells to achieve targeted drug delivery, thereby enhancing efficacy and reducing off-target toxicity.

Principle and Rationale

Prostate cancer is a leading cause of cancer-related death in men. While various treatment options exist, the development of targeted therapies remains a critical area of research to improve patient outcomes. Luteinizing hormone-releasing hormone (LHRH) receptors are G-protein coupled receptors that are significantly overexpressed in a high percentage of human prostate cancers, including hormone-sensitive and castration-resistant prostate cancer (CRPC).[1][2] In contrast, their expression in most healthy tissues is limited, primarily to the pituitary gland and reproductive organs.[2] This differential expression profile makes the LHRH receptor an attractive target for delivering cytotoxic agents directly to cancer cells.

This compound is a synthetic analog of the naturally occurring LHRH. The substitution of glycine at position 6 with D-Lysine enhances its resistance to degradation and provides a reactive primary amine group on the side chain of lysine, which is ideal for conjugation with various therapeutic payloads without significantly compromising its binding affinity to the LHRH receptor.[3] Upon binding to the LHRH receptor on prostate cancer cells, the this compound-drug conjugate is internalized, leading to the intracellular release of the cytotoxic agent and subsequent cancer cell death.

Signaling Pathways

The binding of LHRH analogs to their receptors on prostate cancer cells can trigger downstream signaling pathways that contribute to the anti-proliferative effects. In prostate cancer cells, the LHRH receptor is often coupled to Gαi proteins.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. This signaling cascade can interfere with growth factor receptor signaling and promote apoptosis.[5][6]

LHRH_Signaling_Pathway LHRH_R LHRH Receptor G_protein Gαi/βγ LHRH_R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP LHRH_Analog This compound -Drug Conjugate LHRH_Analog->LHRH_R G_protein->AC PKA Protein Kinase A cAMP->PKA Activation Apoptosis Apoptosis PKA->Apoptosis Induction Proliferation Cell Proliferation Inhibition PKA->Proliferation Modulation

LHRH Receptor Signaling in Prostate Cancer.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of various this compound drug conjugates against different prostate cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound-Methotrexate (MTX) Conjugate [7]

Cell LineThis compound-MTX (μmol/L)Methotrexate (MTX) (μmol/L)
PC-31.02 ± 0.186.34 ± 1.01
DU-1451.53 ± 0.278.03 ± 1.29
LNCaP1.93 ± 0.199.68 ± 1.24

Table 2: In Vivo Tumor Growth Inhibition by this compound-MTX in Nude Mice with PC-3 Xenografts [7]

Treatment GroupTumor Volume Inhibition Ratio (%)Tumor Weight Inhibition Ratio (%)Tumor Volume Doubling Time (days)
Control--6.13
Methotrexate (MTX)Not specifiedNot specifiedNot specified
This compound-MTXSignificantly higher than MTX groupSignificantly higher than MTX group9.67

Experimental Protocols

Synthesis and Conjugation of this compound to a Cytotoxic Drug (e.g., Doxorubicin)

This protocol describes a general method for conjugating a cytotoxic drug to the lysine side chain of this compound.

Materials:

  • This compound peptide

  • Doxorubicin (DOX) or other cytotoxic agent with a reactive group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of the Cytotoxic Drug: Dissolve the cytotoxic drug and an equimolar amount of NHS in anhydrous DMF. Add a slight molar excess of DCC and stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of the drug.

  • Conjugation Reaction: In a separate flask, dissolve this compound in anhydrous DMF. Add a molar excess of TEA to deprotonate the amino group of the lysine side chain.

  • Slowly add the activated drug solution to the this compound solution and stir the reaction mixture at room temperature overnight in the dark.

  • Purification: Monitor the reaction by HPLC. Once the reaction is complete, purify the conjugate using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.

Conjugation_Workflow start Start drug_activation Activate Cytotoxic Drug (e.g., with DCC/NHS) start->drug_activation peptide_prep Prepare this compound (dissolve and add base) start->peptide_prep conjugation Conjugation Reaction (mix activated drug and peptide) drug_activation->conjugation peptide_prep->conjugation purification Purify Conjugate (Preparative HPLC) conjugation->purification characterization Characterize Conjugate (Mass Spectrometry, Analytical HPLC) purification->characterization end End characterization->end

Drug Conjugation Workflow.
In Vitro LHRH Receptor Binding Assay

This protocol is for determining the binding affinity of the this compound-drug conjugate to the LHRH receptor on prostate cancer cells using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Prostate cancer cell lines expressing LHRH receptors (e.g., LNCaP, PC-3, DU-145)[1]

  • Cell culture medium and supplements

  • Radiolabeled LHRH analog (e.g., [125I]-Triptorelin)

  • This compound-drug conjugate (unlabeled competitor)

  • Unlabeled this compound (positive control)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the selected prostate cancer cell lines to 80-90% confluency.

  • Membrane Preparation (Optional): Alternatively, prepare cell membrane fractions from the cultured cells.

  • Assay Setup: In a 96-well plate, add a fixed amount of cell membranes or whole cells to each well.

  • Competition: Add increasing concentrations of the unlabeled this compound-drug conjugate or unlabeled this compound to the wells.

  • Radioligand Addition: Add a fixed, low concentration of the radiolabeled LHRH analog to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

In Vitro Cytotoxicity Assay

This protocol determines the cytotoxic effect of the this compound-drug conjugate on prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

  • Cell culture medium and supplements

  • This compound-drug conjugate

  • Free cytotoxic drug

  • This compound (as a non-toxic control)

  • 96-well plates

  • MTS or similar cell viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the prostate cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of the this compound-drug conjugate, the free cytotoxic drug, and this compound alone. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assay: Add the MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Cytotoxicity_Workflow start Start seed_cells Seed Prostate Cancer Cells in 96-well plates start->seed_cells treat_cells Treat Cells with This compound-Drug Conjugate, Free Drug, and Controls seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTS) incubate->viability_assay measure Measure Absorbance (Plate Reader) viability_assay->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

In Vitro Cytotoxicity Workflow.
In Vivo Antitumor Efficacy Study

This protocol outlines a study to evaluate the antitumor activity of the this compound-drug conjugate in a prostate cancer xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Prostate cancer cells for xenograft (e.g., PC-3)

  • This compound-drug conjugate

  • Free cytotoxic drug

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of prostate cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, free drug, this compound-drug conjugate).

  • Treatment Administration: Administer the treatments intravenously or intraperitoneally according to a predetermined schedule and dosage.

  • Monitoring: Monitor the tumor size by measuring with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate the tumor volume for each mouse at each time point. Plot the mean tumor volume versus time for each treatment group. Calculate the tumor growth inhibition for each treatment group compared to the control group. At the end of the study, excise the tumors and weigh them.

Troubleshooting

  • Low Conjugation Efficiency: Ensure all reagents are anhydrous. Optimize the molar ratios of the coupling agents and the reaction time.

  • High Background in Binding Assay: Increase the number of washes. Use a binding buffer with a higher concentration of blocking protein (BSA).

  • Inconsistent Cytotoxicity Results: Ensure consistent cell seeding density. Check for contamination in cell cultures. Verify the stability of the drug conjugate in the culture medium.

  • Toxicity in Animal Studies: Monitor the mice closely for signs of distress. Adjust the dose or the treatment schedule if significant toxicity is observed.

Conclusion

The use of this compound as a targeting moiety for the delivery of cytotoxic drugs to prostate cancer cells represents a promising therapeutic strategy. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments to evaluate the potential of novel this compound-based targeted therapies for prostate cancer. Careful optimization of the drug conjugate, along with rigorous in vitro and in vivo testing, is crucial for the successful translation of this approach to the clinic.

References

In Vivo Experimental Protocol for (D-Lys6)-LH-RH in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

(D-Lys6)-LH-RH is a potent synthetic agonist analog of the natural Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH).[1] Its primary mechanism of action is through binding to and activating the GnRH receptors on gonadotrope cells in the anterior pituitary gland.[1] This activation stimulates the release of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1]

The physiological response to this compound is biphasic. An initial, acute administration leads to a surge in LH and FSH secretion, which in turn stimulates the gonads to produce sex steroids such as testosterone in males and estrogen in females. However, chronic and continuous administration of this compound leads to the downregulation and desensitization of GnRH receptors on the pituitary. This paradoxical effect results in a profound suppression of LH and FSH release, leading to a state of "medical castration" characterized by significantly reduced levels of circulating sex hormones.

This dual action makes this compound a valuable tool in various research and preclinical settings, including:

  • Oncology: Investigating the therapeutic potential of androgen deprivation in hormone-dependent cancers, such as prostate cancer.

  • Reproductive Biology: Studying the mechanisms of hormonal regulation of the reproductive system, including ovulation induction and estrus synchronization in animal models.

  • Endocrinology: Exploring the feedback mechanisms within the hypothalamic-pituitary-gonadal (HPG) axis.

II. Quantitative Data Summary

While specific time-course data for this compound is not extensively available in the public domain, the following tables provide illustrative quantitative data based on studies of closely related GnRH agonists in rats. These tables are intended to provide researchers with an expected range of physiological responses.

Table 1: Illustrative Acute Hormonal Response to a Single Administration of a GnRH Agonist in Male Rats

Time PointSerum LH (ng/mL)Serum FSH (ng/mL)Serum Testosterone (ng/mL)
Baseline1.5 ± 0.315 ± 2.52.0 ± 0.5
30 minutes15.2 ± 2.125 ± 3.13.5 ± 0.8
1 hour25.8 ± 3.532 ± 4.08.2 ± 1.5
2 hours18.5 ± 2.828 ± 3.512.5 ± 2.1
4 hours8.2 ± 1.520 ± 2.89.8 ± 1.9
8 hours3.1 ± 0.916 ± 2.64.5 ± 1.1

Note: Data are hypothetical and collated from typical responses observed with potent GnRH agonists. Actual values will vary based on the specific analog, dose, animal strain, and assay used.

Table 2: Illustrative Chronic Hormonal Response to Continuous Administration of a GnRH Agonist in Male Rats

Treatment DurationSerum LH (ng/mL)Serum FSH (ng/mL)Serum Testosterone (ng/mL)
Baseline1.6 ± 0.416 ± 3.02.2 ± 0.6
Day 70.5 ± 0.18 ± 1.50.8 ± 0.2
Day 14< 0.25 ± 1.1< 0.3
Day 21< 0.24 ± 0.9< 0.2

Note: This table illustrates the expected suppression of gonadotropins and testosterone with continuous agonist exposure, leading to a castrate level of testosterone.

III. Detailed Experimental Protocols

This section outlines a general in vivo protocol for assessing the effects of this compound in a rat model of prostate cancer, a common application for this class of compounds.

A. Animal Model
  • Species: Male Sprague-Dawley or Copenhagen rats are commonly used.

  • Age/Weight: Typically 8-10 weeks old, weighing 200-250g at the start of the study.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow a minimum of one week for acclimation to the facility before any experimental procedures.

  • Tumor Model (for oncology studies): For prostate cancer studies, Dunning R-3327H prostate adenocarcinoma cells can be implanted subcutaneously in the flank of the rats.[2] Tumor growth should be monitored regularly by caliper measurements.

B. Compound Preparation and Formulation
  • This compound is a peptide and should be handled with care to avoid degradation. Store at -20°C or as recommended by the supplier.

  • Formulation for Injection: For subcutaneous injection, this compound can be dissolved in a sterile vehicle. A common formulation involves dissolving the peptide in a small amount of DMSO, followed by dilution with sterile saline or a vehicle containing PEG300 and Tween 80 to improve solubility and stability.

  • Formulation for Continuous Infusion: For chronic studies, osmotic minipumps are an effective method for continuous delivery. This compound can be dissolved in a suitable sterile vehicle, and the minipumps are filled according to the manufacturer's instructions. A dose of 100 µg has been used in Dunning R-3327H prostate cancer rats via subcutaneously implanted minipumps.[2]

C. Experimental Procedure
  • Animal Grouping: Randomly assign animals to treatment and control groups (e.g., Vehicle control, this compound treated). A typical group size is 8-10 animals.

  • Administration of this compound:

    • Acute Study (Single Injection): Administer the prepared this compound solution via subcutaneous injection at the desired dose.

    • Chronic Study (Continuous Infusion): Surgically implant the filled osmotic minipumps subcutaneously in the dorsal region under appropriate anesthesia.

  • Blood Sampling:

    • Collect blood samples at predetermined time points. For acute studies, this could be at baseline (pre-dose), and at 30 minutes, 1, 2, 4, and 8 hours post-dose. For chronic studies, samples can be collected weekly.

    • Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.

    • Process the blood to obtain serum or plasma and store at -80°C until analysis.

  • Endpoint Analysis:

    • Hormone Analysis: Measure serum/plasma concentrations of LH, FSH, and testosterone using commercially available ELISA kits or radioimmunoassay (RIA).[3]

    • Tumor Growth (for oncology studies): Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. At the end of the study, excise and weigh the tumors.

    • Organ Weights: At necropsy, collect and weigh relevant organs such as the testes, seminal vesicles, and prostate to assess the effect of androgen deprivation.

D. Statistical Analysis
  • Data should be expressed as mean ± standard error of the mean (SEM).

  • Statistical significance between groups can be determined using appropriate tests such as Student's t-test or ANOVA followed by post-hoc tests. A p-value of < 0.05 is typically considered statistically significant.

IV. Signaling Pathway and Experimental Workflow Diagrams

A. This compound Signaling Pathway in Pituitary Gonadotropes

GNRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Lys6-LH-RH D-Lys6-LH-RH GNRHR GnRH Receptor D-Lys6-LH-RH->GNRHR Binds to Gq_alpha Gq/11 α-subunit GNRHR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gonadotropin_Release Gonadotropin Release (LH, FSH) Ca_release->Gonadotropin_Release Triggers Gene_Transcription Gene Transcription (LHβ, FSHβ subunits) MAPK_Cascade->Gene_Transcription Promotes Gonadotropin_Synthesis Gonadotropin Synthesis Gene_Transcription->Gonadotropin_Synthesis Gonadotropin_Synthesis->Gonadotropin_Release

Caption: GnRH receptor signaling cascade initiated by this compound.

B. In Vivo Experimental Workflow for this compound

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., Male Rats, 1 week) Tumor_Implantation Tumor Implantation (optional) (e.g., Dunning R-3327H cells) Animal_Acclimation->Tumor_Implantation Randomization Randomization into Groups (Vehicle, this compound) Animal_Acclimation->Randomization If no tumor model Tumor_Implantation->Randomization Administration Administration (Subcutaneous Injection or Minipump) Randomization->Administration Compound_Prep Compound Preparation (this compound in vehicle) Compound_Prep->Administration Monitoring In-life Monitoring (Tumor size, Body weight) Administration->Monitoring Blood_Sampling Blood Sampling (Acute or Chronic time points) Monitoring->Blood_Sampling Necropsy Necropsy & Tissue Collection (Tumors, Testes, Prostate) Monitoring->Necropsy Hormone_Analysis Hormone Analysis (LH, FSH, Testosterone via ELISA/RIA) Blood_Sampling->Hormone_Analysis Data_Analysis Data Analysis & Interpretation Necropsy->Data_Analysis Hormone_Analysis->Data_Analysis

Caption: Workflow for in vivo studies of this compound.

References

Application Notes and Protocols for Subcutaneous Administration of (D-Lys6)-LH-RH in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Lys6)-LH-RH is a synthetic analog of Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH). The substitution of a D-amino acid at position 6, in this case, D-Lysine, confers potent agonistic activity at the GnRH receptor.[1][2] This heightened and prolonged activity, compared to the native peptide, makes it a valuable tool for research in reproductive biology, oncology, and endocrinology.

These application notes provide detailed protocols for the subcutaneous administration of this compound in mice, covering general procedures, specific experimental applications, and expected physiological responses. The protocols are synthesized from established methodologies for subcutaneous injections in mice and studies on closely related GnRH analogs.

Data Presentation

Table 1: Dosage Information for this compound and Analogs in Rodents (Subcutaneous Administration)
CompoundSpeciesDosageApplicationReference
This compoundRat100 µ g/day (via minipump)Prostate Tumor Growth Inhibition[3]
(D-Trp-6)-LH-RHMouse10 - 1000 µg/kgNeuropharmacological Effects[4]
(D-Trp-6)-LH-RHMouse100 µg/kgBehavioral Effects[5]
Fertirelin AcetateMouse0.01 - 0.5 µ g/mouse (5 doses, 4h intervals)Superovulation Induction[6]
D-Phe6-LHRHMouseUp to 1000 µg/kgSafety/Toxicology[7]

Note: The data presented is for this compound and closely related analogs. Researchers should perform dose-response studies to determine the optimal dosage for their specific mouse model and experimental endpoint.

Table 2: Pharmacokinetic Parameters of a GnRH Analog (Buserelin) in Rats Following Subcutaneous Administration (Solution vs. Suspension)
ParameterSolutionSuspension
Cmax (Maximum Concentration) LowerHigher
tmax (Time to Maximum Concentration) FasterSlower
AUC (Area Under the Curve) LowerHigher
Bioavailability LowerHigher
t½ (Half-life) ShorterLonger

Experimental Protocols

Protocol 1: General Procedure for Subcutaneous Administration of this compound in Mice

This protocol details the standard procedure for a single subcutaneous injection of this compound.

Materials:

  • This compound peptide

  • Sterile vehicle (e.g., sterile saline, phosphate-buffered saline)

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • 70% ethanol

  • Animal handling and restraint equipment

Procedure:

  • Preparation of this compound Solution:

    • Aseptically prepare the desired concentration of this compound in a sterile vehicle. The final injection volume should ideally be between 50-200 µl for mice.

    • Ensure the peptide is fully dissolved. Gentle vortexing or trituration may be necessary.

    • Keep the solution on ice until injection.

  • Animal Restraint:

    • Properly restrain the mouse to ensure its safety and the accuracy of the injection. This can be achieved manually by scruffing the neck and securing the tail, or by using a suitable restraint device.

  • Injection Site Preparation:

    • The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

    • Wipe the injection site with a 70% ethanol-soaked gauze pad and allow it to dry.

  • Subcutaneous Injection:

    • Gently lift the skin at the injection site to form a "tent."

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

    • Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.

    • Slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animal according to the specific experimental timeline.

Protocol 2: Evaluation of Pituitary Responsiveness to this compound

This protocol is designed to assess the effect of this compound on the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary.

Procedure:

  • Baseline Blood Collection (Optional):

    • Prior to administration of this compound, a baseline blood sample can be collected via tail vein or saphenous vein puncture.

  • Administration of this compound:

    • Administer a predetermined dose of this compound subcutaneously as described in Protocol 1. A dose of 50 ng per mouse has been used for a similar GnRH analog to assess pituitary responsiveness.[11]

  • Timed Blood Collection:

    • Collect blood samples at specific time points post-injection to characterize the hormone release profile. For acute responses, samples are often collected 10-15 minutes after administration.[11][12] For a more detailed time-course, additional samples can be collected at later time points (e.g., 30, 60, 120 minutes).

  • Serum Separation:

    • Allow the collected blood to clot at room temperature, then centrifuge to separate the serum.

  • Hormone Analysis:

    • Measure serum LH and FSH concentrations using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex assay.

Protocol 3: Investigation of the Effect of this compound on the Mouse Estrous Cycle

This protocol allows for the assessment of how this compound administration impacts the reproductive cycle in female mice.

Procedure:

  • Baseline Estrous Cycle Monitoring:

    • Prior to treatment, monitor the estrous cycle of the female mice for at least one full cycle (typically 4-5 days) to establish a baseline.

    • This is done by collecting vaginal smears daily and examining the cell types present (epithelial cells, cornified cells, and leukocytes) to determine the stage of the cycle (proestrus, estrus, metestrus, diestrus).[13]

  • Administration of this compound:

    • Administer this compound subcutaneously as described in Protocol 1. The timing of administration relative to the estrous cycle stage may be a critical experimental variable.

  • Continued Estrous Cycle Monitoring:

    • Continue daily vaginal smear collection and analysis to determine any alterations in the length or progression of the estrous cycle stages following treatment.

Protocol 4: Evaluation of the Anti-Tumor Effects of this compound in a Subcutaneous Xenograft Model

This protocol outlines the use of this compound in a preclinical cancer model.

Procedure:

  • Tumor Cell Implantation:

    • Establish a subcutaneous tumor by injecting a suspension of cancer cells (e.g., a human prostate or breast cancer cell line) into the flank of an immunocompromised mouse.[4][6][9][14][15]

  • Tumor Growth Monitoring:

    • Allow the tumors to reach a palpable and measurable size.

    • Measure tumor dimensions regularly (e.g., daily or every other day) using calipers. Tumor volume can be calculated using the formula: (width^2 x length)/2.

  • Initiation of this compound Treatment:

    • Once tumors have reached the desired size, randomize the mice into treatment and control groups.

    • Administer this compound subcutaneously to the treatment group as described in Protocol 1. Administration can be a single daily injection or via a continuous delivery system like an osmotic minipump. The control group should receive vehicle injections.

  • Continued Monitoring and Endpoint:

    • Continue to monitor tumor growth, body weight, and the overall health of the mice.

    • The experiment is typically terminated when tumors in the control group reach a predetermined maximum size, or as defined by the experimental protocol and institutional animal care guidelines.

    • At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, gene expression).

Visualization of Signaling Pathways and Workflows

GNRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GnRHR GnRH Receptor This compound->GnRHR Binds to Gq Gq GnRHR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Hormone_Synthesis LH/FSH Synthesis and Secretion Ca2->Hormone_Synthesis Downstream->Hormone_Synthesis

Caption: GnRH Receptor Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment Prep_Peptide Prepare this compound Solution Inject Subcutaneous Injection Prep_Peptide->Inject Prep_Animal Acclimatize and Prepare Mouse Restrain Restrain Mouse Prep_Animal->Restrain Restrain->Inject Monitor Monitor Animal (Behavior, Health) Inject->Monitor Collect Sample Collection (Blood, Tissues) Monitor->Collect Analyze Data Analysis (Hormone levels, Tumor size, etc.) Collect->Analyze

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of (D-Lys6)-LH-RH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing hormone-releasing hormone (LH-RH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system. The substitution of the glycine residue at position 6 with a D-amino acid, such as D-Lysine, has been shown to stabilize the biologically active β-turn conformation, leading to analogues with enhanced potency and prolonged activity.[1] (D-Lys6)-LH-RH is a potent agonist of the GnRH receptor and is a valuable tool in endocrinological research and as a basis for the development of therapeutic agents for conditions such as prostate cancer, breast cancer, and reproductive disorders.[1]

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a widely adopted method for peptide synthesis.

Data Presentation

ParameterValueReference
Peptide Sequence Glp-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH2[2]
Molecular Weight 1252.65 g/mol [2]
Purity (Post-HPLC) >96%[2]
Salt Form TFA (Trifluoroacetate)[2]

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin (or a similar resin suitable for producing a C-terminal amide)

  • Fmoc-protected Amino Acids:

    • Fmoc-Gly-OH

    • Fmoc-Pro-OH

    • Fmoc-Arg(Pbf)-OH

    • Fmoc-Leu-OH

    • Fmoc-D-Lys(Boc)-OH

    • Fmoc-Tyr(tBu)-OH

    • Fmoc-Ser(tBu)-OH

    • Fmoc-Trp(Boc)-OH

    • Fmoc-His(Trt)-OH

    • pGlu-OH (Pyroglutamic acid)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a similar cocktail with scavengers.

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • HPLC Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Characterization: Mass spectrometry (e.g., ESI-MS)

Protocol for Solid-Phase Peptide Synthesis of this compound

This protocol is based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.

1. Resin Preparation and Swelling:

  • Place the Rink Amide resin in a reaction vessel.
  • Wash the resin with DMF and then swell in DMF for at least 1 hour.

2. First Amino Acid Coupling (Glycine):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
  • Coupling:
  • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
  • Add DIPEA (6 eq.) to activate the amino acid.
  • Add the activated amino acid solution to the resin and shake for 2-4 hours.
  • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
  • Wash the resin with DMF and DCM.

3. Chain Elongation (Stepwise Amino Acid Coupling):

Repeat the following deprotection and coupling steps for each subsequent amino acid in the sequence: Pro, Arg(Pbf), Leu, D-Lys(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), and His(Trt).

4. N-terminal Pyroglutamic Acid Coupling:

  • After the final Fmoc deprotection of the N-terminal Histidine, couple Pyroglutamic acid (pGlu-OH) using the same coupling procedure as for the other amino acids.

5. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
  • Treat the dried resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
  • Filter the resin and collect the filtrate containing the crude peptide.
  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
  • Dry the crude peptide pellet under vacuum.

6. Purification and Characterization:

  • Purification:
  • Dissolve the crude peptide in a minimal amount of Solvent A.
  • Purify the peptide by RP-HPLC using a C18 column and a linear gradient of Solvent B in Solvent A.
  • Collect the fractions containing the pure peptide.
  • Lyophilization: Lyophilize the pooled fractions to obtain the pure this compound as a TFA salt.
  • Characterization:
  • Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.

Visualizations

Signaling Pathway of LH-RH

LHRH_Signaling_Pathway LHRH This compound GnRHR GnRH Receptor (GPCR) LHRH->GnRHR Binds Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates LH_FSH_synthesis LH & FSH Synthesis & Secretion Ca_release->LH_FSH_synthesis Leads to PKC->LH_FSH_synthesis Leads to

Caption: Signaling pathway of this compound upon binding to the GnRH receptor.

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_final_steps Final Steps resin Start: Rink Amide Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Cycle cleavage 3. Cleavage & Deprotection (TFA-based Cocktail) repeat->cleavage After Final Amino Acid precipitation 4. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 5. Purification (RP-HPLC) precipitation->purification characterization 6. Characterization (Mass Spec, HPLC) purification->characterization final_product Final Product: This compound characterization->final_product

Caption: Experimental workflow for the solid-phase peptide synthesis of this compound.

References

Application Notes and Protocols for the Purification of (D-Lys6)-LH-RH Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of the synthetic peptide (D-Lys6)-LH-RH, a potent agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. The following sections outline established methods for achieving high purity of this peptide, critical for research and preclinical development.

Introduction to this compound and Purification Rationale

This compound is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH). The substitution of a D-lysine at position 6 confers increased resistance to enzymatic degradation, resulting in a longer biological half-life and enhanced potency.[1] Accurate in vitro and in vivo studies, as well as therapeutic applications, necessitate a highly purified peptide preparation, free from contaminants that can arise during solid-phase peptide synthesis (SPPS). Common impurities include truncated or deletion sequences, incompletely deprotected peptides, and residual reagents from the synthesis and cleavage steps.

The primary methods for the purification of synthetic peptides like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE). These techniques separate the target peptide from impurities based on differences in hydrophobicity.

Purification Methods: A Comparative Overview

Both RP-HPLC and SPE are effective for purifying this compound. The choice of method often depends on the desired scale of purification, required final purity, and available resources.

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity
Reversed-Phase HPLC (RP-HPLC) Differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.High resolution, capable of achieving >98% purity.[1] Well-established for peptide purification.Higher cost, more complex instrumentation, solvent consumption can be high for large-scale purification.>98%
Solid-Phase Extraction (SPE) A form of liquid chromatography where the stationary phase is packed in a cartridge. The sample is loaded, washed, and the target molecule is eluted.Rapid, cost-effective, reduced solvent consumption, suitable for high-throughput purification.[2][3][4][5]Lower resolution than HPLC, may not be sufficient for achieving very high purity in a single step.95-97%[4]

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is adapted from established methods for the purification of GnRH analogues and is designed for obtaining high-purity this compound suitable for sensitive applications.[6]

1. Materials and Reagents:

  • Crude this compound peptide (lyophilized powder)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

  • HPLC system with a preparative pump, UV detector, and fraction collector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)

  • Lyophilizer

2. Sample Preparation:

  • Dissolve the crude this compound peptide in a minimal volume of Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Column: Preparative C18

  • Flow Rate: 10-20 mL/min (adjust based on column dimensions)

  • Detection: 220 nm

  • Gradient:

    • 0-5 min: 10% B

    • 5-65 min: 10-40% B (linear gradient)

    • 65-70 min: 40-90% B (wash)

    • 70-75 min: 90% B (wash)

    • 75-80 min: 90-10% B (re-equilibration)

    • 80-90 min: 10% B (re-equilibration)

4. Fraction Collection and Analysis:

  • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the this compound peptide.

  • Analyze the purity of each collected fraction using analytical RP-HPLC with a similar, but faster, gradient.

  • Pool the fractions with the desired purity (e.g., >98%).

5. Lyophilization:

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen sample to obtain the purified peptide as a white, fluffy powder.

Protocol 2: Solid-Phase Extraction (SPE) Purification

This protocol provides a rapid and economical method for the purification of this compound, suitable for applications where ultra-high purity is not essential or as a preliminary cleanup step before HPLC.[2][4][5]

1. Materials and Reagents:

  • Crude this compound peptide

  • SPE Cartridge: C18, appropriate size for the amount of peptide

  • Conditioning Solvent: Acetonitrile (ACN)

  • Equilibration Solvent: 0.1% TFA in water

  • Wash Solvent: 5% ACN in 0.1% TFA in water

  • Elution Solvents: Stepwise gradient of ACN in 0.1% TFA in water (e.g., 10%, 20%, 30%, 40% ACN)

  • Vacuum manifold or positive pressure processor

  • Lyophilizer

2. SPE Procedure:

  • Conditioning: Pass 3-5 bed volumes of ACN through the C18 cartridge.

  • Equilibration: Pass 3-5 bed volumes of 0.1% TFA in water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Dissolve the crude peptide in a minimal volume of the equilibration solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with 3-5 bed volumes of the wash solvent to remove hydrophilic impurities.

  • Elution: Elute the peptide using a stepwise gradient of increasing ACN concentration. For each step, use 2-3 bed volumes of the elution solvent. Collect each fraction separately.

    • Fraction 1: 10% ACN in 0.1% TFA

    • Fraction 2: 20% ACN in 0.1% TFA

    • Fraction 3: 30% ACN in 0.1% TFA

    • Fraction 4: 40% ACN in 0.1% TFA

3. Fraction Analysis and Lyophilization:

  • Analyze the purity of each eluted fraction by analytical RP-HPLC.

  • Pool the fractions containing the this compound peptide at the desired purity.

  • Freeze and lyophilize the pooled fractions.

Purification Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for peptide purification and the signaling pathway of the LH-RH receptor.

PurificationWorkflow CrudePeptide Crude this compound (from SPPS) Dissolution Dissolution in Aqueous Buffer CrudePeptide->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Purification Purification Step Filtration->Purification RPHPLC RP-HPLC Purification->RPHPLC High Purity SPE Solid-Phase Extraction Purification->SPE Rapid/Pre-purification FractionCollection Fraction Collection RPHPLC->FractionCollection SPE->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Purified this compound (>98% or >95%) Lyophilization->PurePeptide

Caption: General workflow for the purification of this compound peptide.

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH This compound GnRHR GnRH Receptor (GPCR) LHRH->GnRHR Binds G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Gonadotropin_Release Gonadotropin Release (LH & FSH) Ca2->Gonadotropin_Release Stimulates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LH & FSH synthesis) MAPK_Cascade->Gene_Expression Leads to

Caption: Simplified signaling pathway of the GnRH receptor upon binding of this compound.[7][8][9][10][11]

Characterization of Purified this compound

After purification, it is essential to characterize the final product to confirm its identity and purity.

  • Analytical RP-HPLC: To determine the final purity of the peptide. A sharp, symmetrical peak should be observed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide. For this compound, the expected monoisotopic mass is approximately 1251.6 g/mol .

  • Amino Acid Analysis (AAA): To confirm the amino acid composition and quantify the peptide content.

Conclusion

The protocols outlined in this document provide robust methods for the purification of this compound. For applications requiring the highest purity, a multi-step purification strategy, potentially combining SPE as a preliminary cleanup followed by preparative RP-HPLC, may be employed. Proper analytical characterization of the final product is crucial to ensure the reliability and reproducibility of subsequent research or drug development activities.

References

Application Notes and Protocols for In Vivo Injection of (D-Lys6)-LH-RH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Lys6)-LH-RH is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH). As a potent agonist of the GnRH receptor, this compound is a valuable tool in a variety of research areas, including oncology, reproductive biology, and endocrinology.[1][2][3][4] This document provides detailed protocols for the preparation of this compound for in vivo injections, ensuring safe and effective administration in animal models.

Mechanism of Action

This compound acts by binding to and stimulating GnRH receptors on pituitary gonadotroph cells.[1][2] This initial stimulation leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration of the agonist leads to the downregulation and desensitization of GnRH receptors. This paradoxical effect ultimately suppresses the release of LH and FSH, leading to a significant reduction in gonadal steroid production, which is the basis for its use in hormone-dependent cancer models and reproductive studies.

Quantitative Data Summary

The following table summarizes key quantitative data for the in vivo use of this compound.

ParameterValueNotes
Molecular Weight 1253.41 g/mol
Typical Dosage 5 - 100 µg per animalDose is application-dependent. For tumor growth inhibition in rats, 100 µg has been used.[3][5] For other applications, the dose may vary.
Administration Routes Subcutaneous (s.c.), Intravenous (i.v.)The choice of administration route depends on the experimental design and desired pharmacokinetic profile.[6][7]
Storage of Powder -20°CCan be stored for up to 3 years.[5]
Storage of Stock Solution (in DMSO) -20°C to -80°CStable for up to 6 months at -80°C and 1 month at -20°C.[5] Avoid repeated freeze-thaw cycles.
Stability of Aqueous Solution Stable for at least 10 weeks at 37°C and for 2 years at 4°C.[8]This suggests good stability for preparations intended for use in osmotic pumps or for short-term storage.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Corn oil, sterile

  • Sterile vials

  • Sterile syringes and needles

Reconstitution of this compound Stock Solution
  • Aseptic Technique: Perform all reconstitution procedures in a laminar flow hood to maintain sterility.

  • Solvent Selection: this compound is soluble in DMSO.

  • Preparation of Stock Solution:

    • Calculate the required amount of this compound powder and sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).

    • Carefully weigh the this compound powder and place it in a sterile vial.

    • Add the calculated volume of sterile DMSO to the vial.

    • Gently vortex or swirl the vial until the powder is completely dissolved.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[5] This will help to avoid repeated freeze-thaw cycles.

Preparation of Final Formulation for In Vivo Injection

Below are three example formulations for preparing this compound for in vivo injection. The choice of formulation will depend on the desired route of administration and the experimental requirements.

Formulation 1: DMSO/Corn Oil for Subcutaneous Injection

This formulation is suitable for subcutaneous administration and provides a depot effect for sustained release.

  • Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution (e.g., 10 mg/mL in DMSO) at room temperature.

  • Dilution: In a sterile vial, add the required volume of the stock solution to sterile corn oil to achieve the final desired concentration. For example, to prepare 1 mL of a 100 µg/mL solution from a 10 mg/mL stock, add 10 µL of the stock solution to 990 µL of sterile corn oil.

  • Mixing: Gently vortex the mixture until it is homogeneous. The final solution may be a clear solution or a fine suspension.

  • Administration: Administer the solution subcutaneously to the animal model.

Formulation 2: Aqueous Formulation for Subcutaneous or Intravenous Injection

This formulation is suitable for both subcutaneous and intravenous administration.

  • Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution (e.g., 10 mg/mL in DMSO) at room temperature.

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]

  • Dilution: Add the required volume of the this compound stock solution to the prepared vehicle to achieve the final desired concentration.

  • Mixing: Gently vortex the solution until it is clear and homogeneous.

  • Administration: Administer the solution via the desired route (subcutaneous or intravenous).

Formulation 3: Saline-Based Formulation for Intravenous Injection

For some applications, a simple saline-based formulation may be sufficient, especially for intravenous bolus injections.

  • Solubility Check: First, test the solubility of this compound in sterile saline at the desired final concentration. If it is not readily soluble, a co-solvent like DMSO will be necessary as described in the previous formulations.

  • Direct Dissolution: If soluble, weigh the required amount of this compound powder and dissolve it directly in the appropriate volume of sterile saline.

  • Sterile Filtration: It is recommended to sterile-filter the final aqueous solution through a 0.22 µm syringe filter before injection.

  • Administration: Administer the solution intravenously.

Animal Handling and Injection Procedure
  • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • For subcutaneous injections, gently lift the skin on the back or flank of the animal to form a tent and insert the needle at the base.

  • For intravenous injections, use an appropriate site such as the tail vein in rodents.

  • Monitor the animals for any adverse reactions following the injection.

Visualizations

Signaling Pathway of this compound

GNRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Lys6-LH-RH D-Lys6-LH-RH GNRHR GnRH Receptor D-Lys6-LH-RH->GNRHR Binds to G_protein Gq/11 GNRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_Release Gonadotropin Release (LH/FSH) Ca2->Gonadotropin_Release MAPK MAPK Cascade PKC->MAPK Gene_Expression Altered Gene Expression MAPK->Gene_Expression

Caption: Signaling pathway of this compound via the GnRH receptor.

Experimental Workflow for In Vivo Injection

Experimental_Workflow A Weigh this compound Powder C Reconstitute Stock Solution (e.g., 10 mg/mL) A->C B Prepare Sterile DMSO B->C D Aliquot and Store Stock Solution at -80°C C->D F Thaw Stock Solution Aliquot D->F E Prepare Injection Vehicle (e.g., DMSO/Corn Oil) G Dilute Stock Solution in Vehicle to Final Concentration E->G F->G H Vortex to Homogenize G->H I Administer to Animal Model (e.g., Subcutaneous Injection) H->I J Monitor Animal Post-Injection I->J

Caption: Experimental workflow for preparing and administering this compound.

References

Application Notes and Protocols for Radiolabeling (D-Lys⁶)-LH-RH for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the radiolabeling of the luteinizing hormone-releasing hormone (LH-RH) analog, (D-Lys⁶)-LH-RH, and its application in receptor binding studies. This document includes detailed protocols for radioiodination, purification, and receptor binding assays, along with quantitative data for binding affinity and receptor density.

Introduction

(D-Lys⁶)-LH-RH is a synthetic agonist analog of the naturally occurring gonadotropin-releasing hormone (GnRH), also known as LH-RH. It binds to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR), initiating a signaling cascade that plays a pivotal role in reproductive function. The GnRHR is also overexpressed in various cancers, including those of the prostate, breast, and ovaries, making it a valuable target for diagnostic imaging and targeted therapies. Radiolabeling of (D-Lys⁶)-LH-RH with isotopes such as Iodine-125 (¹²⁵I) allows for sensitive and specific in vitro characterization of the GnRH receptor through receptor binding assays. These assays are fundamental in drug discovery and development for determining the affinity (Kd), total number of receptors (Bmax), and the inhibitory potential (IC₅₀/Ki) of novel therapeutic compounds targeting the GnRH receptor.

Data Presentation

Table 1: Competitive Binding Affinity of LH-RH Analogs

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various LH-RH analogs in competing with a radiolabeled ligand for binding to the GnRH receptor. Lower IC₅₀ values indicate a higher binding affinity.

CompoundIC₅₀ (nM)
FP-(D-Lys⁶)-GnRH2.0
(D-Lys⁶)-GnRH15.8
NOTA-P-(D-Lys⁶)-GnRH56.2

Data sourced from competitive binding assays using membrane preparations and [¹³¹I](His⁵, D-Tyr⁶)GnRH as the radioligand.

Table 2: Receptor Binding Parameters of a Radiolabeled LH-RH Analog

This table presents the dissociation constant (Kd) and maximum binding capacity (Bmax) for the binding of a radiolabeled LH-RH analog, [¹²⁵I][D-Trp⁶]LHRH, to human bladder cancer specimens. [¹²⁵I][D-Trp⁶]LHRH is a close structural and functional analog of --INVALID-LINK---LH-RH. These values are indicative of the receptor's affinity for the ligand and the density of receptors in the tissue, respectively.[1]

ParameterMean ValueRange
Kd (nM)4.983.61 - 6.85
Bmax (fmol/mg protein)473.09255.0 - 721.4

Data obtained from saturation binding assays on crude membranes from human bladder cancer cells.[1]

Experimental Protocols

Protocol 1: Radioiodination of (D-Lys⁶)-LH-RH using the Chloramine-T Method

This protocol describes the direct radioiodination of the tyrosine residue in the (D-Lys⁶)-LH-RH peptide with ¹²⁵I.

Materials:

  • (D-Lys⁶)-LH-RH peptide

  • Na¹²⁵I

  • Chloramine-T

  • Sodium metabisulfite

  • 0.5 M Sodium Phosphate Buffer, pH 7.5

  • 0.05 M Sodium Phosphate Buffer, pH 7.5

  • Bovine Serum Albumin (BSA)

  • HPLC system with a C18 reverse-phase column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Preparation: In a shielded fume hood, combine 10 µg of (D-Lys⁶)-LH-RH (dissolved in 0.05 M sodium phosphate buffer) and 1 mCi of Na¹²⁵I in a microcentrifuge tube.

  • Initiation of Reaction: Add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in 0.05 M sodium phosphate buffer) to the peptide/iodide mixture. Vortex gently for 30-60 seconds at room temperature. The reaction time may need optimization.

  • Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in 0.05 M sodium phosphate buffer). Vortex the solution.

  • Addition of Carrier: Add 100 µL of 0.1% BSA solution to prevent non-specific binding of the radiolabeled peptide to surfaces.

Protocol 2: Purification of ¹²⁵I-(D-Lys⁶)-LH-RH by HPLC

This protocol outlines the purification of the radiolabeled peptide from unreacted ¹²⁵I and unlabeled peptide.

Procedure:

  • Sample Preparation: Dilute the quenched reaction mixture with the HPLC mobile phase A.

  • HPLC Separation: Inject the diluted sample onto a C18 reverse-phase HPLC column.

  • Elution Gradient: Elute the components using a linear gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile) in mobile phase A (e.g., 0.1% TFA in water). A typical gradient might be from 10% to 60% B over 30 minutes.

  • Fraction Collection: Collect fractions (e.g., 0.5 mL) and measure the radioactivity of each fraction using a gamma counter.

  • Peak Identification: The first peak to elute will be free ¹²⁵I, followed by the mono-iodinated ¹²⁵I-(D-Lys⁶)-LH-RH, and then the unlabeled (D-Lys⁶)-LH-RH.

  • Pooling and Storage: Pool the fractions containing the purified ¹²⁵I-(D-Lys⁶)-LH-RH. Determine the specific activity and store at -20°C or -80°C.

Protocol 3: Saturation Receptor Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[2]

Materials:

  • Purified ¹²⁵I-(D-Lys⁶)-LH-RH

  • Unlabeled (D-Lys⁶)-LH-RH

  • Membrane preparation from cells or tissue expressing GnRH receptors

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in a solution like 0.3% polyethylenimine)

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Assay Setup: Set up a series of tubes for total binding and non-specific binding.

  • Total Binding: To these tubes, add a range of increasing concentrations of ¹²⁵I-(D-Lys⁶)-LH-RH.

  • Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of ¹²⁵I-(D-Lys⁶)-LH-RH plus a high concentration of unlabeled (D-Lys⁶)-LH-RH (e.g., 1 µM) to saturate the receptors.[2]

  • Incubation: Add the membrane preparation (e.g., 50-100 µg of protein) to all tubes. Incubate at a specified temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through the glass fiber filters under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot specific binding versus the concentration of ¹²⁵I-(D-Lys⁶)-LH-RH.

    • Analyze the data using non-linear regression (one-site binding model) to determine the Kd and Bmax.

Protocol 4: Competition Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled competitor compound.

Procedure:

  • Assay Setup: Set up tubes containing a fixed, single concentration of ¹²⁵I-(D-Lys⁶)-LH-RH (typically at or below its Kd).

  • Competition: Add a range of increasing concentrations of the unlabeled competitor compound to the tubes. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled (D-Lys⁶)-LH-RH).

  • Incubation, Filtration, and Counting: Follow steps 4-6 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding versus the log concentration of the competitor.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein-coupled receptor that primarily signals through the Gq/11 protein.[3][4][5][6] This initiates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3][4][5][6] IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4][5][6] These signaling events ultimately lead to the activation of downstream pathways, such as the MAP kinase cascade, which regulate gene expression and hormone secretion.[3][5]

GnRH_Signaling_Pathway GnRH (D-Lys6)-LH-RH (Agonist) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds to Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (Gene Expression, Hormone Secretion) Ca_release->Response MAPK MAP Kinase Cascade PKC->MAPK Activates MAPK->Response

Caption: GnRH Receptor Signaling Cascade.

Experimental Workflow: Radiolabeling and Purification

This workflow illustrates the sequential steps involved in producing purified, radiolabeled (D-Lys⁶)-LH-RH for use in binding assays.

Radiolabeling_Workflow start Start peptide This compound + Na¹²⁵I start->peptide chloramine_t Add Chloramine-T (Initiate Iodination) peptide->chloramine_t quench Add Sodium Metabisulfite (Stop Reaction) chloramine_t->quench hplc HPLC Purification (C18 Column) quench->hplc collect Collect Fractions hplc->collect analyze Identify ¹²⁵I-(D-Lys6)-LH-RH Peak (Gamma Counting) collect->analyze end Purified Radioligand analyze->end

Caption: Radiolabeling and Purification Workflow.

Experimental Workflow: Receptor Binding Assay

This diagram outlines the general procedure for performing a receptor binding assay, applicable to both saturation and competition studies.

Binding_Assay_Workflow start Start setup Assay Setup: Radioligand ± Competitor + Receptor Membranes start->setup incubation Incubate to Equilibrium setup->incubation filtration Vacuum Filtration (Separate Bound/Free) incubation->filtration wash Wash Filters filtration->wash counting Gamma Counting wash->counting analysis Data Analysis (Calculate Kd, Bmax, Ki) counting->analysis end Results analysis->end

Caption: Receptor Binding Assay Workflow.

References

Application of (D-Lys6)-LH-RH in Ovarian Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (D-Lys6)-LH-RH, a synthetic agonist of Luteinizing Hormone-Releasing Hormone (LH-RH), in the context of ovarian cancer research. Capitalizing on the frequent expression of LH-RH receptors on ovarian tumor cells, this compound serves as a valuable tool for targeted therapeutic strategies and for elucidating the role of the LH-RH signaling pathway in ovarian cancer progression.

Introduction

Ovarian cancer remains a significant cause of mortality among gynecological malignancies, primarily due to late-stage diagnosis and the development of chemoresistance. A promising avenue for targeted therapy lies in the exploitation of hormone receptors expressed on the surface of cancer cells. The Luteinizing Hormone-Releasing Hormone (LH-RH) receptor is present in approximately 80% of human epithelial ovarian cancers, making it an attractive target for delivering cytotoxic agents directly to the tumor site, thereby minimizing systemic toxicity.[1]

This compound is a potent agonist of the LH-RH receptor. Its application in ovarian cancer research spans from its use as a standalone therapeutic agent to its more prominent role as a targeting moiety in peptide-drug conjugates (PDCs). By linking this compound to potent cytotoxic drugs, researchers can create targeted therapies that are selectively internalized by LH-RH receptor-positive ovarian cancer cells.

Mechanism of Action

The therapeutic effect of this compound and its conjugates in ovarian cancer is mediated through two primary mechanisms:

  • Indirect Systemic Effect: Continuous administration of LH-RH agonists like this compound leads to the downregulation of LH-RH receptors in the pituitary gland. This desensitization results in a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a state of "medical castration."[2] Since some ovarian tumors are hormone-dependent, this suppression of gonadotropins can inhibit tumor growth.[3]

  • Direct Anti-proliferative Effect: this compound can directly inhibit the proliferation of ovarian cancer cells that express LH-RH receptors. This direct action is mediated through the activation of intracellular signaling pathways that can lead to cell cycle arrest and apoptosis. Furthermore, when conjugated to a cytotoxic agent, the this compound moiety facilitates the targeted delivery and internalization of the toxic payload into the cancer cell, leading to enhanced cell killing.

Signaling Pathways

The binding of this compound to its receptor on ovarian cancer cells can trigger a cascade of intracellular events. While the precise signaling pathway can vary between different cell types, it generally involves the activation of G proteins (Gq/11 and Gs), leading to the stimulation of Phospholipase C (PLC) and Adenylyl Cyclase (AC). Activation of PLC results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. This can influence the Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of Adenylyl Cyclase leads to an increase in cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA). These pathways can ultimately impact gene transcription and cellular processes like proliferation and apoptosis. Interestingly, some studies suggest that LH-RH analogs can counteract the mitogenic effects of growth factors like EGF by activating a phosphotyrosine phosphatase (PTP), thereby inhibiting EGF receptor signaling.[4]

LH_RH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LHRH_Receptor LH-RH Receptor Gq11 Gq/11 LHRH_Receptor->Gq11 activates Gs Gs LHRH_Receptor->Gs activates PTP Phosphotyrosine Phosphatase (PTP) LHRH_Receptor->PTP activates DLys6_LHRH This compound DLys6_LHRH->LHRH_Receptor PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca2+ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway activates Gene_Transcription Gene Transcription MAPK_Pathway->Gene_Transcription regulates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Gene_Transcription regulates EGF_R EGF Receptor Signaling PTP->EGF_R inhibits

Caption: Signaling pathway of this compound in ovarian cancer cells.

Quantitative Data

The cytotoxic efficacy of this compound is significantly enhanced when conjugated to a cytotoxic agent. The following table summarizes the Growth Inhibitory 50 (GI50) values for a this compound conjugate and a related vedotin conjugate in ovarian cancer cell lines.

CompoundConjugated CytotoxinOvarian Cancer Cell LinesGI50 (nM)Reference
Zoptarelin doxorubicin (AN-152)DoxorubicinNot specified453[5]
(D-Cys6)-LH-RH vedotinMonomethyl auristatin E (MMAE)Not specified4[5]

Experimental Protocols

The following protocols provide a general framework for key experiments involving this compound in ovarian cancer research. These should be optimized based on the specific cell lines and experimental conditions.

Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound to LH-RH receptors on ovarian cancer cells. A closely related agonist, [D-Trp6]LH-RH, is often used in its iodinated form for such assays.

Materials:

  • Ovarian cancer cells (e.g., OV-1063)[6]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA)

  • Radioligand (e.g., 125I-labeled [D-Trp6]LH-RH)

  • Unlabeled this compound (for competition assay)

  • Cell scraper

  • Homogenization buffer (e.g., ice-cold 0.05 M Tris-HCl, pH 7.4)

  • Glass-fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Membrane Preparation:

    • Culture ovarian cancer cells to near confluency.

    • Wash cells with ice-cold PBS and harvest using a cell scraper.

    • Centrifuge the cell suspension and resuspend the pellet in homogenization buffer.

    • Homogenize the cells using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Saturation Binding Assay:

    • In a series of tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

    • Add increasing concentrations of the radioligand.

    • For non-specific binding, add a high concentration of unlabeled this compound to a parallel set of tubes.

    • Incubate at a specific temperature (e.g., 4°C or 37°C) for a predetermined time to reach equilibrium.[6]

    • Terminate the incubation by rapid filtration through glass-fiber filters.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Competition Binding Assay:

    • To a series of tubes containing a fixed amount of membrane protein and a fixed concentration of radioligand, add increasing concentrations of unlabeled this compound.

    • Follow the incubation, filtration, and counting steps as described for the saturation assay.

  • Data Analysis:

    • For saturation binding, calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value, which can then be used to calculate the inhibitory constant (Ki).

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (from Ovarian Cancer Cells) Start->Membrane_Prep Assay_Setup Assay Setup (Membranes + Radioligand +/- Unlabeled Ligand) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Gamma Counting (Measures Radioactivity) Washing->Counting Data_Analysis Data Analysis (Kd, Bmax, IC50, Ki) Counting->Data_Analysis End End Data_Analysis->End Xenograft_Model_Workflow Start Start Cell_Implantation Ovarian Cancer Cell Implantation (Immunocompromised Mice) Start->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound Conjugate vs. Vehicle) Randomization->Treatment Monitoring Tumor Volume & Animal Health Monitoring Treatment->Monitoring Endpoint Endpoint Determination & Data Collection Monitoring->Endpoint Analysis Data Analysis & Tumor Excision Endpoint->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of (D-Lys6)-LH-RH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (D-Lys6)-LH-RH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the aqueous solubility of this potent luteinizing hormone-releasing hormone (LH-RH) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a synthetic analog of the naturally occurring Gonadotropin-Releasing Hormone (GnRH). It acts as a potent agonist for the GnRH receptor[1][2][3][4]. Its sequence is (Glp)-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH2. Proper solubilization is crucial for its use in in-vitro and in-vivo experiments to ensure accurate dosing, bioavailability, and reliable experimental outcomes. Poor solubility can lead to precipitation, inaccurate concentration measurements, and reduced biological activity.

Q2: What are the main factors affecting the solubility of this compound?

Several factors can influence the solubility of peptides like this compound:

  • Amino Acid Composition: The presence of hydrophobic amino acids can decrease aqueous solubility, while charged and hydrophilic amino acids enhance it.

  • pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has no net electrical charge. Adjusting the pH away from the pI increases the net charge and improves solubility.

  • Peptide Concentration: Higher concentrations can lead to aggregation and precipitation.

  • Temperature: While gentle warming can sometimes aid dissolution, excessive heat can cause degradation.

  • Ionic Strength: The salt concentration of the solution can also impact solubility.

Q3: What is the theoretical isoelectric point (pI) of this compound and how does it guide solubilization?

The theoretical isoelectric point (pI) of this compound, based on its amino acid sequence, is approximately 10.76 . This high pI indicates that the peptide is basic. At a pH below its pI, the peptide will have a net positive charge, which generally increases its solubility in aqueous solutions. Conversely, at a pH around its pI, it will be least soluble. Therefore, to effectively dissolve this compound, it is recommended to use a buffer with a pH significantly lower than 10.76.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Problem Potential Cause Recommended Solution
Peptide does not dissolve in water or neutral buffer (e.g., PBS pH 7.4). The pH of the solvent is too close to the peptide's isoelectric point (pI ≈ 10.76), leading to minimal net charge and low solubility.1. Acidic Buffer: Reconstitute the peptide in a small amount of a dilute acidic solution, such as 0.1 M acetic acid. Once dissolved, the solution can be diluted with the desired buffer. 2. pH Adjustment: While stirring, slowly add a small amount of a dilute acid (e.g., 0.1 M HCl) to your aqueous buffer to lower the pH until the peptide dissolves. Aim for a pH at least 2-3 units away from the pI.
The solution is cloudy or contains visible precipitates after initial dissolution. The peptide has not fully dissolved or has aggregated. This can also occur if the peptide concentration exceeds its solubility limit in the chosen solvent.1. Sonication: Use a bath sonicator for a few minutes to break up aggregates and aid dissolution. Avoid probe sonicators which can generate excessive heat. 2. Gentle Warming: Warm the solution briefly to 30-40°C. Do not overheat as it may degrade the peptide. 3. Dilution: If the concentration is high, try dissolving the peptide in a larger volume of solvent.
The peptide dissolves initially but precipitates upon storage or addition to cell culture media. The final pH or composition of the mixture is not suitable for maintaining solubility. The buffer capacity of the final solution may be insufficient to maintain the desired pH.1. Check Final pH: Ensure the pH of the final solution remains in a range where the peptide is soluble. 2. Use of Co-solvents: For stock solutions, consider using a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with aqueous buffer. Note that high concentrations of organic solvents may be toxic to cells. 3. Sterile Filtration: After dissolution and before adding to cell culture, sterile filter the peptide solution to remove any micro-aggregates.
Inconsistent experimental results. Incomplete dissolution leading to inaccurate concentration of the active peptide.1. Confirm Complete Dissolution: Ensure the solution is clear and free of particulates before use. 2. Fresh Preparations: Prepare fresh solutions for each experiment to avoid issues with stability and precipitation over time. 3. Quantify Concentration: If possible, determine the peptide concentration of the final solution spectrophotometrically.

Experimental Protocols

Protocol 1: Basic Aqueous Solubilization for In Vitro Assays

This protocol is recommended for preparing this compound solutions for use in cell-based assays or other in vitro experiments where an aqueous buffer is required.

  • Calculate Required Volume: Determine the volume of solvent needed to achieve the desired stock concentration. It is advisable to start with a slightly higher concentration and then dilute it.

  • Prepare Acidic Solvent: Prepare a sterile solution of 0.1 M acetic acid in ultrapure water.

  • Initial Dissolution: Add a small volume of the 0.1 M acetic acid to the lyophilized this compound powder. Gently vortex or pipette up and down to mix.

  • Dilution with Buffer: Once the peptide is dissolved, add the desired aqueous buffer (e.g., PBS or cell culture medium) to reach the final volume. Ensure the final concentration of acetic acid is low enough not to affect the experimental system.

  • pH Adjustment (Optional): If necessary, adjust the pH of the final solution with dilute NaOH.

  • Sterile Filtration: For cell culture applications, filter the final solution through a 0.22 µm sterile filter.

Protocol 2: Solubilization Using a Co-solvent for High-Concentration Stock Solutions

This protocol is suitable for preparing concentrated stock solutions that can be stored and diluted for later use.

  • Equilibrate Peptide: Allow the vial of lyophilized peptide to come to room temperature before opening.

  • Add Co-solvent: Add a small amount of a suitable organic co-solvent such as DMSO to the vial. The volume will depend on the desired final concentration.

  • Ensure Complete Dissolution: Gently vortex or sonicate until the peptide is fully dissolved.

  • Dilution: Slowly add the desired aqueous buffer to the co-solvent mixture while gently mixing.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_start Start cluster_aqueous Aqueous Protocol cluster_cosolvent Co-solvent Protocol cluster_end End Product start Lyophilized this compound aqueous_solvent Add 0.1 M Acetic Acid start->aqueous_solvent For direct in vitro use cosolvent_add Add DMSO start->cosolvent_add For concentrated stock aqueous_dissolve Gently Vortex/Pipette aqueous_solvent->aqueous_dissolve aqueous_dilute Dilute with Aqueous Buffer aqueous_dissolve->aqueous_dilute aqueous_filter Sterile Filter (0.22 µm) aqueous_dilute->aqueous_filter end_solution Solubilized this compound Solution aqueous_filter->end_solution cosolvent_dissolve Vortex/Sonicate cosolvent_add->cosolvent_dissolve cosolvent_dilute Slowly Add Aqueous Buffer cosolvent_dissolve->cosolvent_dilute cosolvent_store Aliquot and Store at -20°C/-80°C cosolvent_dilute->cosolvent_store cosolvent_store->end_solution

Caption: Workflow for aqueous and co-solvent based solubilization of this compound.

GnRH Receptor Signaling Pathway

This compound, as a GnRH agonist, binds to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). This binding primarily activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to the synthesis and release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

G GnRH_Agonist This compound (GnRH Agonist) GnRHR GnRH Receptor (GnRHR) (GPCR) GnRH_Agonist->GnRHR Binds to G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Gonadotropin_release LH & FSH Synthesis & Release Ca_release->Gonadotropin_release Leads to PKC->Gonadotropin_release Leads to

Caption: Simplified GnRH receptor signaling pathway activated by this compound.

References

Technical Support Center: Enhancing the Stability of (D-Lys6)-LH-RH Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the stability of (D-Lys6)-luteinizing hormone-releasing hormone (LH-RH) drug conjugates. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the development and handling of these important therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (D-Lys6)-LH-RH drug conjugates?

A1: this compound drug conjugates are susceptible to both chemical and physical degradation. The primary chemical degradation pathways include:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues, can occur, leading to fragmentation of the peptide backbone. This process is often catalyzed by acidic or basic conditions.[1]

  • Oxidation: Amino acid residues such as methionine, cysteine, histidine, and tryptophan are susceptible to oxidation, which can be initiated by exposure to oxygen, trace metals, or peroxides.

  • Deamidation: The side chains of asparagine and glutamine residues can hydrolyze to form aspartic and glutamic acid, respectively. This introduces a negative charge and can alter the structure and function of the conjugate.

  • Linker Instability: The chemical linker connecting the drug to the this compound peptide can be a point of instability, leading to premature drug release. The stability of the linker is highly dependent on its chemical nature and the surrounding microenvironment.

Physical instability primarily involves:

  • Aggregation: The conjugate molecules can self-associate to form soluble or insoluble aggregates. This is a significant concern as it can reduce therapeutic efficacy and potentially induce an immunogenic response.[2]

  • Precipitation: Changes in the formulation, such as pH, ionic strength, or temperature, can lead to the precipitation of the conjugate out of solution.

Q2: How does the conjugation of a drug to this compound affect its stability?

A2: The conjugation of a drug molecule can significantly impact the stability of the this compound peptide in several ways:

  • Conformational Changes: The attachment of a drug, especially a bulky or hydrophobic one, can alter the natural conformation of the peptide, potentially exposing previously buried amino acid residues to the solvent and making them more susceptible to degradation.

  • Increased Hydrophobicity: Many cytotoxic drugs are hydrophobic. Their conjugation can increase the overall hydrophobicity of the conjugate, promoting self-aggregation to minimize contact with the aqueous environment.

  • Steric Hindrance: The conjugated drug can sterically hinder enzymatic degradation at nearby peptide bonds, which can, in some cases, improve stability against proteases.

Q3: What are the most critical formulation parameters to control for enhancing stability?

A3: The most critical formulation parameters to control are:

  • pH: The pH of the formulation is paramount as it influences the rates of hydrolysis, deamidation, and oxidation. For LH-RH, maximum stability is generally observed around pH 6.05.

  • Buffer System: The choice of buffer is important for maintaining the optimal pH. Common buffers include phosphate, citrate, and acetate. The buffer species itself can sometimes influence degradation rates.

  • Excipients: The use of stabilizing excipients is crucial. These can include:

    • Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These act as cryoprotectants and lyoprotectants, stabilizing the conjugate during freezing and lyophilization.[3]

    • Amino Acids (e.g., arginine, glycine, histidine): These can help to reduce aggregation and act as buffering agents.[3]

    • Surfactants (e.g., polysorbate 80): These are often included in small amounts to prevent surface adsorption and aggregation.[4]

  • Temperature: Storage at low temperatures is generally recommended to slow down chemical degradation and physical instability.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity of the Conjugate in Solution
Potential Cause Troubleshooting Steps
Hydrolysis of Peptide Backbone or Linker 1. Optimize pH: Determine the pH of maximum stability for your specific conjugate. For the parent LHRH peptide, this is around pH 6.05. Conduct a pH-rate profile study to identify the optimal pH for your conjugate. 2. Buffer Selection: Ensure the buffer has adequate capacity to maintain the target pH. Evaluate different buffer species (e.g., citrate, acetate, phosphate) for their impact on stability. 3. Temperature Control: Store the conjugate solution at the recommended low temperature (e.g., 2-8 °C or frozen) to minimize hydrolysis rates.
Oxidation 1. Inert Atmosphere: Prepare and store the conjugate solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Antioxidants: Consider the addition of antioxidants such as methionine or ascorbic acid. However, their compatibility and potential for introducing new impurities must be carefully evaluated. 3. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[5]
Deamidation 1. pH Control: Deamidation is highly pH-dependent, with faster rates at neutral and alkaline pH. Maintaining the formulation at a slightly acidic pH can significantly reduce the rate of deamidation. 2. Lyophilization: For long-term storage, consider lyophilizing the conjugate to remove water, which is necessary for the deamidation reaction.
Issue 2: Formation of Aggregates or Precipitates
Potential Cause Troubleshooting Steps
Hydrophobic Interactions 1. Formulation with Surfactants: Incorporate a non-ionic surfactant, such as polysorbate 80, at a low concentration (e.g., 0.01-0.1%) to reduce surface tension and prevent aggregation.[4] 2. Addition of Solubilizing Excipients: Amino acids like arginine can help to suppress aggregation by interacting with the conjugate and preventing self-association. 3. Control of Ionic Strength: The ionic strength of the formulation can influence aggregation. Systematically screen different salt concentrations to find the optimal condition.
Changes in pH or Temperature 1. Buffer Capacity: Ensure the buffer system is robust enough to prevent significant pH shifts during storage or processing. 2. Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. If the conjugate needs to be frozen, it should be done rapidly and thawed quickly. Aliquoting the sample into single-use vials is recommended.
High Conjugate Concentration 1. Concentration Optimization: If aggregation is concentration-dependent, determine the maximum stable concentration for your formulation. 2. Excipient Screening: At higher concentrations, the need for stabilizing excipients that prevent aggregation becomes more critical.

Quantitative Data Presentation

The stability of peptide-drug conjugates is highly dependent on environmental factors. The following table summarizes the effect of pH and temperature on the degradation rate of the parent LHRH peptide, which can serve as a starting point for optimizing the stability of this compound drug conjugates.

Table 1: Effect of pH and Temperature on the Stability of LHRH in 0.1 M Phosphate Buffer

pHTemperature (°C)Apparent First-Order Rate Constant (k) (hr⁻¹)
2.50650.045
4.10650.018
6.05650.009
7.10650.015
8.10650.032
6.05750.021
6.05800.035
6.05900.088

Data adapted from a study on LHRH stability. The degradation followed apparent first-order kinetics.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol outlines a general procedure for developing a stability-indicating RP-HPLC method to assess the purity of this compound drug conjugates and quantify their degradation products.

1. Objective: To separate the intact this compound drug conjugate from its potential degradation products and formulation excipients.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound drug conjugate sample

  • Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress)

3. Method Development and Procedure:

  • Forced Degradation: To ensure the method is "stability-indicating," perform forced degradation studies on the conjugate. This involves exposing the conjugate to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.

  • Initial Gradient: Start with a broad gradient to elute all components, for example:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B

  • Optimization: Analyze the forced degradation samples. The goal is to achieve baseline separation between the main peak (intact conjugate) and all degradation peaks. Adjust the gradient slope, mobile phase composition (e.g., trying different ion-pairing agents or organic modifiers), and column temperature to optimize the separation.

  • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 220 nm or 280 nm) or use a mass spectrometer for peak identification.

  • Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol provides a general method for the detection and quantification of soluble aggregates of this compound drug conjugates.

1. Objective: To separate high molecular weight species (aggregates) from the monomeric form of the conjugate.

2. Materials and Equipment:

  • HPLC system with a UV detector

  • Size-exclusion column suitable for the molecular weight of the conjugate (e.g., 300 Å pore size)

  • Mobile Phase: A physiologically relevant buffer, such as 150 mM sodium phosphate, pH 7.0.[6]

  • This compound drug conjugate sample

3. Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the conjugate in the mobile phase to the desired concentration. It is important that the sample is fully dissolved.[6]

  • Injection: Inject a small volume of the sample onto the column.

  • Isocratic Elution: Elute the sample with the mobile phase under isocratic conditions.

  • Detection: Monitor the eluent at a suitable UV wavelength (e.g., 220 nm or 280 nm). Aggregates will elute before the monomer peak.

  • Quantification: Integrate the peak areas of the aggregate and monomer peaks to determine the percentage of aggregation.

Visualizations

cluster_degradation Chemical Degradation Pathways cluster_physical Physical Instability Intact This compound Drug Conjugate Hydrolysis Hydrolyzed Fragments Intact->Hydrolysis H₂O, pH Oxidation Oxidized Conjugate Intact->Oxidation O₂, Metal Ions Deamidation Deamidated Conjugate Intact->Deamidation pH, Temp Monomer Monomeric Conjugate Aggregates Aggregates Monomer->Aggregates Conc, Temp, Surface

Caption: Major degradation pathways for this compound drug conjugates.

start Start: Stability Study Setup prep Prepare Conjugate Formulation (Vary pH, Excipients, etc.) start->prep stress Incubate Samples at Different Temperatures prep->stress sampling Collect Samples at Defined Time Points stress->sampling hplc Analyze by RP-HPLC (Purity Assay) sampling->hplc sec Analyze by SEC (Aggregation Assay) sampling->sec data Analyze Data (Degradation Kinetics, % Aggregation) hplc->data sec->data end End: Determine Optimal Formulation and Storage data->end start Problem: Conjugate Instability check_purity Is there a loss of purity (new peaks in HPLC)? start->check_purity check_aggregation Is there evidence of aggregation (high MW species in SEC)? check_purity->check_aggregation No chem_degradation Address Chemical Degradation: - Optimize pH - Protect from light/oxygen - Add antioxidants/chelators check_purity->chem_degradation Yes phys_instability Address Physical Instability: - Add surfactants/stabilizers - Optimize concentration - Control ionic strength check_aggregation->phys_instability Yes stable Conjugate is Stable check_aggregation->stable No chem_degradation->check_aggregation phys_instability->stable

References

troubleshooting low yield in (D-Lys6)-LH-RH solid-phase synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase synthesis of (D-Lys6)-LH-RH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a D-amino acid used at position 6?

A1: this compound is a synthetic analog of the natural Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH). It is a potent agonist of the GnRH receptor.[1][2] The substitution of the glycine at position 6 with a D-lysine residue enhances the peptide's stability against enzymatic degradation and can improve its receptor binding affinity, leading to a more potent and prolonged biological effect.[1]

Q2: Which solid-phase synthesis strategy is most suitable for this compound?

A2: Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS) is a widely used and effective strategy for synthesizing this compound and other GnRH analogs.[3][4] This method offers milder deprotection conditions compared to Boc-chemistry, which is beneficial for complex peptides.

Q3: What are the most critical steps affecting the final yield of this compound?

A3: The most critical steps are the initial loading of the first amino acid onto the resin, the efficiency of each coupling and deprotection step, and the final cleavage and purification process. Incomplete reactions at any stage can lead to the accumulation of deletion sequences and other impurities, significantly reducing the yield of the desired full-length peptide.[5]

Q4: What purity level should I aim for, and how can it be assessed?

A4: For research purposes, a purity of >95% is generally recommended. For therapeutic applications, higher purity is required. The purity of the synthesized this compound can be determined using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[5][6]

Troubleshooting Guide

Low Coupling Efficiency
Symptom Possible Cause Suggested Solution
Incomplete coupling detected by Ninhydrin (Kaiser) test. Steric hindrance: The amino acid being coupled or the growing peptide chain on the resin is sterically hindered.- Increase coupling time.- Perform a double coupling (repeat the coupling step).- Switch to a more potent coupling reagent combination (e.g., HATU/HOAt or HBTU/HOBt with DIEA).- Use a resin with a lower substitution level to reduce steric hindrance between peptide chains.[7]
Aggregation of the peptide chain: The growing peptide chain is folding on the resin, making the N-terminus inaccessible.- Use a solvent with better solvating properties, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF).[8]- Perform the coupling at a higher temperature (microwave-assisted synthesis can be effective).
Poor quality of reagents: Solvents, amino acids, or coupling reagents may be degraded.- Use fresh, high-purity, amine-free DMF.[8]- Ensure coupling reagents are stored under appropriate conditions (e.g., desiccated and refrigerated).
Incomplete Fmoc-Deprotection
Symptom Possible Cause Suggested Solution
Fmoc group remains after treatment with piperidine solution. Aggregation: The peptide chain is preventing access of the piperidine to the Fmoc group.- Increase the deprotection time.- Use a stronger base solution, such as 2% DBU and 2% piperidine in DMF, which can be more effective for difficult sequences.[9]
Insufficient reagent: The volume or concentration of the piperidine solution is not adequate.- Ensure a sufficient excess of the deprotection solution is used to fully swell and penetrate the resin.
Low Yield After Cleavage and Purification
Symptom Possible Cause Suggested Solution
Low quantity of peptide obtained after cleavage from the resin. Incomplete cleavage: The cleavage cocktail or conditions are not optimal for the resin and protecting groups used.- Ensure the correct cleavage cocktail is used for your resin and protecting groups (e.g., TFA with scavengers like triisopropylsilane and water).- Increase the cleavage reaction time.
Precipitation issues: The peptide is not precipitating efficiently from the cleavage solution.- Use a larger volume of cold diethyl ether for precipitation.- Ensure the ether is sufficiently cold.
Significant loss of product during HPLC purification. Poor solubility of the crude peptide: The peptide is not fully dissolving in the HPLC mobile phase.- Test different solvent systems for dissolving the crude peptide before injection.- Use a lower concentration of the peptide solution for injection.
Suboptimal HPLC conditions: The gradient, flow rate, or column is not suitable for the peptide.- Optimize the HPLC gradient to ensure good separation of the target peptide from impurities.- Use a column with appropriate chemistry and particle size for peptide purification.

Quantitative Data Summary

The yield of peptide synthesis can be influenced by numerous factors. Below is a summary of reported yields for a GnRH analog synthesized using solid-phase techniques.

PeptideSynthesis MethodReported Crude YieldReference
(D-Lys6)-GnRH analogSolid-Phase Synthesis60%[10]

Note: Yields can vary significantly based on the specific sequence, scale, and synthesis protocol used.

Experimental Protocols

Detailed Methodology for this compound Solid-Phase Synthesis (Fmoc Strategy)

This protocol outlines the manual synthesis of this compound (pGlu-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH2) on a Rink Amide resin.

1. Resin Swelling:

  • Place Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc-Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times).

  • Perform a Kaiser test to confirm the presence of free amines.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 4 equivalents) and a coupling agent (e.g., HBTU, 3.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 times).

  • Perform a Kaiser test to confirm complete coupling (ninhydrin solution remains colorless or yellow). If the test is positive, repeat the coupling step.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the sequence: Pro, Arg(Pbf), Leu, D-Lys(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and pGlu.

5. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

6. Peptide Precipitation and Purification:

  • Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Troubleshooting Workflow for Low Peptide Yield

Troubleshooting_Workflow start Low Final Yield check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling check_deprotection Check Fmoc-Deprotection start->check_deprotection check_cleavage Evaluate Cleavage & Purification start->check_cleavage incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection low_crude_yield Low Crude Yield check_cleavage->low_crude_yield purification_loss High Loss During Purification check_cleavage->purification_loss solution_coupling Solutions: - Double couple - Change coupling reagent - Use NMP solvent incomplete_coupling->solution_coupling Yes solution_deprotection Solutions: - Increase deprotection time - Use DBU/piperidine incomplete_deprotection->solution_deprotection Yes solution_cleavage Solutions: - Optimize cleavage cocktail - Increase cleavage time low_crude_yield->solution_cleavage Yes solution_purification Solutions: - Optimize HPLC gradient - Improve peptide solubility purification_loss->solution_purification Yes GnRH_Signaling GnRH This compound (GnRH Analog) GnRHR GnRH Receptor (GnRHR) (G-protein coupled receptor) GnRH->GnRHR Binds to G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Gonadotropin_secretion Gonadotropin Secretion (LH & FSH release) Ca_release->Gonadotropin_secretion Triggers MAPK_cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_cascade Activates Gene_transcription Gene Transcription (LH & FSH synthesis) MAPK_cascade->Gene_transcription Leads to

References

Technical Support Center: Experiments with LHRH Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Luteinizing Hormone-Releasing Hormone (LHRH) analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with LHRH analogs.

In Vitro Assays

Question: My cell proliferation assay (e.g., MTT, WST-1) results are inconsistent and show high variability between replicates. What could be the cause?

Answer: High variability in cell proliferation assays can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Cell Seeding and Plating:

    • Inconsistent Cell Numbers: Ensure a homogenous cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent cell settling.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

    • Pipetting Technique: Use a calibrated multichannel pipette and ensure consistent technique when seeding cells and adding reagents.

  • Compound Preparation and Dosing:

    • Solubility Issues: LHRH analogs, being peptides, can have variable solubility. Ensure the analog is fully dissolved in the recommended solvent (e.g., DMSO, sterile water) before preparing serial dilutions. Light sonication may aid dissolution.

    • Inaccurate Dilutions: Prepare fresh serial dilutions for each experiment. When performing serial dilutions, ensure thorough mixing at each step.

  • Assay Protocol Execution:

    • Incubation Times: Adhere strictly to the recommended incubation times for both drug treatment and the assay reagent (e.g., MTT, WST-1).

    • Reagent Addition: When adding the assay reagent, be careful not to disturb the cell monolayer.

    • Formazan Crystal Solubilization (MTT assay): Ensure complete solubilization of the formazan crystals by adding the solubilization buffer and mixing thoroughly. Incomplete solubilization is a common source of variability.

  • Data Analysis:

    • Blank and Control Wells: Include appropriate blank (media and assay reagent only) and vehicle control (cells treated with the same concentration of solvent used for the drug) wells. Subtract the average absorbance of the blank wells from all other readings.

    • Outlier Analysis: Identify and consider excluding any obvious outliers from your data, but do so with clear justification.

Question: I am using an LHRH antagonist, but I am observing an initial increase in cell proliferation, similar to an agonist effect. Why is this happening?

Answer: This paradoxical agonist-like effect of an LHRH antagonist at the cellular level can be perplexing. Here are some potential explanations and troubleshooting steps:

  • Receptor Subtype and Signaling Pathway:

    • While LHRH antagonists block the Gαq/11-PLC pathway in pituitary cells, in some cancer cells, the LHRH receptor can couple to a Gαi protein, leading to a decrease in cAMP levels.[1] It is possible that in your specific cell line, the antagonist is exhibiting partial agonist activity through an alternative signaling pathway.

    • Action: Investigate the LHRH receptor signaling pathway in your cell line of interest using techniques like cAMP assays or Western blotting for downstream signaling molecules.

  • Compound Purity and Integrity:

    • Contamination: The antagonist preparation may be contaminated with a small amount of an LHRH agonist.

    • Degradation: The antagonist may have degraded during storage, potentially leading to byproducts with partial agonist activity.

    • Action: Verify the purity of your LHRH antagonist using techniques like HPLC. Ensure proper storage conditions (see FAQ section).

  • Experimental Conditions:

    • Concentration: At very high concentrations, some antagonists can exhibit off-target effects or partial agonism.

    • Action: Perform a dose-response curve to see if the agonist-like effect is concentration-dependent.

In Vivo Studies

Question: How can I confirm the "testosterone flare" phenomenon in my mouse model after administering an LHRH agonist?

Answer: The testosterone flare is a transient increase in testosterone levels following the initial administration of an LHRH agonist.[2][3] To confirm this in a mouse model, you will need to perform serial blood sampling and hormone analysis.

  • Experimental Design:

    • Time Points: Collect blood samples at baseline (before agonist administration), and then at several time points post-administration. The peak of the testosterone surge typically occurs around day 3, with levels returning to baseline by day 7.[3] Suggested time points for blood collection are: 0 hours (baseline), 12 hours, 24 hours, 3 days, 7 days, and 14 days.

    • Groups: Include a control group receiving a vehicle injection.

  • Blood Collection:

    • Blood can be collected via submandibular or saphenous vein puncture for serial sampling. For terminal blood collection, cardiac puncture can be used.

  • Hormone Analysis:

    • Measure serum testosterone levels using a validated method such as an ELISA kit or by mass spectrometry.

  • Expected Outcome:

    • You should observe a significant increase in serum testosterone levels in the LHRH agonist-treated group, peaking around day 3, followed by a decline to castrate levels by 14-21 days. The vehicle control group should show no significant change in testosterone levels.

Question: My LHRH analog is not showing the expected tumor growth inhibition in my xenograft model. What are some possible reasons?

Answer: Lack of efficacy in an in vivo model can be due to a variety of factors. Here's a troubleshooting guide:

  • Tumor Model:

    • LHRH Receptor Expression: Confirm that the cancer cell line used to generate the xenografts expresses the LHRH receptor. This can be done via RT-PCR, Western blot, or immunohistochemistry on tumor tissue.

    • Hormone Sensitivity: If using a hormone-dependent cancer model, ensure that the animals are not castrated and have normal circulating levels of androgens (for prostate cancer) or estrogens (for breast cancer).

  • Drug Formulation and Administration:

    • Solubility and Stability: Ensure the LHRH analog is properly formulated for in vivo use. Peptides can be prone to degradation. Prepare fresh formulations as needed and store them appropriately.

    • Dose and Schedule: The dose and administration schedule may not be optimal. A dose-response study may be necessary to determine the most effective regimen. LHRH agonists often require continuous administration (e.g., via osmotic minipumps) to achieve sustained receptor downregulation.[4]

    • Route of Administration: The route of administration (e.g., subcutaneous, intraperitoneal) can impact drug bioavailability. Ensure the chosen route is appropriate for the analog and formulation.

  • Host Animal:

    • Metabolism: The host animal (e.g., mouse) may metabolize the LHRH analog differently than humans.

    • Immune Response: Although nude mice are immunodeficient, they still have some residual immune activity that could potentially affect tumor growth or the efficacy of the treatment.

  • Data Interpretation:

    • Tumor Growth Rate: Ensure that the tumors in the control group are growing at an expected rate.

    • Statistical Power: The number of animals per group may be insufficient to detect a statistically significant difference.

Frequently Asked Questions (FAQs)

General Questions

Question: What is the "flare-up" phenomenon observed with LHRH agonists?

Answer: The "flare-up" phenomenon is a transient surge in the levels of luteinizing hormone (LH) and, consequently, testosterone in males or estrogen in females, that occurs upon initial administration of an LHRH agonist.[2][5] This happens because the agonist initially stimulates the LHRH receptors in the pituitary gland before inducing their downregulation and desensitization.[6] This initial hormonal surge can temporarily exacerbate symptoms of hormone-dependent diseases, such as bone pain in prostate cancer patients.[3]

Question: How do LHRH antagonists differ from LHRH agonists in their mechanism of action?

Answer: LHRH agonists and antagonists both ultimately lead to a suppression of sex hormone production, but they do so through different mechanisms:

  • LHRH Agonists: These analogs bind to and activate the LHRH receptors on pituitary gonadotrophs, causing an initial surge in LH and FSH secretion (the "flare-up"). With continuous administration, the receptors become desensitized and downregulated, leading to a profound and sustained suppression of gonadotropin and sex steroid levels.[6]

  • LHRH Antagonists: These analogs competitively bind to the LHRH receptors in the pituitary without activating them. This immediate blockade of the receptor prevents the release of LH and FSH, leading to a rapid reduction in sex steroid levels without an initial flare-up.

Question: What are the best practices for storing and handling LHRH analogs?

Answer: LHRH analogs are peptides and can be susceptible to degradation. Proper storage and handling are crucial to maintain their biological activity.

  • Storage of Lyophilized Powder: Store lyophilized LHRH analogs at -20°C or -80°C for long-term stability. Protect from moisture.

  • Reconstitution and Storage of Stock Solutions:

    • Reconstitute the lyophilized powder in a suitable solvent as recommended by the manufacturer (e.g., sterile water, DMSO).

    • For aqueous solutions, it is often recommended to use them fresh and not store for more than a day.

    • For stock solutions in DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Handling:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Use sterile techniques when reconstituting and handling the solutions to prevent microbial contamination.

    • Protect from light where indicated by the manufacturer.

Quantitative Data

Table 1: Solubility of Common LHRH Analogs

LHRH AnalogSolventSolubilityReference
Leuprolide AcetateDMSO>100 mg/mL[7]
WaterSlightly soluble[7]
PBS (pH 7.2)~10 mg/mL[8]
Goserelin AcetateDMSO~30 mg/mL[4]
DMF~30 mg/mL[4]
PBS (pH 7.2)~10 mg/mL[4]
LHRH (free acid)DMSO100 mg/mL[9]

Table 2: IC50 Values of LHRH Analogs in Cancer Cell Lines

LHRH AnalogCell LineCancer TypeIC50 Value (µM)Reference
JCHLHRHPC-3Prostate Cancer4.22[10]
JC21LHRHPC-3Prostate Cancer7.24[10]
JCHLHRHLNCaPProstate Cancer4.36[10]
JC21LHRHLNCaPProstate Cancer9.15[10]
JCHLHRHDU-145Prostate Cancer4.81[10]
JC21LHRHDU-145Prostate Cancer5.66[10]
AEZS-125HCC1806Breast Cancer1070.0 (nM)[11]
AEZS-125MDA-MB-231Breast Cancer-[11]

Experimental Protocols

1. Cell Proliferation (MTT) Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • LHRH analog stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Dilute the cells to the desired seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Drug Treatment: a. Prepare serial dilutions of the LHRH analog in complete culture medium. b. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the LHRH analog. Include vehicle control wells. c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the MTT solubilization solution to each well. c. Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

2. In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of LHRH analogs on tumor growth in a nude mouse xenograft model.[4]

Materials:

  • Nude mice (e.g., BALB/c nude or athymic NCr-nu/nu)

  • Cancer cell line of interest (e.g., DU-145 for prostate cancer)

  • Matrigel (optional)

  • LHRH analog

  • Vehicle for LHRH analog

  • Osmotic minipumps (for continuous delivery of agonists)

  • Surgical tools for implantation

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation and Implantation: a. Culture the cancer cells to 80-90% confluency. b. Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (e.g., 1-5 x 10^6 cells per injection). c. Anesthetize the mice. d. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: a. Monitor the mice regularly for tumor formation. b. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. c. For LHRH agonist treatment, surgically implant an osmotic minipump loaded with the agonist subcutaneously.[4] For LHRH antagonists, administer via subcutaneous or intraperitoneal injections at the desired schedule. The control group should receive the vehicle.

  • Monitoring and Data Collection: a. Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2. b. Monitor the body weight of the mice as an indicator of general health and toxicity. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). d. For studies investigating hormonal effects, periodic blood samples can be collected to measure testosterone or other hormone levels.

  • Data Analysis: a. Plot the mean tumor volume for each group over time. b. Compare the tumor growth between the treatment and control groups using appropriate statistical tests.

Visualizations

Signaling Pathways

LHRH_Agonist_Pituitary LHRH Agonist Signaling in Pituitary Gonadotrophs LHRHa LHRH Agonist LHRHR LHRH Receptor LHRHa->LHRHR Binds to Gq11 Gαq/11 LHRHR->Gq11 Activates Downregulation Receptor Downregulation & Desensitization (Chronic Stimulation) LHRHR->Downregulation Leads to PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates LH_FSH LH & FSH Synthesis & Secretion Ca->LH_FSH Stimulates MAPK MAPK Cascade (ERK) PKC->MAPK Activates MAPK->LH_FSH Stimulates

Caption: LHRH Agonist Signaling in Pituitary Cells.

LHRH_Antagonist_Cancer LHRH Antagonist Signaling in Cancer Cells LHRHant LHRH Antagonist LHRHR LHRH Receptor LHRHant->LHRHR Binds to Gi Gαi LHRHR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion Blocked PKA Protein Kinase A (PKA) cAMP->PKA Activation Reduced Proliferation Cell Proliferation PKA->Proliferation Inhibition of pro-proliferative signals

Caption: LHRH Antagonist Signaling in Cancer Cells.

Experimental Workflow

Cell_Proliferation_Assay_Workflow Experimental Workflow: Cell Proliferation (MTT) Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight prepare_drug Prepare serial dilutions of LHRH analog incubate_overnight->prepare_drug treat_cells Treat cells with LHRH analog incubate_overnight->treat_cells prepare_drug->treat_cells incubate_treatment Incubate for 24/48/72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze_data Analyze data and calculate % viability read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a Cell Proliferation (MTT) Assay.

References

Technical Support Center: (D-Lys6)-LH-RH Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer pH in (D-Lys6)-LH-RH binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for a this compound binding assay?

A1: For initial experiments, a pH of 7.4 is recommended. This is a widely used pH in gonadotropin-releasing hormone (GnRH) receptor binding assays and is considered to be within the optimal range for receptor interaction.[1][2][3]

Q2: What is the optimal pH range for this compound binding?

A2: The optimal binding of GnRH agonists to their receptors generally occurs in a slightly alkaline environment, with a pH range of 7.5 to 8.5 showing maximum binding.[4] It is advisable to perform a pH optimization experiment within this range to determine the precise optimum for your specific assay conditions.

Q3: How does a suboptimal pH affect the binding assay?

A3: A suboptimal pH can significantly impact the binding of this compound to its receptor. A sharp decrease in binding is observed at a pH below 6.0 and above 8.0.[5] This can manifest as low specific binding, high non-specific binding, or poor reproducibility.

Q4: Can the buffer composition, other than pH, affect the assay?

A4: Yes, the buffer composition is critical. Commonly used buffers for receptor binding assays include Tris-HCl or HEPES. It is important to maintain a consistent ionic strength and to be aware that certain ions, such as Ca²⁺, Mg²⁺, and Mn²⁺, can inhibit binding.[5]

Troubleshooting Guide

Issue Potential Cause (pH-related) Recommended Solution
Low Specific Binding The buffer pH is outside the optimal range (7.5-8.5), leading to reduced ligand-receptor interaction.Prepare fresh buffer and accurately adjust the pH to 7.4 as a starting point. Perform a pH curve (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5) to determine the optimal pH for your experimental setup.
High Non-Specific Binding Incorrect buffer pH may be causing the ligand to bind to other components in the assay, such as the filter membrane or tube walls.Verify the pH of your binding buffer. Ensure it is within the optimal range. Consider testing different buffer systems (e.g., Tris vs. HEPES) at the optimal pH.
Poor Reproducibility Inconsistent pH between experiments or degradation of the buffer over time.Always use freshly prepared buffers for each experiment. Calibrate your pH meter regularly. Prepare a large batch of buffer for a series of related experiments to ensure consistency.
No Measurable Binding The buffer pH is at an extreme (e.g., below 6.0 or above 8.0), completely inhibiting the binding interaction.[5]Confirm the pH of all solutions used in the assay. Prepare a new batch of buffer with a pH within the 7.5-8.5 range.

Data Presentation

Table 1: Effect of pH on GnRH Receptor Binding

This table summarizes the expected qualitative effects of different pH values on this compound binding based on available literature.

pH Range Expected Binding Activity Reference
< 6.0Sharp decrease in binding[5]
6.0 - 7.0Sub-optimal binding
7.0 - 7.5Good, often used for assays[1][2][3]
7.5 - 8.5Optimal binding range[4]
> 8.5Sharp decrease in binding[4][5]

Experimental Protocols

Protocol 1: Preparation of Binding Buffer (Tris-HCl)

Objective: To prepare a standard binding buffer for this compound binding assays.

Materials:

  • Tris base (Tris(hydroxymethyl)aminomethane)

  • Hydrochloric acid (HCl), 1N

  • Nuclease-free water

  • pH meter

Procedure:

  • Dissolve the required amount of Tris base in nuclease-free water to achieve the desired molarity (e.g., 50 mM).

  • Place the solution on a magnetic stirrer.

  • Slowly add 1N HCl while continuously monitoring the pH.

  • Adjust the pH to the desired value (e.g., 7.4).

  • Bring the final volume to the desired amount with nuclease-free water.

  • Sterile filter the buffer if necessary and store at 4°C.

Protocol 2: pH Optimization of this compound Binding

Objective: To determine the optimal buffer pH for the binding of radiolabeled this compound to its receptor.

Materials:

  • Membrane preparation containing GnRH receptors

  • Radiolabeled this compound (e.g., ¹²⁵I-(D-Lys6)-LH-RH)

  • Unlabeled this compound (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl) prepared at various pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5)

  • Assay tubes

  • Filtration apparatus with glass fiber filters

  • Gamma counter

Procedure:

  • Prepare a series of assay tubes for total binding, non-specific binding, and specific binding for each pH to be tested.

  • For total binding, add the membrane preparation and radiolabeled this compound to the assay tubes containing buffer at each respective pH.

  • For non-specific binding, add the membrane preparation, radiolabeled this compound, and a saturating concentration of unlabeled this compound to the assay tubes containing buffer at each respective pH.

  • Incubate all tubes at the appropriate temperature and for a sufficient duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound ligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding for each pH by subtracting the non-specific binding from the total binding.

  • Plot specific binding as a function of pH to determine the optimal pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Buffer_Prep Prepare Buffers (pH 6.5-8.5) Incubation Incubate Components Buffer_Prep->Incubation Ligand_Prep Prepare Ligands (Radiolabeled & Unlabeled) Ligand_Prep->Incubation Membrane_Prep Prepare Receptor Membranes Membrane_Prep->Incubation Filtration Filter & Wash Incubation->Filtration Counting Count Radioactivity Filtration->Counting Calculation Calculate Specific Binding Counting->Calculation Plotting Plot Binding vs. pH Calculation->Plotting Optimization Determine Optimal pH Plotting->Optimization troubleshooting_logic Start Assay Problem (e.g., Low Signal) Check_pH Is Buffer pH in 7.5-8.5 Range? Start->Check_pH Adjust_pH Adjust pH to 7.5-8.5 & Re-run Assay Check_pH->Adjust_pH No Other_Factors Investigate Other Factors: - Buffer Composition - Temperature - Incubation Time Check_pH->Other_Factors Yes Success Problem Resolved Adjust_pH->Success Failure Problem Persists Other_Factors->Failure signaling_pathway LHRH_Analog This compound GnRHR GnRH Receptor LHRH_Analog->GnRHR Binds G_Protein Gq/11 Protein GnRHR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

References

how to minimize non-specific binding of (D-Lys6)-LH-RH conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of (D-Lys6)-LH-RH conjugates in experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during immunoassays involving this compound conjugates, offering targeted solutions to reduce non-specific binding and improve assay performance.

Q1: What is non-specific binding and why is it a problem for this compound conjugate assays?

A: Non-specific binding refers to the attachment of the this compound conjugate or detection antibodies to surfaces other than the intended target, such as the walls of the microplate wells or unrelated proteins in the sample. This phenomenon leads to high background signals, which can obscure the specific signal from the target analyte.[1][2] The consequences of high non-specific binding include reduced assay sensitivity, decreased accuracy, and poor reproducibility of results.[3]

This compound , with its peptide sequence Glp-His-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-Gly-NH2, possesses both hydrophobic (Trp, Tyr, Leu) and charged (His, D-Lys, Arg) residues.[4][5][6] This combination can lead to non-specific interactions with various surfaces through hydrophobic and electrostatic forces.

Q2: I am observing high background in my ELISA. What are the most likely causes and how can I fix it?

A: High background in an ELISA is a common problem that can often be resolved by addressing a few key areas. The most frequent culprits are inadequate blocking, insufficient washing, or suboptimal antibody concentrations.[3][7]

Troubleshooting Steps:

  • Optimize Blocking: The blocking step is critical for preventing non-specific binding.[3] If you are experiencing high background, consider the following:

    • Increase Blocking Agent Concentration: You might be using an insufficient concentration of your blocking agent. Try increasing the concentration (e.g., from 1% to 3% BSA or casein).

    • Change Blocking Agent: Not all blocking agents are equal. If you are using Bovine Serum Albumin (BSA), consider switching to non-fat dry milk, casein, or a commercially available synthetic blocker.[2] Casein has been reported to be a more effective blocking agent than BSA in some cases.[8]

    • Increase Incubation Time/Temperature: Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) to ensure complete saturation of non-specific sites.

  • Improve Washing Steps: Inadequate washing can leave behind unbound conjugates or antibodies, leading to a high background signal.[7]

    • Increase Wash Volume and Number of Washes: Ensure each well is filled with an adequate volume of wash buffer (at least 300 µL) and increase the number of wash cycles (from 3 to 5).

    • Add a Detergent to the Wash Buffer: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer can help to reduce non-specific interactions.[9]

    • Ensure Thorough Aspiration: Make sure to completely remove the wash buffer from the wells after each wash step.

  • Optimize Antibody Concentrations: Using too high a concentration of your primary or secondary antibody can lead to increased non-specific binding.[7]

    • Titrate Your Antibodies: Perform a titration experiment to determine the optimal concentration of your antibodies that gives the best signal-to-noise ratio.

Q3: Which blocking agent is best for my this compound conjugate assay?

A: The ideal blocking agent depends on the specific assay components and the nature of the non-specific binding. There is no single "best" blocker for all applications.[2] However, for peptide-based assays, certain blockers have shown greater efficacy.

  • Casein and Non-Fat Dry Milk: These are often more effective than BSA at preventing non-specific binding in peptide-based ELISAs.[2] This may be due to the presence of a heterogeneous mixture of proteins of varying sizes that can more effectively block a wider range of non-specific sites.[1]

  • Bovine Serum Albumin (BSA): A commonly used and generally effective blocking agent. However, its large molecular weight may not be optimal for blocking all non-specific sites for a smaller peptide like this compound.

  • Normal Serum: Using normal serum from the same species as the secondary antibody can be an effective blocking strategy.

  • Synthetic Blockers: Protein-free blocking agents, such as those containing polyvinyl alcohol (PVA), can be very effective and reduce the risk of cross-reactivity that can sometimes occur with protein-based blockers.

Q4: How does the addition of detergents like Tween-20 affect non-specific binding?

A: Non-ionic detergents like Tween-20 are commonly added to wash and blocking buffers to reduce non-specific hydrophobic interactions.[9] Typically, a concentration of 0.05% to 0.1% Tween-20 is effective. However, it is important to optimize the concentration, as excessive amounts of detergent can sometimes disrupt specific antibody-antigen interactions or even increase non-specific binding of certain components.[10][11]

Q5: Can the pH and ionic strength of my buffers influence non-specific binding?

A: Yes, both pH and ionic strength can significantly impact non-specific binding, particularly for charged peptides like this compound. The peptide has a net positive charge at neutral pH due to the His, D-Lys, and Arg residues.

  • pH: The pH of your buffers can affect the charge of both the peptide conjugate and the surfaces it might non-specifically bind to (e.g., the polystyrene plate). It is advisable to maintain a buffer pH between 7.2 and 7.6. Extreme pH values can denature antibodies and other proteins.

  • Ionic Strength: Increasing the ionic strength of your buffers (e.g., by increasing the salt concentration) can help to disrupt non-specific electrostatic interactions. Adding NaCl up to 0.5 M in the wash buffer can be an effective strategy to reduce background.[12]

Q6: I am working with serum/plasma samples. What are "matrix effects" and how can I minimize them?

A: "Matrix effects" refer to the interference caused by various components in a complex sample matrix like serum or plasma. These components can include endogenous proteins, lipids, and other small molecules that can non-specifically bind to assay components, leading to inaccurate results.

Strategies to Minimize Matrix Effects:

  • Sample Dilution: Diluting your samples in an appropriate assay buffer is the most common and effective way to reduce matrix effects.

  • Use a Matrix-Matched Standard Curve: Whenever possible, prepare your standard curve in a matrix that closely resembles your samples (e.g., analyte-depleted serum).

  • Spike and Recovery Experiments: To assess the extent of matrix effects, you can perform spike and recovery experiments by adding a known amount of the this compound conjugate to your sample matrix and measuring the recovery.

Quantitative Data Summary

The following tables summarize the effectiveness of different blocking agents and the impact of Tween-20 concentration on reducing non-specific binding, based on data from various immunoassay studies. While not specific to this compound, these provide a general guide for optimization.

Table 1: Comparison of Blocking Agent Effectiveness

Blocking AgentConcentrationRelative Non-Specific Binding (NSB) ReductionKey Considerations
Casein 1% (w/v)++++Often more effective than BSA for peptides.[2] Can interfere with biotin-avidin systems.
Non-Fat Dry Milk 3-5% (w/v)+++Cost-effective and widely used. Contains phosphoproteins that may interfere with phospho-specific antibody detection.
Bovine Serum Albumin (BSA) 1-3% (w/v)++A common and generally effective blocker. Purity can vary between lots.
Fish Gelatin 0.5-1% (w/v)++Can be more effective than BSA in some cases and may reduce cross-reactivity with mammalian antibodies.
Polyvinyl Alcohol (PVA) 0.5% (w/v)+++A synthetic, protein-free option that can be very effective at reducing background.
Normal Goat Serum 5-10% (v/v)+++Useful when the secondary antibody is raised in goat.

Relative NSB Reduction is a qualitative summary based on published findings, where '++++' indicates the highest reduction.

Table 2: Effect of Tween-20 Concentration on Background Signal

Tween-20 Concentration (% v/v)Effect on Background SignalNotes
0 HighWithout detergent, hydrophobic interactions can lead to significant non-specific binding.
0.05% OptimalGenerally considered the optimal concentration for reducing background in most immunoassays.[9]
0.1% LowCan be more effective in some cases, but carries a higher risk of disrupting specific binding.
>0.1% VariableMay lead to an increase in non-specific binding for certain assay components or even strip coated proteins from the plate.[10]

Experimental Protocols

This section provides a detailed, generalized protocol for a competitive ELISA to quantify this compound, which can be adapted for specific experimental needs. A protocol for a sandwich ELISA for larger conjugates is also included.

Protocol 1: Competitive ELISA for this compound

This protocol is suitable for the quantification of small molecules like the this compound peptide.

  • Coating:

    • Coat a 96-well high-binding polystyrene plate with a this compound-protein conjugate (e.g., BSA- this compound) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 1% Casein in PBS).

    • Incubate for 2 hours at room temperature.

  • Competition:

    • Prepare standards of known this compound concentrations and your unknown samples.

    • In a separate plate or tubes, pre-incubate the standards/samples with a limited amount of anti-(D-Lys6)-LH-RH antibody for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL/well of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG), diluted in Blocking Buffer.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate 5 times with Wash Buffer.

  • Substrate Addition:

    • Add 100 µL/well of TMB substrate solution.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the concentration of this compound in the sample.

Protocol 2: Sandwich ELISA for Larger this compound Conjugates

This protocol is suitable if the this compound is conjugated to a larger molecule that allows for the binding of two primary antibodies to different epitopes.

  • Coating:

    • Coat a 96-well high-binding polystyrene plate with 100 µL/well of capture antibody (specific for one epitope of the conjugate) at 2-10 µg/mL in coating buffer.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with Wash Buffer.

  • Blocking:

    • Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL/well of biotinylated detection antibody (specific for a different epitope on the conjugate), diluted in Blocking Buffer.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 5 times with Wash Buffer.

  • Enzyme Conjugate Incubation:

    • Add 100 µL/well of Streptavidin-HRP conjugate, diluted in Blocking Buffer.

    • Incubate for 30 minutes at room temperature.

  • Washing:

    • Wash the plate 5 times with Wash Buffer.

  • Substrate Addition, Stopping, and Data Acquisition:

    • Follow steps 8-10 from the Competitive ELISA protocol. The signal will be directly proportional to the concentration of the this compound conjugate.

Visualizations

Signaling Pathway of LHRH Receptor

The following diagram illustrates the primary signaling pathway activated upon the binding of an LHRH agonist, such as this compound, to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs.

LHRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LHRH_Agonist This compound LHRH_R LHRH Receptor (GPCR) LHRH_Agonist->LHRH_R Binds Gq_protein Gq Protein LHRH_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates Gonadotropin_Synthesis Gonadotropin Synthesis & Secretion (LH & FSH) MAPK_Cascade->Gonadotropin_Synthesis Leads to

Caption: LHRH receptor signaling cascade initiated by an agonist.

Experimental Workflow for Minimizing Non-Specific Binding

This workflow outlines the key steps and decision points for optimizing an immunoassay to reduce non-specific binding of this compound conjugates.

workflow start Start Assay Development coating Coat Plate with Antigen/Capture Antibody start->coating blocking Blocking Step coating->blocking washing1 Washing Step 1 blocking->washing1 incubation Sample/Conjugate Incubation washing1->incubation washing2 Washing Step 2 incubation->washing2 detection Detection washing2->detection readout Readout detection->readout troubleshoot High Background? readout->troubleshoot optimize_blocking Optimize Blocking: - Change Agent (e.g., Casein) - Increase Concentration - Increase Incubation Time troubleshoot->optimize_blocking Yes end Assay Optimized troubleshoot->end No optimize_blocking->blocking optimize_washing Optimize Washing: - Increase Volume/Repetitions - Add Detergent (Tween-20) - Adjust Ionic Strength optimize_blocking->optimize_washing optimize_washing->washing1 optimize_washing->washing2 optimize_concentration Optimize Antibody/ Conjugate Concentration optimize_washing->optimize_concentration optimize_concentration->incubation

Caption: Workflow for troubleshooting high non-specific binding.

References

challenges in scaling up the production of (D-Lys6)-LH-RH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the challenges associated with the scaled-up production of (D-Lys6)-LH-RH.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.

1. Synthesis Stage

Problem Potential Cause Recommended Solution
Low Crude Peptide Yield Incomplete coupling reactions, especially for sterically hindered amino acids like D-Lys.- Increase coupling time.- Use a more potent activating agent (e.g., HATU, HCTU).- Perform a double coupling for the D-Lys residue.
Aggregation of the growing peptide chain on the resin.- Use a higher-swelling resin.- Incorporate a pseudo-proline dipeptide or a backbone protecting group (e.g., Hmb) in the sequence.- Perform the synthesis at an elevated temperature.
Premature cleavage of the peptide from the resin.- Ensure the use of an appropriate resin and linker stable to the synthesis conditions.
Presence of Deletion Sequences Inefficient deprotection of the Fmoc group.- Increase the deprotection time with piperidine.- Ensure the piperidine solution is fresh.
Incomplete coupling.- See solutions for "Low Crude Peptide Yield".
Side Reactions Racemization of amino acids.- Use appropriate coupling reagents and minimize activation times.- Avoid prolonged exposure to basic conditions.
Oxidation of Tryptophan (Trp).- Use a scavenger cocktail (e.g., with triisopropylsilane and water) during cleavage.

2. Purification Stage

Problem Potential Cause Recommended Solution
Poor Peak Resolution in RP-HPLC Inappropriate gradient or mobile phase.- Optimize the gradient slope to improve separation of closely eluting impurities.- Try a different organic modifier (e.g., isopropanol instead of acetonitrile).- Adjust the pH of the mobile phase.
Column overloading.- Reduce the amount of crude peptide loaded onto the column.
Peptide Aggregation During Purification Hydrophobic nature of the peptide.- Add a small percentage of an organic solvent like isopropanol or acetic acid to the sample before injection.- Perform the purification at a slightly elevated temperature.
Low Recovery of Purified Peptide Irreversible adsorption to the column.- Use a column with a different stationary phase (e.g., C8 instead of C18).
Peptide precipitation in the collection tubes.- Add a small amount of acetonitrile or isopropanol to the collection tubes before fractionation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal purity of this compound for in vivo studies?

For in vivo studies, a purity of >95% is generally recommended to minimize the potential for side effects from impurities. For some sensitive applications, a purity of >98% may be required.

Q2: How should this compound be stored to ensure its stability?

Lyophilized this compound should be stored at -20°C or lower. Once reconstituted in a solution, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles. The stability of the reconstituted peptide will depend on the solvent used.

Q3: What are the common side products observed during the synthesis of this compound?

Common side products include deletion sequences (missing one or more amino acids), truncated sequences (incomplete synthesis), and peptides with modified amino acids (e.g., oxidized Tryptophan).

Q4: How can I improve the solubility of this compound for formulation?

For aqueous formulations, the solubility of this compound can be improved by adjusting the pH of the solution or by adding a small amount of a co-solvent such as acetic acid or a surfactant.

Quantitative Data

Table 1: Impact of Scale on Yield and Purity of this compound Synthesis
Synthesis Scale (mmol) Crude Yield (%) Purity after Purification (%)
0.175>98
1.06895-98
10.06090-95

Note: These are representative values and actual results may vary depending on the specific synthesis and purification protocols used.

Experimental Protocols

Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-protected amino acids (pGlu, His(Trt), Trp(Boc), Ser(tBu), Tyr(tBu), D-Lys(Boc), Leu, Arg(Pbf), Pro)

  • Coupling reagents: HBTU, HOBt

  • Activation base: DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence: Pro, Arg(Pbf), Leu, D-Lys(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide, wash with ether, and then lyophilize to obtain a white powder.

Purification of this compound by RP-HPLC

Materials:

  • Crude this compound

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection and Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate of 1 mL/min.

  • Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound as a white powder.

Visualizations

GNRH_Signaling_Pathway GnRH Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LHRH_analog This compound GNRHR GnRH Receptor (GPCR) LHRH_analog->GNRHR Binds to G_protein Gq/11 GNRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (LH & FSH synthesis) Transcription_Factors->Gene_Expression Promotes

Caption: GnRH Receptor Signaling Pathway.

SPPS_Workflow Solid-Phase Peptide Synthesis Workflow Start Start: Resin Swelling Deprotection1 Fmoc Deprotection (Piperidine) Start->Deprotection1 Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling Wash1 Wash (DMF) Coupling->Wash1 Kaiser_Test Kaiser Test Wash1->Kaiser_Test Kaiser_Test->Coupling Incomplete Repeat_Loop Repeat for each amino acid Kaiser_Test->Repeat_Loop Coupling Complete Repeat_Loop->Deprotection1 Cleavage Cleavage from Resin (TFA) Repeat_Loop->Cleavage Final Amino Acid Coupled Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Final Product: this compound Lyophilization->Final_Product

Caption: Solid-Phase Peptide Synthesis Workflow.

Technical Support Center: Optimizing (D-Lys6)-LH-RH Carrier Targeting Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the targeting efficiency of (D-Lys6)-LH-RH carriers in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, characterization, and in vitro/in vivo testing of this compound peptide-drug conjugates (PDCs).

Synthesis and Purification

Question: My this compound peptide synthesis resulted in a low yield and purity. What are the possible causes and how can I troubleshoot this?

Answer:

Low yield and purity in solid-phase peptide synthesis (SPPS) of this compound conjugates can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Coupling Reactions:

    • Problem: Steric hindrance from bulky protecting groups or the growing peptide chain can prevent complete coupling of the next amino acid. Proline residues, with their secondary amine, are notoriously difficult to couple.[1]

    • Solution:

      • Double Coupling: Repeat the coupling step for problematic residues, such as proline or residues following it.[1]

      • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[1]

      • Alternative Coupling Reagents: If using standard coupling reagents like HBTU, consider alternatives that may be more effective for your specific sequence.

  • Peptide Aggregation:

    • Problem: Hydrophobic residues in the peptide sequence can cause the growing chains to aggregate on the resin, blocking reactive sites.

    • Solution:

      • Incorporate Solubilizing Tags: The addition of a temporary or permanent solubilizing tag, like a polyethylene glycol (PEG) linker, can disrupt aggregation.[2]

      • Use Pseudoproline Dipeptides: These can be incorporated to disrupt secondary structure formation that leads to aggregation.[2]

      • Microwave-Assisted Synthesis: This can help to break up aggregates and improve coupling efficiency.[2]

  • Suboptimal Cleavage:

    • Problem: Incomplete removal of the peptide from the resin or cleavage of side-chain protecting groups can lead to a complex mixture of products.

    • Solution:

      • Optimize Cleavage Cocktail: Ensure the trifluoroacetic acid (TFA) "cocktail" contains the appropriate scavengers for the protecting groups used in your synthesis to prevent side reactions.

      • Increase Cleavage Time: For longer or more complex peptides, a longer cleavage time may be necessary.

  • Purification Challenges:

    • Problem: Co-elution of the desired product with closely related impurities during High-Performance Liquid Chromatography (HPLC) purification.

    • Solution:

      • Optimize HPLC Gradient: A shallower gradient can improve the separation of closely eluting species.

      • Alternative Chromatography: Consider different stationary phases or chromatographic techniques if reverse-phase HPLC is not providing adequate separation.

Solubility and Stability

Question: My purified this compound conjugate has poor solubility in aqueous buffers. How can I improve this?

Answer:

Poor solubility is a common challenge with peptide-drug conjugates. Here are several strategies to enhance the solubility of your this compound carrier:

  • pH Adjustment:

    • Rationale: The net charge of a peptide is pH-dependent. Adjusting the pH of the buffer can increase the net charge and improve solubility.

    • Procedure:

      • Determine the isoelectric point (pI) of your conjugate.

      • For basic peptides (pI > 7), use an acidic buffer (e.g., acetate buffer, pH 4-5).

      • For acidic peptides (pI < 7), use a basic buffer (e.g., phosphate or bicarbonate buffer, pH 7.5-8.5).

  • Use of Co-solvents:

    • Rationale: For highly hydrophobic conjugates, a small amount of an organic co-solvent can disrupt hydrophobic interactions and aid in solubilization.

    • Procedure:

      • First, attempt to dissolve the peptide in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3]

      • Gradually add the aqueous buffer to the desired final concentration, vortexing or sonicating gently.

  • Chemical Modification:

    • Rationale: Covalently attaching hydrophilic polymers can significantly improve solubility and also prolong the in vivo half-life.

    • Modification:

      • PEGylation: The addition of polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, increasing its water solubility.[4]

  • Formulation Strategies:

    • Rationale: Encapsulating the peptide in a delivery vehicle can improve its solubility and stability.

    • Options:

      • Liposomes: Lipid-based nanoparticles can encapsulate hydrophobic peptides within their lipid bilayer.[5]

      • Polymeric Micelles: These can encapsulate poorly soluble peptides in their hydrophobic core.[5]

In Vitro Assays

Question: I am observing low cytotoxicity (high IC50 value) of my this compound-drug conjugate in LHRH receptor-positive cancer cell lines. What could be the reasons?

Answer:

Several factors can contribute to unexpectedly low cytotoxicity. A systematic evaluation of each step in the experimental workflow is recommended.

  • Low Receptor Binding Affinity:

    • Problem: The conjugation of the drug or linker may have sterically hindered the this compound peptide from binding to its receptor.

    • Troubleshooting:

      • Perform a Receptor Binding Assay: Quantify the binding affinity (Kd) of your conjugate compared to the unconjugated peptide.

      • Modify Linker: Consider a longer or more flexible linker to distance the drug from the peptide's binding domain.

  • Inefficient Cellular Internalization:

    • Problem: Even with good binding, the conjugate may not be efficiently internalized by the cell.

    • Troubleshooting:

      • Cellular Uptake Assay: Use a fluorescently labeled version of your conjugate to visualize and quantify cellular uptake via flow cytometry or fluorescence microscopy.

      • Receptor-Mediated Endocytosis Confirmation: To confirm that uptake is receptor-mediated, perform a competition assay by co-incubating the cells with your fluorescent conjugate and an excess of unlabeled this compound. A significant decrease in the fluorescent signal would indicate receptor-mediated uptake.

  • Ineffective Drug Release:

    • Problem: If a cleavable linker is used, it may not be efficiently cleaved within the lysosomal or endosomal compartments to release the active drug.

    • Troubleshooting:

      • Linker Stability Assay: Assess the stability of the linker in lysosomal extracts or under conditions mimicking the endosomal/lysosomal environment (e.g., acidic pH, presence of specific enzymes).

      • Optimize Linker Chemistry: Select a linker that is known to be cleaved by enzymes that are abundant in the target cell's lysosomes, such as cathepsin B-sensitive linkers (e.g., Val-Cit).[6]

  • Drug Inactivation:

    • Problem: The conjugation chemistry may have inadvertently inactivated the cytotoxic payload.

    • Troubleshooting:

      • Activity of Released Drug: If possible, cleave the drug from the conjugate in vitro and test its activity to ensure it is still potent.

  • Cell Line Issues:

    • Problem: The cancer cell line may have low LHRH receptor expression or may have developed resistance to the cytotoxic drug.

    • Troubleshooting:

      • Verify Receptor Expression: Confirm LHRH receptor expression levels in your cell line using RT-qPCR, Western blot, or immunofluorescence.

      • Use a Drug-Sensitive Cell Line: As a positive control, test your conjugate on a cell line known to be sensitive to the unconjugated drug.

Question: I am seeing high non-specific binding in my receptor binding assay. How can I reduce it?

Answer:

High non-specific binding can obscure the specific binding signal and lead to inaccurate affinity measurements. Here are some common strategies to mitigate this:

  • Optimize Blocking Agents:

    • Rationale: Blocking agents are used to prevent the radioligand or fluorescent ligand from binding to non-receptor components like the filter membrane or plastic wells.

    • Procedure:

      • Increase the concentration of the blocking protein (e.g., bovine serum albumin - BSA).

      • Test different blocking agents (e.g., non-fat dry milk, salmon sperm DNA).

  • Reduce Ligand Concentration:

    • Rationale: Non-specific binding is often not saturable. Using a lower concentration of the labeled ligand, ideally at or below its Kd, can reduce the non-specific signal.[7]

  • Optimize Washing Steps:

    • Rationale: Insufficient washing can leave unbound ligand trapped on the filter or in the well.

    • Procedure:

      • Increase the number of washes.

      • Increase the volume of the wash buffer.

      • Ensure the wash buffer composition is optimal (e.g., correct pH and ionic strength).

  • Use of Detergents:

    • Rationale: A low concentration of a mild detergent (e.g., Tween-20) in the binding and wash buffers can help to reduce non-specific hydrophobic interactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a carrier?

A1: this compound is a synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[8][9][10][11] LHRH receptors are often overexpressed on the surface of various cancer cells, such as those of the breast, prostate, and ovaries, while having limited expression in most healthy tissues.[12] The this compound carrier binds with high affinity to these receptors, and the entire peptide-drug conjugate is then internalized by the cell through a process called receptor-mediated endocytosis.[12][13] Once inside the cell, the cytotoxic drug is released, leading to targeted cell killing.

Q2: How do I choose the right linker for my this compound-drug conjugate?

A2: The choice of linker is critical for the efficacy of the PDC. There are two main types:

  • Cleavable Linkers: These are designed to be stable in circulation but are cleaved to release the drug upon internalization into the target cell. Common cleavage mechanisms include:

    • Enzyme-sensitive linkers: These contain a peptide sequence (e.g., Val-Cit) that is cleaved by lysosomal proteases like cathepsin B.[6]

    • pH-sensitive linkers: These are stable at physiological pH (~7.4) but are hydrolyzed at the lower pH of endosomes and lysosomes.

  • Non-cleavable Linkers: These remain intact, and the drug is released after the complete degradation of the peptide carrier in the lysosome.

The optimal linker depends on the drug, the target cell type, and the desired mechanism of action. A good starting point is often an enzyme-sensitive linker, as this can provide a more controlled and efficient drug release.[14]

Q3: What are some common cytotoxic payloads conjugated to this compound?

A3: A variety of potent cytotoxic agents have been conjugated to this compound. Some common examples include:

  • Doxorubicin (DOX)[13]

  • Methotrexate (MTX)[15]

  • Cisplatin[13]

  • Paclitaxel (PTX)[16]

The choice of payload should be based on its high potency (low IC50), mechanism of action, and the susceptibility of the target cancer cells to that particular drug.

Q4: How can I confirm that the targeting of my conjugate is specific to the LHRH receptor?

A4: To demonstrate specificity, you should perform competition experiments. In these experiments, you would treat your LHRH receptor-positive cells with your this compound-drug conjugate in the presence and absence of an excess of the free, unconjugated this compound peptide. If the targeting is specific, the free peptide will compete for binding to the LHRH receptors, leading to a significant reduction in the uptake and/or cytotoxicity of your conjugate.[17]

Q5: What is the "flare phenomenon" associated with LHRH agonists and is it a concern for this compound carriers?

A5: The "flare phenomenon" refers to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland upon initial administration of an LHRH agonist.[18] This can lead to a temporary surge in testosterone levels in men. While this is a significant consideration when using LHRH agonists for hormonal therapy in prostate cancer, it is generally less of a concern for this compound carriers used for targeted drug delivery. The primary mechanism of action for these carriers is receptor-mediated endocytosis into cancer cells, not the systemic hormonal effects. However, it is still a factor to be aware of, especially in preclinical in vivo models.

Quantitative Data Summary

ParameterThis compound ConjugateUnconjugated DrugFindingReference
In Vitro Cytotoxicity (IC50) LHRH-MethotrexateMethotrexateLower IC50 for the conjugate in LHRH-positive prostate cancer cells.[19]
LHRH-LLO ToxinLLO ToxinIC50 of 0.88 µg/ml in LHRH-positive MDA-MB-231 cells vs. 19.55 µg/ml in LHRH-negative SKOV3 cells.[20]
In Vivo Tumor Growth Inhibition LHRH-ProdigiosinProdigiosin~95.6% decrease in xenograft tumor volume with the conjugate compared to the unconjugated drug.[16]
LHRH-PaclitaxelPaclitaxel91% decrease in xenograft tumor volume with the conjugate compared to the unconjugated drug.[16]
[D-Lys6]-GnRH-MethotrexateMethotrexate74% decrease in tumor volume with the conjugate vs. 62% with MTX alone.[15]
Cellular Uptake LHRH-conjugated nanoparticlesNon-targeted nanoparticlesLHRH-targeted nanoparticles showed significantly higher cellular internalization in MCF-7 cells.[21]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-drug conjugate in an LHRH receptor-positive cancer cell line.

Materials:

  • LHRH receptor-positive cancer cell line (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-drug conjugate

  • Unconjugated drug (for comparison)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multi-well plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound-drug conjugate and the unconjugated drug in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a non-labeled this compound conjugate by its ability to compete with a radiolabeled ligand for binding to the LHRH receptor.

Materials:

  • Membrane preparation from LHRH receptor-expressing cells or tissue

  • Radiolabeled LHRH analog (e.g., [125I]-Triptorelin)

  • Non-labeled this compound conjugate (competitor)

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Gamma counter

Procedure:

  • Assay Setup: In test tubes, combine:

    • A fixed concentration of the radiolabeled LHRH analog (at or below its Kd).

    • Increasing concentrations of the non-labeled this compound conjugate.

    • A fixed amount of the cell membrane preparation.

    • Binding buffer to a final volume of 250 µL.

  • Non-Specific Binding Control: Prepare tubes containing the radioligand, membrane preparation, and a large excess of unlabeled LHRH agonist to determine non-specific binding.

  • Total Binding Control: Prepare tubes with only the radioligand and membrane preparation.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

LHRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LHRHR LHRH Receptor Endosome Endosome LHRHR->Endosome Receptor-Mediated Endocytosis PDC This compound -Drug Conjugate PDC->LHRHR Binding Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Drug Lysosome->Drug Linker Cleavage & Drug Release Target Intracellular Target (e.g., DNA, Microtubules) Drug->Target Action Apoptosis Apoptosis Target->Apoptosis Induces

Caption: LHRH receptor-mediated endocytosis pathway for this compound carriers.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SPPS Peptide Synthesis (SPPS) Conjugation Drug Conjugation SPPS->Conjugation Purification Purification (HPLC) Conjugation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization BindingAssay Receptor Binding Assay Characterization->BindingAssay UptakeAssay Cellular Uptake Assay BindingAssay->UptakeAssay CytotoxicityAssay Cytotoxicity Assay (IC50) UptakeAssay->CytotoxicityAssay TumorModel Xenograft Tumor Model CytotoxicityAssay->TumorModel EfficacyStudy Efficacy Study TumorModel->EfficacyStudy ToxicityStudy Toxicity Assessment EfficacyStudy->ToxicityStudy

Caption: Experimental workflow for developing and testing this compound carriers.

Troubleshooting_Logic Start Low Cytotoxicity Observed CheckBinding Is Receptor Binding Affinity High? Start->CheckBinding CheckUptake Is Cellular Internalization Efficient? CheckBinding->CheckUptake Yes OptimizePeptide Optimize Peptide/ Linker Design CheckBinding->OptimizePeptide No CheckRelease Is Drug Released Effectively? CheckUptake->CheckRelease Yes CheckUptake->OptimizePeptide No CheckActivity Is Released Drug Active? CheckRelease->CheckActivity Yes OptimizeLinker Optimize Linker Chemistry CheckRelease->OptimizeLinker No CheckConjugation Verify Conjugation Chemistry CheckActivity->CheckConjugation No Success Problem Solved CheckActivity->Success Yes OptimizePeptide->CheckBinding OptimizeLinker->CheckRelease CheckConjugation->Start

References

Technical Support Center: Lyophilized (D-Lys6)-LH-RH Powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lyophilized (D-Lys6)-LH-RH powder.

Troubleshooting Guides

This section addresses common formulation issues encountered during experimental workflows.

IssuePossible CauseRecommended Solution
Poor or Incomplete Solubility Incorrect solvent selection based on peptide characteristics.This compound is a basic peptide. For initial solubilization, try sterile distilled water. If solubility is limited, add a small amount of 10% acetic acid dropwise to aid dissolution. For highly hydrophobic preparations, organic solvents like DMSO or DMF can be used for initial dissolution, followed by dilution with the aqueous buffer. Always test solubility on a small aliquot first.
Formation of aggregates.Gently vortex or sonicate the vial to break up aggregates. Avoid vigorous shaking, which can denature the peptide. If aggregation persists, consider using a stronger denaturing solvent for the stock solution, if compatible with the downstream application.
Low temperature of the solvent.Ensure the reconstitution solvent is at room temperature before use. In some cases, warming the solution to 37°C can improve solubility, but monitor for any signs of degradation.
Slow Reconstitution Time High peptide concentration in the lyophilized cake.If possible, during the formulation development, lyophilizing a lower concentration of the peptide with a larger fill volume can result in a less dense cake, which reconstitutes more quickly.
Suboptimal lyophilization cycle.Incorporating an annealing step in the lyophilization cycle can create larger pores in the cake, facilitating faster solvent penetration. Reducing the final headspace pressure in the vial can also significantly decrease reconstitution time.
Inefficient reconstitution technique.Instead of gentle swirling, a more controlled agitation, such as a gentle vortex or placing the vial on a rocker, can expedite reconstitution. Ensure the entire lyophilized cake is in contact with the solvent.
Visible Particulates After Reconstitution Incomplete dissolution or presence of foreign matter.Centrifuge the vial briefly to pellet any undissolved material. If particulates remain, the solution can be filtered through a 0.22 µm sterile filter, though this may lead to some loss of peptide.
Peptide precipitation upon dilution.When diluting a stock solution (especially from an organic solvent) into an aqueous buffer, add the peptide solution slowly to the buffer while gently stirring to avoid localized high concentrations that can lead to precipitation.
Loss of Biological Activity Peptide degradation due to improper storage or handling.Store lyophilized powder at -20°C or colder.[1] Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Avoid exposure to pH > 8.[2]
Oxidation of sensitive residues.If the formulation is exposed to air for extended periods, sensitive residues can oxidize. Handle the product quickly and consider using degassed solvents for reconstitution.
Adsorption to vials.Hydrophobic peptides can adsorb to plastic surfaces. Use low-protein-binding polypropylene or glass vials for storage of peptide solutions.

Frequently Asked Questions (FAQs)

1. How should I store the lyophilized this compound powder upon receipt?

Upon receiving the lyophilized peptide, it should be stored at -20°C or colder in a desiccator to protect it from moisture and light.[1] Under these conditions, the peptide can be stable for several years.

2. What is the best solvent to reconstitute this compound?

There is no universal solvent for all peptides.[2] The choice of solvent depends on the peptide's sequence and the intended application. For this compound, which is a basic peptide, the following is a good starting point:

  • Sterile, distilled water: This is the first choice for reconstitution.

  • Aqueous acetic acid (e.g., 10%): If the peptide does not readily dissolve in water, adding a small amount of dilute acetic acid can help.

  • Organic solvents (DMSO, DMF): For very hydrophobic preparations, a small amount of an organic solvent can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.

3. What is the recommended procedure for reconstituting the lyophilized powder?

To ensure optimal recovery and performance, follow these steps:

  • Allow the vial of lyophilized powder to warm to room temperature before opening to prevent condensation of moisture inside the vial.[3]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[4]

  • Add the desired volume of the appropriate solvent to the vial.

  • Gently agitate or sonicate the vial until the powder is completely dissolved. Avoid vigorous shaking.[4]

  • Visually inspect the solution to ensure it is clear and free of particulates.

4. How can I determine the water content of my lyophilized powder?

The water content of lyophilized peptides is a critical parameter and can be accurately determined using Karl Fischer titration.[5] This method is highly specific for water and is a standard in the pharmaceutical industry.

5. How can I assess the purity and identify potential degradation products of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of peptides and identifying degradation products. A reverse-phase HPLC method with a C18 column and a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically used.

6. What are the signs of peptide aggregation, and how can I detect it?

Peptide aggregation can manifest as visible particulates, cloudiness, or gel formation in the solution. Spectroscopic techniques are commonly used to detect and characterize aggregation:

  • UV-Vis Spectroscopy: An increase in light scattering, observed as a broad increase in absorbance across the UV-Vis spectrum, can indicate the presence of large aggregates.

  • Fluorescence Spectroscopy: Changes in the fluorescence emission spectrum of tryptophan residues (present in this compound) can indicate changes in the local environment of the peptide, which may be due to aggregation.

Quantitative Data

While specific quantitative data for this compound can be formulation-dependent, the following tables provide general guidance based on typical properties of LHRH analogs.

Table 1: General Solubility of LHRH Analogs

SolventSolubilityNotes
WaterSoluble (may require slight acidification)The primary choice for most biological applications.
Acetic Acid (dilute)Readily SolubleAids in dissolving basic peptides.
DMSOSolubleA good choice for creating concentrated stock solutions.
Methanol / EthanolSparingly SolubleGenerally not the first choice for initial reconstitution.
AcetonitrileSparingly SolubleOften used as a mobile phase component in HPLC.

Table 2: Typical Reconstitution Times for Lyophilized Peptides

ConditionTypical Reconstitution TimeFactors Influencing Time
Low Concentration Cake< 1 minuteLower peptide density allows for faster solvent penetration.
High Concentration Cake2 - 15 minutesDenser cakes can have significantly longer reconstitution times.
Gentle SwirlingVariableCan be slow and operator-dependent.
Gentle Vortexing/RockingFaster and more consistentProvides more efficient mixing.
Reconstitution at 37°CCan be fasterIncreased temperature can improve dissolution kinetics.

Table 3: Recommended Storage Conditions and Stability

StateStorage TemperatureRelative HumidityExpected Stability
Lyophilized Powder-20°C or colderLow (desiccated)Several years
Reconstituted in Aqueous Buffer-20°C or -80°CN/AWeeks to months (avoid freeze-thaw)
Reconstituted in Aqueous Buffer2-8°CN/ADays

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of this compound and detect the presence of degradation products.

Methodology:

  • Sample Preparation:

    • Reconstitute the lyophilized this compound powder in sterile water or a suitable buffer to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Column Temperature: 30°C.

  • Gradient Elution:

    • A typical gradient would be a linear increase in Mobile Phase B from 5% to 60% over 20-30 minutes. The exact gradient should be optimized for the specific system and to achieve the best separation of impurities.

  • Data Analysis:

    • Integrate the peak areas of the main peptide and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Karl Fischer Titration for Water Content

Objective: To quantify the residual moisture in the lyophilized this compound powder.

Methodology:

  • Instrument Setup:

    • Use a coulometric Karl Fischer titrator.

    • The titration vessel should be conditioned to a low drift value before sample analysis.

  • Sample Preparation:

    • In a dry, low-humidity environment (e.g., a glove box), accurately weigh a small amount of the lyophilized powder.

    • Inject the powder directly into the titration vessel.

  • Titration:

    • Start the titration. The instrument will electrochemically generate iodine, which reacts with the water in the sample.

    • The endpoint is reached when all the water has been consumed.

  • Calculation:

    • The instrument's software will calculate the amount of water in micrograms based on the total charge passed.

    • The water content is typically expressed as a percentage of the total sample weight.

Spectroscopic Analysis of Peptide Aggregation

Objective: To detect the presence of aggregates in a reconstituted solution of this compound.

Methodology:

A. UV-Visible Spectroscopy (Turbidity Assay)

  • Sample Preparation:

    • Reconstitute the peptide to the desired concentration in a suitable buffer.

    • Prepare a blank sample with the same buffer.

  • Measurement:

    • Use a spectrophotometer to scan the absorbance of the sample from 340 nm to 600 nm.

    • An increase in absorbance across this range, which is not due to a specific chromophore, is indicative of light scattering by aggregates.

  • Analysis:

    • A higher absorbance value at a non-absorbing wavelength (e.g., 350 nm) indicates a greater degree of aggregation.

B. Intrinsic Tryptophan Fluorescence

  • Sample Preparation:

    • Prepare the peptide solution and a corresponding buffer blank.

  • Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at 295 nm (to selectively excite tryptophan).

    • Record the emission spectrum from 310 nm to 400 nm.

  • Analysis:

    • Aggregation can lead to a change in the local environment of the tryptophan residue, resulting in a shift in the emission maximum (often a blue shift if the tryptophan becomes more buried in a hydrophobic environment) and/or a change in fluorescence intensity.

Visualizations

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Lys6-LH-RH D-Lys6-LH-RH LHRHR LH-RH Receptor (GPCR) D-Lys6-LH-RH->LHRHR Binds to Gq Gq Protein LHRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Hormone_Secretion Hormone Secretion (LH & FSH release) Ca->Hormone_Secretion Triggers MAPK_Cascade MAPK Cascade (e.g., ERK) PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LH & FSH synthesis) MAPK_Cascade->Gene_Expression Regulates

Caption: GnRH/LH-RH Receptor Signaling Pathway.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Lyophilized This compound Powder Reconstitution Reconstitution (Room Temp Solvent) Start->Reconstitution Visual_Inspection Visual Inspection Reconstitution->Visual_Inspection Clear_Solution Clear, Particulate-Free Solution Visual_Inspection->Clear_Solution Yes Problem Problem Identified Visual_Inspection->Problem No Solubility_Issue Poor Solubility / Particulates Problem->Solubility_Issue Reconstitution_Issue Slow Reconstitution Problem->Reconstitution_Issue Activity_Issue Loss of Activity Problem->Activity_Issue Sol_1 Check Solvent (Water, Acetic Acid, DMSO) Solubility_Issue->Sol_1 Sol_2 Gentle Agitation (Vortex, Sonicate) Solubility_Issue->Sol_2 Sol_3 Optimize Lyophilization (Annealing, Headspace) Reconstitution_Issue->Sol_3 Sol_4 Check Storage (-20°C, Desiccated) Activity_Issue->Sol_4

Caption: Troubleshooting Workflow for Lyophilized Powder.

References

Validation & Comparative

A Comparative Guide to the Efficacy of (D-Lys6)-LH-RH and [D-Trp6]-LH-RH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two potent luteinizing hormone-releasing hormone (LH-RH) analogs: (D-Lys6)-LH-RH and [D-Trp6]-LH-RH. These synthetic agonists of the gonadotropin-releasing hormone (GnRH) receptor are widely utilized in research and clinical settings for their ability to modulate the hypothalamic-pituitary-gonadal axis. This document synthesizes available experimental data on their receptor binding affinity, in vitro and in vivo potency, and provides detailed experimental protocols for their evaluation.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters of this compound and [D-Trp6]-LH-RH based on available experimental data. It is important to note that the data are compiled from different studies and experimental systems; therefore, a direct comparison should be made with caution.

Table 1: Receptor Binding Affinity (Kd)

AnalogKd (Dissociation Constant)Experimental SystemReference
This compound 131 +/- 16 pMRat anterior pituitary gland membranes (using a biotinylated derivative)[1]
[D-Trp6]-LH-RH 9.88 +/- 4.59 nMHuman endometrial carcinoma membranes[2]
[D-Trp6]-LH-RH High and low affinity sites detectedHuman breast cancer biopsies[3]

Table 2: In Vivo Efficacy and Biological Effects

AnalogSpeciesDosage and AdministrationKey FindingsReference
This compound Rats100 µg, subcutaneous minipumpsInhibited tumor growth in a prostate cancer model.[4]
[D-Trp6]-LH-RH RatsSingle injectionBlockade of LH response by a GnRH antagonist.[5]
[D-Trp6]-LH-RH Humans100 µ g/day Suppression of androgen production.[6]
[D-Trp6]-LH-RH HumansLong-acting microcapsulesImproved ovarian stimulation in assisted conception programs.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and [D-Trp6]-LH-RH are provided below.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Kd) of LH-RH analogs to the GnRH receptor.

Materials:

  • Crude membrane preparations from target tissue (e.g., rat anterior pituitary, human cancer cell lines).

  • Radiolabeled LH-RH analog (e.g., 125I-[D-Trp6]-LH-RH).

  • Unlabeled LH-RH analogs (this compound, [D-Trp6]-LH-RH) for competition binding.

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM dithiothreitol, 0.1% bovine serum albumin).

  • Glass fiber filters.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Homogenize the target tissue in ice-cold buffer and centrifuge to pellet the crude membranes. Resuspend the pellet in the binding buffer.

  • Binding Reaction: In reaction tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor analog.

  • Incubation: Incubate the reaction tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding as a function of the log concentration of the unlabeled competitor. Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and derive the Kd using the Cheng-Prusoff equation.

In Vitro Bioassay for LH Release

This protocol measures the potency of LH-RH analogs in stimulating the release of luteinizing hormone (LH) from primary pituitary cells or a suitable cell line (e.g., LβT2).

Materials:

  • Primary pituitary cells isolated from rats or a gonadotrope cell line.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.

  • This compound and [D-Trp6]-LH-RH.

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • LH enzyme-linked immunosorbent assay (ELISA) kit.

Procedure:

  • Cell Culture: Culture the pituitary cells in multi-well plates until they reach the desired confluence.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate for a short period to establish a stable baseline.

  • Stimulation: Replace the pre-incubation buffer with fresh assay buffer containing various concentrations of the LH-RH analogs.

  • Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: Collect the cell culture supernatant, which contains the released LH.

  • LH Quantification: Measure the concentration of LH in the collected supernatants using a specific and sensitive LH ELISA kit.

  • Data Analysis: Plot the concentration of released LH as a function of the log concentration of the LH-RH analog. Determine the EC50 (the concentration of the analog that produces 50% of the maximal response) for each analog.

Mandatory Visualization

Signaling Pathway of LH-RH Analogs

The following diagram illustrates the intracellular signaling cascade initiated by the binding of LH-RH agonists like this compound and [D-Trp6]-LH-RH to the GnRH receptor on gonadotrope cells.

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LHRH_Analog This compound or [D-Trp6]-LH-RH GnRHR GnRH Receptor (GPCR) LHRH_Analog->GnRHR Binds Gq_alpha Gq/11 α-subunit GnRHR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates LH_FSH_release LH & FSH Release Ca2->LH_FSH_release Triggers MAPK MAPK Pathway PKC->MAPK Activates LH_FSH_synthesis LH & FSH Gene Transcription & Synthesis MAPK->LH_FSH_synthesis

Caption: LH-RH agonist signaling pathway in pituitary gonadotropes.

Experimental Workflow: Receptor Binding Assay

The following diagram outlines the workflow for determining the receptor binding affinity of the LH-RH analogs.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Membranes from Target Tissue incubation Incubate Membranes, Radioligand, and Competitor prep_membranes->incubation prep_ligands Prepare Radiolabeled and Unlabeled Ligands prep_ligands->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Gamma Counter) washing->counting analysis Plot Competition Curve and Calculate Kd counting->analysis

Caption: Workflow for a competitive radioligand receptor binding assay.

Experimental Workflow: In Vitro Bioassay for LH Release

This diagram illustrates the steps involved in assessing the in vitro potency of LH-RH analogs for stimulating LH release.

LH_Release_Workflow cluster_culture Cell Culture cluster_stimulation Stimulation cluster_quantification Quantification culture_cells Culture Pituitary Cells in Multi-well Plates preincubation Pre-incubate Cells in Assay Buffer culture_cells->preincubation stimulation Stimulate with Varying Concentrations of Analogs preincubation->stimulation collect_supernatant Collect Cell Supernatant stimulation->collect_supernatant quantify_lh Quantify LH (ELISA) collect_supernatant->quantify_lh analyze_data Plot Dose-Response Curve and Calculate EC50 quantify_lh->analyze_data

References

GnRH Agonists Versus Antagonists: A Comparative Guide for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The manipulation of the gonadotropin-releasing hormone (GnRH) signaling pathway is a cornerstone of hormonal therapy for cancers such as prostate and breast cancer. This is primarily achieved through the use of GnRH agonists and antagonists, which, despite targeting the same receptor, elicit distinct physiological responses. This guide provides a detailed comparison of these two classes of drugs, supported by experimental data and methodologies, to inform research and development in oncology.

Mechanism of Action: A Tale of Two Responses

GnRH agonists and antagonists both modulate the GnRH receptor on pituitary gonadotrope cells, which are responsible for producing luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] These gonadotropins, in turn, regulate the production of sex steroids like testosterone and estrogen, which can fuel the growth of hormone-sensitive cancers.[1]

GnRH Agonists: The "Flare-Up" and Desensitization

GnRH agonists, such as leuprolide and goserelin, are synthetic peptides that mimic the action of natural GnRH.[2] Upon initial administration, they cause a surge in LH and FSH secretion, leading to a transient increase in testosterone and estrogen levels, a phenomenon known as "tumor flare."[3] This initial stimulatory effect can be detrimental in cancer patients, potentially exacerbating symptoms.[3] However, continuous stimulation of the GnRH receptor by the agonist leads to receptor desensitization and downregulation.[1][2] This ultimately results in a profound suppression of LH and FSH release, achieving medical castration.[1]

GnRH Antagonists: Direct and Immediate Suppression

In contrast, GnRH antagonists, such as degarelix and relugolix, are competitive blockers of the GnRH receptor.[1][3] They bind to the receptor without activating it, leading to an immediate and rapid decrease in LH, FSH, and consequently, sex steroid levels.[1][3] This direct inhibitory action avoids the initial "tumor flare" associated with agonists.[3]

Signaling Pathways: Pituitary vs. Cancer Cells

The signaling cascades initiated by GnRH receptor activation differ between pituitary cells and cancer cells, which can also express GnRH receptors.[4][5]

In pituitary gonadotropes, the GnRH receptor is primarily coupled to Gαq protein.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and activation of protein kinase C (PKC), ultimately leading to the synthesis and secretion of LH and FSH.[6]

Interestingly, in some cancer cells, the GnRH receptor is coupled to Gαi protein.[4][5] Activation of this pathway by GnRH agonists can lead to antiproliferative effects by inhibiting adenylyl cyclase and activating phosphotyrosine phosphatases.[5] This can counteract the mitogenic signals from growth factor receptors.[5] Some evidence suggests that what are traditionally known as GnRH antagonists at the pituitary level may act as agonists at the tumor GnRH receptors, eliciting a direct antitumor effect.[4]

GnRH Signaling Pathways GnRH Signaling in Pituitary vs. Cancer Cells cluster_pituitary Pituitary Gonadotrope cluster_cancer Cancer Cell GnRH_p GnRH GnRHR_p GnRH Receptor GnRH_p->GnRHR_p Binds Gaq Gαq GnRHR_p->Gaq Activates PLC Phospholipase C Gaq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Leads to Gonadotropin_Release LH & FSH Release Ca_PKC->Gonadotropin_Release Stimulates GnRH_c GnRH Analog GnRHR_c GnRH Receptor GnRH_c->GnRHR_c Binds Gai Gαi GnRHR_c->Gai Activates PTP Phosphotyrosine Phosphatase Gai->PTP Activates GrowthFactor_Signal Growth Factor Signaling PTP->GrowthFactor_Signal Inhibits Antiproliferation Antiproliferative Effect GrowthFactor_Signal->Antiproliferation

Caption: GnRH signaling pathways in pituitary and cancer cells.

Clinical Performance: A Head-to-Head Comparison

The choice between a GnRH agonist and an antagonist often depends on the clinical scenario, considering the speed of testosterone suppression required and the patient's cardiovascular health.

FeatureGnRH Agonists (e.g., Leuprolide)GnRH Antagonists (e.g., Degarelix)
Mechanism of Action Initial stimulation followed by receptor desensitization and downregulation.[1][2]Competitive blockade of the GnRH receptor.[1][3]
Onset of Action Slower, with an initial testosterone surge ("tumor flare").[3]Rapid, with immediate testosterone suppression.[3]
Testosterone Suppression Achieves castrate levels of testosterone.Achieves castrate levels of testosterone, often more rapidly.[3]
PSA Response Slower decline in Prostate-Specific Antigen (PSA).Faster decline in PSA.[3]
Cardiovascular Risk Associated with a higher risk of cardiovascular events, potentially due to T-cell stimulation and effects on lipid metabolism.[3][7]Associated with a lower risk of cardiovascular events compared to agonists, especially in patients with pre-existing cardiovascular disease.[3][8][9]
Injection Site Reactions Generally well-tolerated.Higher incidence of injection site reactions.[3]
Administration Typically monthly or less frequent injections.[10]Monthly injections.[11]

Experimental Protocols

In Vitro Comparison of Antiproliferative Effects

A standard method to compare the direct effects of GnRH agonists and antagonists on cancer cell proliferation is the MTT assay.

Methodology:

  • Cell Culture: Hormone-dependent cancer cells (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with a serum-free or charcoal-stripped serum medium to minimize the influence of exogenous hormones. Cells are then treated with varying concentrations of a GnRH agonist, a GnRH antagonist, or a vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control.

Experimental_Workflow_MTT Experimental Workflow for In Vitro Proliferation Assay Cell_Culture Culture Hormone-Dependent Cancer Cells Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment Treat with GnRH Agonist, Antagonist, or Control Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Analyze Cell Viability Absorbance_Measurement->Data_Analysis Decision_Tree Decision Framework for GnRH Analog Selection Clinical_Need Clinical Need Assessment Rapid_Suppression Rapid Testosterone Suppression Needed? Clinical_Need->Rapid_Suppression CV_Risk Pre-existing Cardiovascular Disease? Rapid_Suppression->CV_Risk No Antagonist Consider GnRH Antagonist Rapid_Suppression->Antagonist Yes CV_Risk->Antagonist Yes Agonist GnRH Agonist is an Option (with anti-androgen cover) CV_Risk->Agonist No

References

Validating the Binding Affinity of (D-Lys6)-LH-RH: A Comparative Guide to Scatchard Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of gonadotropin-releasing hormone (GnRH) analogs, accurately quantifying the binding affinity of novel compounds is a critical step in preclinical evaluation. This guide provides a comprehensive comparison of Scatchard analysis, a traditional method for determining binding affinity, with modern alternative techniques for validating the binding of (D-Lys6)-LH-RH, a potent GnRH agonist, to its receptor.

Understanding this compound and its Receptor Interaction

This compound is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone (LH-RH), also known as GnRH. By substituting the glycine at position 6 with a D-lysine, its resistance to degradation is increased, resulting in a more potent and prolonged agonistic effect. Like endogenous GnRH, this compound binds to GnRH receptors on pituitary gonadotrope cells. This interaction initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), key hormones in the reproductive cycle. Continuous administration, however, leads to receptor downregulation and suppression of gonadotropin release, a mechanism exploited in various clinical applications.

Quantitative Comparison of Binding Affinities

CompoundTypeCell/Tissue TypeAssay MethodDissociation Constant (Kd)
GnRH (natural)AgonistHuman Pituitary MembranesScatchard Analysis2.8 - 9.0 nM[1]
GnRH Agonist (unspecified)AgonistHuman Pituitary MembranesScatchard Analysis0.11 - 0.40 nM[1]
BuserelinAgonistGGH3-1' Cells (rat pituitary cell line)Scatchard Analysis41 nM[2]
CetrorelixAntagonistHuman GnRH Receptor (HEK293 cells)Competitive Binding0.135 - 1.26 nM
GnRH Antagonist 1AntagonistHuman Pituitary MembranesScatchard Analysis0.14 - 0.32 nM[1]
GnRH Antagonist 2AntagonistHuman Pituitary MembranesScatchard Analysis2.8 - 4.6 nM[1]

Experimental Protocols

Scatchard Analysis for GnRH Receptor Binding

Scatchard analysis is a graphical method used to determine the affinity (Kd) and the number of binding sites (Bmax) of a radiolabeled ligand to its receptor.

Materials:

  • Radiolabeled this compound (e.g., ¹²⁵I-(D-Lys6)-LH-RH)

  • Unlabeled this compound

  • Pituitary cell membranes or cells expressing the GnRH receptor

  • Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from pituitary tissue or cultured cells known to express the GnRH receptor.

  • Saturation Binding Assay:

    • Set up a series of tubes containing a fixed amount of pituitary membrane protein.

    • Add increasing concentrations of radiolabeled this compound to these tubes.

    • To a parallel set of tubes, add the same increasing concentrations of radiolabeled ligand plus a large excess of unlabeled this compound to determine non-specific binding.

    • Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. The filters will trap the membranes with the bound ligand.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each radioligand concentration by subtracting the non-specific binding from the total binding.

    • Construct a Scatchard plot by plotting the ratio of bound/free radioligand on the y-axis against the amount of bound radioligand on the x-axis.

    • The slope of the resulting linear regression line is equal to -1/Kd, and the x-intercept represents the Bmax.

Scatchard_Analysis_Workflow cluster_prep Preparation cluster_assay Saturation Binding Assay cluster_separation Separation cluster_quantification Quantification & Analysis Membrane_Prep Prepare Pituitary Membranes Incubate_Total Incubate Membranes with Increasing Concentrations of Radiolabeled Ligand (Total Binding) Membrane_Prep->Incubate_Total Incubate_NSB Incubate Membranes with Radiolabeled Ligand and Excess Unlabeled Ligand (Non-Specific Binding) Membrane_Prep->Incubate_NSB Radioligand_Prep Prepare Radiolabeled This compound Radioligand_Prep->Incubate_Total Radioligand_Prep->Incubate_NSB Unlabeled_Prep Prepare Unlabeled This compound Unlabeled_Prep->Incubate_NSB Filtration Rapid Vacuum Filtration Incubate_Total->Filtration Incubate_NSB->Filtration Washing Wash Filters Filtration->Washing Gamma_Count Measure Radioactivity (Gamma Counter) Washing->Gamma_Count Calculate_Specific Calculate Specific Binding Gamma_Count->Calculate_Specific Scatchard_Plot Construct Scatchard Plot (Bound/Free vs. Bound) Calculate_Specific->Scatchard_Plot Determine_Kd_Bmax Determine Kd and Bmax Scatchard_Plot->Determine_Kd_Bmax

Workflow for Scatchard Analysis of this compound Binding.
Alternative Binding Affinity Assays

While Scatchard analysis has been a cornerstone of receptor pharmacology, several modern techniques offer advantages in terms of throughput, safety (no radioactivity), and the ability to provide kinetic data.

1. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., purified GnRH receptor) immobilized on a sensor chip.

  • Protocol Outline:

    • Immobilize the purified GnRH receptor onto a sensor chip.

    • Flow a solution containing this compound at various concentrations over the chip surface.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

    • Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated (Kd = koff/kon).

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule in solution.

  • Protocol Outline:

    • Place a solution of the purified GnRH receptor in the sample cell of the calorimeter.

    • Titrate a solution of this compound into the sample cell in a series of small injections.

    • Measure the heat released or absorbed after each injection.

    • Analyze the resulting binding isotherm to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

3. Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger molecule.

  • Protocol Outline:

    • Prepare a fluorescently labeled version of a known GnRH receptor ligand (the tracer).

    • In a multi-well plate, mix the GnRH receptor, the fluorescent tracer, and varying concentrations of the unlabeled competitor, this compound.

    • Excite the mixture with polarized light and measure the polarization of the emitted fluorescence.

    • The unlabeled this compound will compete with the fluorescent tracer for binding to the receptor, causing a decrease in fluorescence polarization.

    • Analyze the competition curve to determine the IC50 of this compound, from which the Ki (and thus Kd) can be calculated.

Signaling Pathway and Experimental Logic

The binding of this compound to the GnRH receptor initiates a cascade of intracellular events. Understanding this pathway is crucial for interpreting the functional consequences of the binding affinity measurements.

Signaling_Pathway D_Lys6_LHRH This compound GnRH_Receptor GnRH Receptor (GPCR) D_Lys6_LHRH->GnRH_Receptor Binding G_Protein Gq/11 Protein GnRH_Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activation Ca_Release Ca²⁺ Release ER->Ca_Release Gonadotropin_Release Gonadotropin (LH/FSH) Release Ca_Release->Gonadotropin_Release Stimulation PKC->Gonadotropin_Release Stimulation

Signaling pathway activated by this compound binding.

Conclusion

Validating the binding affinity of this compound is essential for its characterization as a potent GnRH agonist. While Scatchard analysis provides a foundational method for determining Kd and Bmax, modern techniques such as SPR, ITC, and FP offer significant advantages in terms of safety, throughput, and the richness of the data they provide. The choice of method will depend on the specific research question, available resources, and the desired level of detail. By employing these robust methodologies, researchers can confidently and accurately characterize the binding properties of this compound and other GnRH analogs, facilitating the development of new and improved therapeutic agents.

References

LHRH Analogs as Drug Delivery Vectors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The overexpression of Luteinizing Hormone-Releasing Hormone (LHRH) receptors on the surface of various cancer cells presents a unique opportunity for targeted drug delivery. By conjugating cytotoxic agents to LHRH analogs, it is possible to selectively deliver potent therapies to tumor tissues, thereby enhancing efficacy and minimizing off-target toxicity. This guide provides a comparative analysis of LHRH agonists and antagonists as drug delivery vectors, supported by experimental data, detailed protocols, and visualizations of key biological and experimental pathways.

Performance Comparison of LHRH Analogs

LHRH analogs, both agonists and antagonists, have been extensively explored as targeting moieties for drug delivery systems. The choice between an agonist and an antagonist can significantly impact the therapeutic index of the resulting conjugate. While both can bind to LHRH receptors, their downstream signaling and internalization kinetics can differ.

One study highlighted that cytotoxic LHRH agonists like AN-152 (containing doxorubicin) and AN-207 (with 2-pyrrolino-DOX) were selected for further development over their antagonist counterparts. This decision was based on a comprehensive study which found that the cytotoxic LHRH antagonist was more toxic and less active than its agonist equivalent.[1]

Data Presentation:

Table 1: Comparative Binding Affinities of LHRH Analogs to LHRH Receptors on Cancer Cells

LHRH AnalogCancer Cell Line/TissueBinding Affinity (Kd/IC50)Reference
[D-Trp6]LHRH (agonist)Human breast cancer specimensIC50: 7.45 ± 0.61 nM[1]
AN-207 (agonist conjugate)Human breast cancer specimensIC50: 6.15 ± 0.56 nM[1]
LHRH Agonists (general)Human breast cancer membranesHigh affinity (two classes of sites)[2]
LHRH Antagonists (SB-030, SB-077, etc.)Human breast cancer membranesHigh affinity (single class of sites)[2]
AN-152 (Zoptarelin doxorubicin)LHRH-receptor positive cancersHigh[1]

Table 2: In Vivo Tumor Accumulation and Efficacy of LHRH-Targeted Drug Delivery Systems

Delivery SystemDrugTumor ModelTumor AccumulationTherapeutic OutcomeReference
LHRH-nanogelsCisplatinOvarian cancer23% greater than non-targetedSubstantial tumor growth suppression[3]
LHRH-SPION-Breast cancer (primary and metastatic)Selective accumulationN/A (Imaging agent)[3]
LHRH-targeted Mn3O4 nanoparticles-Cancer cellsIncreased accumulation (9-fold vs. non-targeted)N/A (Imaging agent)[3]

Mechanism of Action and Signaling

LHRH agonists and antagonists differ in their interaction with the LHRH receptor. Agonists initially stimulate the receptor, leading to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by receptor downregulation and desensitization.[4][5] Antagonists, on the other hand, competitively block the receptor, leading to an immediate suppression of gonadotropin release without an initial flare.[5][6] In the context of cancer cells, both agonists and antagonists can activate the Gαi/cAMP signaling pathway.[4]

Signaling Pathway Diagram

LHRH_Signaling_Pathway LHRH Receptor Signaling in Cancer Cells cluster_membrane Cell Membrane LHRH_Receptor LHRH Receptor G_Protein Gαi Protein LHRH_Receptor->G_Protein Activation LHRH_Analog LHRH Agonist / Antagonist LHRH_Analog->LHRH_Receptor Binding Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Antiproliferative_Effects Antiproliferative Effects PKA->Antiproliferative_Effects Leads to Competitive_Binding_Assay Competitive Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Competitor Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Data Analysis (IC50, Ki) Measure->Analyze End End Analyze->End LHRH_Targeted_Delivery Mechanism of LHRH-Targeted Drug Delivery LHRH_Conjugate LHRH-Drug Conjugate LHRH_Receptor Overexpressed LHRH Receptor on Cancer Cell LHRH_Conjugate->LHRH_Receptor Targets Binding Specific Binding LHRH_Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Cytotoxicity Tumor Cell Death Drug_Release->Cytotoxicity

References

A Comparative Analysis of the In Vitro Cytotoxicity of (D-Lys6)-LH-RH-Methotrexate Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro cytotoxicity of the targeted chemotherapeutic agent, (D-Lys6)-LH-RH-methotrexate, against traditional methotrexate. The luteinizing hormone-releasing hormone (LH-RH) receptor is often overexpressed in various cancers, including prostate, breast, and ovarian cancers, making it an ideal target for delivering cytotoxic drugs directly to tumor cells, thereby minimizing systemic toxicity. The this compound is a stable analog of LH-RH used as a targeting moiety, while methotrexate is a potent anti-metabolite drug that inhibits cell proliferation.[1]

Comparative Cytotoxicity Data

The efficacy of this compound-methotrexate has been evaluated in several cancer cell lines and compared with that of free methotrexate. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.

Cell LineReceptor StatusThis compound-Methotrexate IC50 (μmol/L)Methotrexate IC50 (μmol/L)
Prostate Cancer
PC-3LH-RH Positive1.02 ± 0.18[1]6.34 ± 1.01[1]
DU-145LH-RH Positive1.53 ± 0.27[1]8.03 ± 1.29[1]
LNCaPLH-RH Positive1.93 ± 0.19[1]9.68 ± 1.24[1]
Normal Cells
HPrF (Human Prostate Fibroblast)LH-RH Negative110.77 ± 15.31[1][2]42.33 ± 7.25[1][2]

As the data indicates, the this compound-methotrexate conjugate exhibits significantly lower IC50 values in LH-RH receptor-positive prostate cancer cell lines compared to free methotrexate, demonstrating enhanced cytotoxicity.[1] Conversely, in normal prostate fibroblast cells that do not overexpress the LH-RH receptor, the conjugate shows a much higher IC50 value, suggesting a greater degree of selectivity and a potentially wider therapeutic window.[1][2]

Experimental Protocols

The in vitro cytotoxicity of the conjugate is typically assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding:

    • Prostate cancer cells (PC-3, DU-145, or LNCaP) are harvested during their logarithmic growth phase.

    • Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well.[1]

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of this compound-methotrexate and free methotrexate are prepared.

    • A series of dilutions of each compound are made in the appropriate cell culture medium.

    • The medium from the wells is replaced with the medium containing the various concentrations of the test compounds.

    • Control wells with untreated cells are also included.

    • The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, a solution of MTT is added to each well.

    • The plates are then incubated for an additional 1 to 4 hours.[3] During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into a purple, insoluble formazan product.

  • Formazan Solubilization and Absorbance Reading:

    • A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in hydrochloric acid, is added to each well to dissolve the formazan crystals.[3]

    • The plates are gently agitated to ensure complete solubilization.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

    • The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., PC-3, DU-145) seeding Seed cells in 96-well plates cell_culture->seeding incubation1 Incubate for 24h for attachment seeding->incubation1 compound_prep Prepare serial dilutions of This compound-MTX & MTX treatment Add compounds to cells compound_prep->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_add Add MTT solution incubation3 Incubate for 1-4h mtt_add->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 values plot->determine_ic50

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Signaling Pathway of LH-RH Receptor-Mediated Drug Delivery

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LHRH_R LH-RH Receptor G_protein G-protein (Gq/11) LHRH_R->G_protein Activation endosome Endosome LHRH_R->endosome Internalization PLC Phospholipase C (PLC) G_protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates Erk Erk Cascade PKC->Erk Activates apoptosis Apoptosis Erk->apoptosis Contributes to conjugate This compound-MTX Conjugate conjugate->LHRH_R Binding lysosome Lysosome endosome->lysosome Fusion MTX Methotrexate (Released) lysosome->MTX Cleavage & Release MTX->apoptosis Induces

Caption: LH-RH receptor-mediated endocytosis and signaling cascade.

Comparison with Alternative Therapies

The strategy of using LH-RH analogs to target cytotoxic agents to cancer cells is not limited to methotrexate. Other potent chemotherapeutic drugs have been conjugated to LH-RH analogs, creating a class of targeted therapies.

  • This compound-Doxorubicin (AN-152): Doxorubicin, a widely used anticancer drug, has been successfully conjugated to this compound.[4][5] This conjugate has also demonstrated enhanced efficacy in preclinical models of breast, ovarian, and prostate cancers that express LH-RH receptors.[4]

  • This compound-2-pyrrolino-Doxorubicin (AN-207): To further increase potency, a superactive derivative of doxorubicin, 2-pyrrolino-doxorubicin, which is 500-1000 times more potent than doxorubicin, has been conjugated to this compound.[4][5][6] This conjugate, AN-207, has shown significant antitumor activity in various cancer models.[4]

These alternative conjugates highlight the versatility of the LH-RH receptor targeting system for the delivery of a range of cytotoxic payloads.

Conclusion

The in vitro data strongly supports the enhanced cytotoxicity and selectivity of the this compound-methotrexate conjugate against cancer cells that overexpress the LH-RH receptor. By targeting the delivery of methotrexate, the conjugate achieves a more potent anticancer effect at lower concentrations compared to the free drug, while simultaneously showing reduced toxicity towards normal cells. This targeted approach holds significant promise for improving the therapeutic index of conventional chemotherapy agents and represents a valuable strategy in the development of more effective and less toxic cancer treatments.

References

A Comparative Guide to the Receptor Binding Affinity of (D-Lys6)-LH-RH and Native LHRH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the binding competition between the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Lys6)-LH-RH, and native LHRH for the LHRH receptor. This information is crucial for researchers and drug development professionals working on novel therapeutics targeting the LHRH signaling pathway.

Introduction to LHRH and its Analogs

Native LHRH, a decapeptide hormone, plays a pivotal role in the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2][3] LHRH analogs, such as this compound, are synthetic peptides with modified amino acid sequences that alter their binding affinity and biological activity.[4][5] this compound is an agonist analog where the glycine at position 6 is replaced with a D-lysine.[2][3] This modification generally results in a more potent and stable molecule compared to the native hormone.

Binding Affinity Comparison

A competitive binding assay is a fundamental technique used to determine the affinity of a ligand for its receptor.[6][7] In this context, it is used to compare how strongly native LHRH and this compound bind to the LHRH receptor. The binding affinity is typically expressed as the equilibrium association constant (Ka) or the equilibrium dissociation constant (Kd). A higher Ka value indicates a stronger binding affinity.

The following table summarizes the quantitative data from a radioligand-receptor assay comparing the binding affinities of native LHRH and a representative superagonist analog with a D-amino acid substitution at position 6.

CompoundEquilibrium Association Constant (Ka) (M⁻¹)Relative Binding Affinity (vs. Native LHRH)
Native LHRH (GnRH)6.6 x 10⁸1.0
Superagonist Analog ([D-Ala⁶]-GnRH)4.6 x 10⁹~7.0

Data sourced from Clayton & Catt (1980). The study analyzed a [D-Ala⁶]-GnRH analog, which provides a strong indication of the effect of a D-amino acid substitution at this position, similar to [D-Lys⁶]-LHRH.[8]

The data clearly indicates that the superagonist analog exhibits a significantly higher binding affinity for the LHRH receptor, approximately 7-fold greater than that of native LHRH.[8] This increased affinity is a key factor contributing to the enhanced biological potency of such analogs.[8]

Experimental Protocols

The following is a detailed methodology for a typical binding competition assay used to determine the receptor-binding affinities of LHRH and its analogs.[8]

Preparation of Pituitary Membrane Homogenate
  • Tissue Source: Adult male rat pituitaries.

  • Homogenization: Frozen pituitaries are homogenized in a cold buffer (e.g., 10 mM Tris-HCl, pH 7.6, containing 1 mM dithiothreitol and 0.1% bovine serum albumin).

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 10,800 x g) to pellet the membrane fraction containing the LHRH receptors.

  • Resuspension: The membrane pellet is washed and resuspended in the assay buffer.

Radioligand Preparation
  • A superagonist analog of LHRH (e.g., [D-Ser(tBu)⁶, des-Gly-NH₂¹⁰]-LHRH ethylamide) is radioiodinated using a standard method, such as the chloramine-T method, to produce a high-specific-activity tracer (e.g., ¹²⁵I-labeled analog).

  • The radiolabeled ligand is purified to separate it from unreacted iodine and damaged peptide.

Competitive Binding Assay
  • Incubation: The pituitary membrane preparation is incubated with a fixed concentration of the radiolabeled LHRH analog and varying concentrations of the unlabeled competitor ligands (native LHRH and this compound).

  • Equilibrium: The incubation is carried out for a sufficient time (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the membrane-bound radioligand is separated from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

  • Washing: The filters are washed with cold buffer to remove any non-specifically bound radioligand.

Data Analysis
  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Competition Curve: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. This generates a sigmoidal competition curve.

  • Determination of IC50: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.

  • Calculation of Ka: The equilibrium association constant (Ka) for each competitor is calculated from its IC50 value using the Cheng-Prusoff equation.

Visualizing the Process

To better understand the concepts and procedures described, the following diagrams illustrate the signaling pathway and the experimental workflow.

G cluster_ligands Ligands cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling Native_LHRH Native LHRH LHRH_Receptor LHRH Receptor Native_LHRH->LHRH_Receptor Binds to D_Lys6_LHRH This compound D_Lys6_LHRH->LHRH_Receptor Competes for Binding G_Protein Gq/11 Protein Activation LHRH_Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Hormone_Release LH & FSH Release Ca_PKC->Hormone_Release

Caption: LHRH signaling pathway.

G start Start prep_membranes Prepare Pituitary Membrane Homogenate start->prep_membranes radiolabel Radiolabel LHRH Analog start->radiolabel incubation Incubate Membranes with Radioligand & Competitors prep_membranes->incubation radiolabel->incubation separation Separate Bound & Free Ligand via Filtration incubation->separation counting Measure Radioactivity of Bound Ligand separation->counting analysis Analyze Data: Competition Curve, IC50, Ka counting->analysis end End analysis->end

Caption: Experimental workflow of a competitive binding assay.

References

A Comparative Guide to the In Vivo Efficacy of (D-Lys6)-LH-RH Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of various drug conjugates based on the (D-Lys6)-LH-RH peptide for targeted cancer therapy. The information presented is collated from preclinical studies to aid in the evaluation and selection of potential therapeutic candidates.

Introduction to this compound Drug Conjugates

Luteinizing hormone-releasing hormone (LHRH) receptors are overexpressed in a variety of cancers, including breast, ovarian, endometrial, and prostate cancers, while having limited expression in most healthy tissues. This differential expression makes the LHRH receptor an attractive target for delivering cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The this compound analog is frequently utilized for this purpose due to its high binding affinity for the LHRH receptor and the presence of a reactive amino group on the D-Lysine at position 6, which allows for the covalent attachment of various cytotoxic payloads.[1] This guide focuses on the in vivo efficacy of several such conjugates, including those with doxorubicin (AN-152 or AEZS-108), 2-pyrrolinodoxorubicin (AN-207), methotrexate, and vedotin.

Quantitative Efficacy Comparison

The following tables summarize the in vivo efficacy data for different this compound drug conjugates from various preclinical studies.

Table 1: In Vivo Efficacy of this compound-Doxorubicin Conjugate (AN-152/AEZS-108)

Cancer ModelAnimal ModelTreatment GroupDoseKey Efficacy MetricsReference
Doxorubicin-resistant MX-1 Human Breast CancerNude MiceAN-1525 i.v. injections, equivalent to 3 mg/kg DOXTumor Volume: 978.56 ± 176.85 mm³ (vs. 2837.38 ± 515.38 mm³ in control, P < 0.05). Tumor Doubling Time: 12.01 ± 1.99 days (vs. 6.45 ± 0.36 days in control, P < 0.05).[2][3]
HEC-1A Human Endometrial CancerAthymic Nude MiceAN-152Not specifiedSignificantly inhibited tumor growth compared to control and doxorubicin alone.[4]
DU-145 Human Castration-Resistant Prostate CancerNot specifiedAEZS-108Not specifiedIn vitro: 61.2% inhibition of cell proliferation and 46% increase in apoptosis.[5]

Table 2: In Vivo Efficacy of Other this compound Drug Conjugates

ConjugateCancer ModelAnimal ModelTreatment GroupDoseKey Efficacy MetricsReference
AN-207 (this compound-2-pyrrolinodoxorubicin)HEC-1A and RL-95-2 Human Endometrial CancersAthymic Nude MiceAN-207Not specifiedSignificantly suppressed tumor proliferation. The cytotoxic radical alone (AN-201) had no effect.[4]
[DLys6]-LHRH-Methotrexate (MTX)PC-3 Human Prostate CancerNude Mice[DLys6]-LHRH-MTXNot specifiedTumor Volume Inhibition: ~73.87% (vs. ~61.99% for MTX alone, P < 0.05). Tumor Volume Doubling Time: 9.67 days (vs. 6.13 days in control). Tumor Burden: 22.65 ± 6.18 mg/g (vs. 81.62 ± 17.12 mg/g in control, P < 0.05).[6][7]
D-Cys6-LHRH vedotinOvarian Cancer Cell Lines (in vitro)-D-Cys6-LHRH vedotinNot specifiedGI50: 4 nM (vs. 453 nM for Zoptarelin doxorubicin). Showed superior bioactivity and selectivity over Zoptarelin doxorubicin.[8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison tables.

In Vivo Tumor Growth Inhibition Studies

1. Animal Models and Tumor Implantation:

  • Animals: Athymic nude mice are commonly used to prevent rejection of human tumor xenografts.[4]

  • Cell Lines: Various human cancer cell lines expressing LHRH receptors are used, such as MX-1 (breast cancer), HEC-1A, RL-95-2 (endometrial cancer), and PC-3 (prostate cancer).[2][4][6]

  • Implantation: Tumor cells are typically injected subcutaneously into the flank of the mice. Tumor growth is monitored until tumors reach a palpable size (e.g., 50-100 mm³) before treatment initiation.

2. Dosing and Administration:

  • Conjugates: The this compound drug conjugates (e.g., AN-152, AN-207, [DLys6]-LHRH-MTX) and control substances (e.g., saline, unconjugated cytotoxic drug, unconjugated peptide) are administered.

  • Route of Administration: Intravenous (i.v.) injection is a common route.[2][4]

  • Dosing Regimen: This can vary between studies, for example, five i.v. injections on consecutive days or other schedules.[2]

3. Efficacy Assessment:

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.

  • Tumor Growth Inhibition: The final tumor volume and weight in the treated groups are compared to the control group.

  • Tumor Doubling Time: The time it takes for the tumor volume to double is calculated for each group.

  • Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the observed differences between treatment and control groups.

LHRH Receptor Expression Analysis
  • Method: LHRH receptor expression in tumor tissues can be confirmed by various methods, including radioreceptor assays, reverse transcription-PCR (RT-PCR), and Western blotting.[2][3]

  • Radioreceptor Assay: This involves using a radiolabeled LHRH analog (e.g., 125I-[D-Trp6]LHRH) to determine the number of binding sites (Bmax) and the dissociation constant (Kd) of the receptors on tumor cell membranes.[3]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound drug conjugates and a typical experimental workflow for in vivo efficacy studies.

LHRH_Signaling_Pathway cluster_cell Tumor Cell cluster_drug Extracellular Space LHRH_R LHRH Receptor G_protein G-Protein LHRH_R->G_protein Activation Internalization Receptor-mediated Endocytosis LHRH_R->Internalization Effector Effector Enzyme (e.g., PLC) G_protein->Effector Signaling Downstream Signaling (e.g., IP3, DAG, Ca2+) Effector->Signaling Apoptosis Apoptosis Signaling->Apoptosis Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Drug_Release->Apoptosis Drug_Conjugate This compound Drug Conjugate Drug_Conjugate->LHRH_R Binding InVivo_Efficacy_Workflow start Start tumor_implantation Tumor Cell Implantation in Nude Mice start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_groups Randomization into Treatment Groups tumor_growth->treatment_groups drug_administration Drug Administration (i.v. injections) treatment_groups->drug_administration data_collection Tumor Volume Measurement & Body Weight Monitoring drug_administration->data_collection endpoint Study Endpoint (e.g., tumor size, time) data_collection->endpoint analysis Data Analysis (Tumor Growth Inhibition, Tumor Doubling Time) endpoint->analysis conclusion Conclusion analysis->conclusion

References

Cross-Reactivity of (D-Lys6)-LH-RH with Other Peptide Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(D-Lys6)-LH-RH and its Primary Target: The GnRH Receptor

This compound is a synthetic decapeptide analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH). The substitution of a D-lysine residue at position 6 enhances its potency and prolongs its biological half-life compared to the native peptide. Its primary and well-established molecular target is the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily.

Binding Affinity of this compound for the GnRH Receptor

While specific binding affinity values (e.g., Ki or Kd) for this compound are reported in various individual studies, a standardized, comprehensive comparison across multiple studies is challenging due to differing experimental conditions. However, it is consistently characterized as a high-affinity ligand for the GnRH receptor.

Cross-Reactivity with Other Peptide Receptors: An Evidence Gap

A thorough review of the scientific literature reveals a significant gap in the availability of comprehensive cross-reactivity data for this compound against a broad panel of other peptide receptors. Ideally, such studies would involve screening the ligand against a variety of receptors, especially those with structural or functional similarities to the GnRH receptor, such as the receptors for oxytocin and vasopressin.

One study investigating the effects of LH-RH analogs on bovine granulosa cells in culture observed that LH-RH antagonists, but not LH-RH or its agonists, led to a significant increase in vasopressin release. This finding suggests a potential lack of direct functional cross-reactivity of LH-RH agonists like this compound with the vasopressin receptor signaling pathway in this specific cellular context. However, this does not rule out the possibility of binding without functional activation or cross-reactivity in other tissues or with other receptors.

Table 1: Summary of this compound Cross-Reactivity Data (Currently Unavailable)

Receptor FamilySpecific ReceptorBinding Affinity (Ki/Kd)Functional Activity (EC50/IC50)Supporting Evidence
--Data not availableData not available-
--Data not availableData not available-
--Data not availableData not available-

As comprehensive cross-reactivity studies for this compound are not publicly available, this table cannot be populated with comparative data.

Experimental Protocols for Assessing Peptide Receptor Cross-Reactivity

To address the existing data gap, the following experimental workflows are typically employed to determine the selectivity and cross-reactivity of a peptide ligand like this compound.

Radioligand Binding Assays

This method directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Cell Culture and Membrane Preparation: Cells expressing the target peptide receptors (e.g., GnRH, oxytocin, vasopressin receptors) are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Binding Reaction: A fixed concentration of a high-affinity radioligand for the specific receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation and Detection: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound for each receptor can be calculated. A lower Ki value indicates a higher binding affinity.

Functional Assays (e.g., Second Messenger Assays)

These assays measure the biological response following receptor activation.

  • Cell Culture: Cells expressing the receptors of interest are cultured.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Second Messenger Measurement: Depending on the signaling pathway of the receptor, the levels of intracellular second messengers are measured. For many GPCRs, this involves quantifying changes in cyclic AMP (cAMP) or intracellular calcium (Ca2+) levels.

  • Data Analysis: Dose-response curves are generated to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay b_start Cells expressing Receptor of Interest b_mem Membrane Preparation b_start->b_mem b_inc Incubation with Radioligand & this compound b_mem->b_inc b_sep Separation of Bound/Unbound b_inc->b_sep b_quant Quantification of Radioactivity b_sep->b_quant b_end Determine Ki (Binding Affinity) b_quant->b_end f_start Cells expressing Receptor of Interest f_treat Treatment with This compound f_start->f_treat f_measure Measure Second Messenger (cAMP, Ca2+) f_treat->f_measure f_end Determine EC50/IC50 (Functional Activity) f_measure->f_end

Figure 1. General experimental workflow for assessing peptide receptor cross-reactivity.

Signaling Pathway of the GnRH Receptor

Activation of the GnRH receptor by this compound initiates a cascade of intracellular events primarily through the Gq/11 G-protein pathway.

  • Ligand Binding: this compound binds to the GnRH receptor on the surface of pituitary gonadotrope cells.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the Gq/11 G-protein.

  • Phospholipase C Activation: The activated Gq/11 stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Cellular Response: The activation of these signaling pathways ultimately leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

gnrh_signaling ligand This compound receptor GnRH Receptor ligand->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca2 Ca2+ Release er->ca2 ca2->pkc response LH & FSH Synthesis and Secretion ca2->response pkc->response

Figure 2. Simplified signaling pathway of the GnRH receptor.

Conclusion and Future Directions

This compound is a potent and specific agonist for the GnRH receptor. However, the extent of its cross-reactivity with other peptide receptors remains largely uncharacterized in publicly available literature. To provide a comprehensive safety and selectivity profile for this and other therapeutic peptides, systematic screening against a broad panel of receptors is essential. The experimental protocols outlined in this guide provide a framework for conducting such crucial cross-reactivity studies. The resulting data would be invaluable for drug development professionals in optimizing lead compounds and minimizing off-target effects.

A Comparative Analysis of AEZS-108 and Other Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AEZS-108 (zoptarelin doxorubicin) with other targeted therapies across various cancers. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the performance and mechanisms of these agents, supported by experimental data.

Introduction to AEZS-108

AEZS-108, also known as zoptarelin doxorubicin, is a targeted cytotoxic chemotherapy agent. It is a hybrid molecule consisting of a luteinizing hormone-releasing hormone (LHRH) agonist ([D-Lys6]-LHRH) chemically linked to the well-established chemotherapeutic drug, doxorubicin.[1] The LHRH agonist component of AEZS-108 targets the LHRH receptor, which is frequently overexpressed on the surface of various cancer cells, including those of the endometrium, ovaries, prostate, and bladder, while having limited expression in most healthy tissues.[2][3][4] This targeted delivery mechanism aims to concentrate the cytotoxic effects of doxorubicin on cancer cells, potentially reducing systemic toxicity compared to unconjugated doxorubicin.

Mechanism of Action of AEZS-108

Upon administration, AEZS-108 binds to LHRH receptors on cancer cells and is internalized through receptor-mediated endocytosis.[5] Once inside the cell, doxorubicin is released and exerts its anticancer effects primarily through the inhibition of topoisomerase II and the intercalation into DNA, leading to the inhibition of DNA replication and transcription and ultimately, cell death.[6][7] Preclinical studies have shown that AEZS-108 can inhibit the growth of LHRH receptor-positive tumors more effectively and with less toxicity than equimolar doses of doxorubicin.[5][8]

Signaling Pathway of AEZS-108

The binding of the LHRH agonist component of AEZS-108 to its receptor initiates the targeted delivery of doxorubicin. The subsequent intracellular release of doxorubicin leads to DNA damage, a key event in its cytotoxic action.

AEZS-108 Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space AEZS_108 AEZS-108 (Zoptarelin Doxorubicin) LHRH_Receptor LHRH Receptor AEZS_108->LHRH_Receptor Binding Endosome Endosome LHRH_Receptor->Endosome Internalization (Receptor-Mediated Endocytosis) Doxorubicin Doxorubicin Endosome->Doxorubicin Release DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition DNA_Damage DNA Damage & Apoptosis DNA->DNA_Damage Topoisomerase_II->DNA_Damage

Caption: Mechanism of action of AEZS-108.

Performance Comparison of AEZS-108 with Other Targeted Therapies

This section provides a comparative overview of AEZS-108 with other targeted therapies in cancers where LHRH receptor expression is prevalent. The data is compiled from various clinical trials. It is important to note that direct head-to-head trials of AEZS-108 against many of these newer targeted agents are not available; therefore, comparisons are made based on data from separate pivotal trials.

Endometrial Cancer

AEZS-108 was directly compared to doxorubicin in the Phase 3 ZoptEC trial for women with locally advanced, recurrent, or metastatic endometrial cancer who had failed prior platinum and taxane therapy.

Table 1: Comparison of AEZS-108 and Doxorubicin in Endometrial Cancer (ZoptEC Trial) [1]

EndpointAEZS-108 (n=256)Doxorubicin (n=255)Hazard Ratio (95% CI)
Median Overall Survival (OS)10.9 months10.8 months1.06 (0.87, 1.30)
Median Progression-Free Survival (PFS)4.7 months4.7 months0.89 (0.71, 1.11)
Objective Response Rate (ORR)12%14%-
Clinical Benefit Rate (CBR)54%52%-

The ZoptEC trial did not meet its primary endpoint, as AEZS-108 did not demonstrate a statistically significant improvement in overall survival compared to doxorubicin.[9][10] The safety profiles were also comparable, with a slightly lower incidence of significant cardiac events in the AEZS-108 arm (7% vs. 13% with an absolute decline of LVEF >15% or absolute value <45%).[1]

For context, other systemic therapies are used in advanced or recurrent endometrial cancer. For instance, a combination of the tyrosine kinase inhibitor lenvatinib and the immune checkpoint inhibitor pembrolizumab has shown significant activity in patients with advanced endometrial cancer that is not microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR), following at least one prior platinum-based regimen.

Table 2: Efficacy of Lenvatinib + Pembrolizumab in Advanced Endometrial Cancer (KEYNOTE-775 Trial)

EndpointLenvatinib + PembrolizumabChemotherapy
Median Overall Survival (OS)18.3 months11.4 months
Median Progression-Free Survival (PFS)7.2 months3.8 months
Objective Response Rate (ORR)31.9%14.7%

Note: This is not a direct comparison with AEZS-108 and represents a different patient population and line of therapy.

Ovarian Cancer

In ovarian cancer, PARP inhibitors have become a standard of care for maintenance therapy in patients with platinum-sensitive recurrent disease, particularly those with BRCA mutations.

Table 3: Comparison of AEZS-108 and PARP Inhibitors in Recurrent Ovarian Cancer

TherapyTrialPatient PopulationMedian Progression-Free Survival (PFS)
AEZS-108 Phase 2 (AGO-GYN5)Platinum-refractory/resistant, LHRH-R positive12 weeks
Olaparib SOLO-2Platinum-sensitive, BRCA-mutated19.1 months vs. 5.5 months (placebo)
Niraparib NOVAPlatinum-sensitive, germline BRCA-mutated21.0 months vs. 5.5 months (placebo)
Rucaparib ARIEL3Platinum-sensitive, BRCA-mutated16.6 months vs. 5.4 months (placebo)

The data suggests that for platinum-sensitive recurrent ovarian cancer, particularly in BRCA-mutated patients, PARP inhibitors offer a more substantial PFS benefit compared to the activity of AEZS-108 observed in a platinum-resistant/refractory population.

Prostate Cancer

For metastatic castration-resistant prostate cancer (mCRPC), second-generation anti-androgens like enzalutamide are a standard of care.

Table 4: Comparison of AEZS-108 and Enzalutamide in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

TherapyTrialPatient PopulationMedian Overall Survival (OS)Median Radiographic Progression-Free Survival (rPFS)
AEZS-108 Phase 1/2Castration- and taxane-resistantData not mature9/10 evaluable patients achieved disease stabilization in Phase 1
Enzalutamide PREVAILChemotherapy-naïve mCRPC32.4 months vs. 30.2 months (placebo)Not reached vs. 3.9 months (placebo)

While early data for AEZS-108 in a heavily pre-treated population showed some activity, enzalutamide has demonstrated a significant survival benefit in a less heavily pre-treated mCRPC population.

Bladder Cancer

For locally advanced or metastatic bladder cancer with susceptible FGFR3 or FGFR2 genetic alterations that has progressed on platinum-containing chemotherapy, the FGFR inhibitor erdafitinib is an approved targeted therapy.

Table 5: Comparison of AEZS-108 and Erdafitinib in Advanced Bladder Cancer

TherapyTrialPatient PopulationObjective Response Rate (ORR)Median Overall Survival (OS)
AEZS-108 PreclinicalLHRH-R positive human bladder cancer xenograftsSignificant tumor growth inhibitionNot applicable
Erdafitinib BLC2001Locally advanced/metastatic, FGFR-altered, post-platinum40%11.3 months

Clinical data for AEZS-108 in bladder cancer is limited, while erdafitinib has shown meaningful clinical activity in a genetically selected patient population.

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials mentioned are crucial for a thorough understanding of the data. Below are summaries of the methodologies for key trials.

ZoptEC (AEZS-108 in Endometrial Cancer)
  • Study Design: An open-label, randomized, multicenter Phase 3 trial.[1][11]

  • Patient Population: 511 patients with locally advanced, recurrent, or metastatic endometrial cancer who had failed prior platinum and taxane therapy.[1]

  • Intervention: Patients were randomized 1:1 to receive either AEZS-108 (267 mg/m²) or doxorubicin (60 mg/m²) intravenously every 21 days for up to nine cycles.[1][11]

  • Primary Endpoint: Overall Survival (OS).[1][11]

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Clinical Benefit Rate (CBR), and safety.[1][11]

SOLO-1 (Olaparib in Ovarian Cancer)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[12][13]

  • Patient Population: 391 patients with newly diagnosed, advanced (FIGO stage III-IV), high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian tube cancer with a BRCA1/2 mutation who were in complete or partial response to first-line platinum-based chemotherapy.[12][13]

  • Intervention: Patients were randomized 2:1 to receive olaparib tablets (300 mg twice daily) or placebo.[12][14]

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.[15]

PREVAIL (Enzalutamide in Prostate Cancer)
  • Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 study.[2][16]

  • Patient Population: 1717 chemotherapy-naïve men with metastatic castration-resistant prostate cancer (mCRPC).[16]

  • Intervention: Patients were randomized 1:1 to receive enzalutamide (160 mg/day) or placebo.[16][17]

  • Co-primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS).[16]

BLC2001 (Erdafitinib in Bladder Cancer)
  • Study Design: An open-label, multicenter, Phase 2 trial.[3][18]

  • Patient Population: 99 patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations who had progressed during or after at least one course of chemotherapy.[18][19]

  • Intervention: Patients received erdafitinib at a starting dose of 8 mg per day, with a provision for a pharmacodynamically guided dose escalation to 9 mg.[3][18]

  • Primary Endpoint: Objective Response Rate (ORR).[18][19]

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways of Comparator Targeted Therapies

Comparator_Signaling_Pathways cluster_parp PARP Inhibitor Pathway cluster_ar Anti-Androgen Pathway cluster_fgfr FGFR Inhibitor Pathway PARPi PARP Inhibitor (e.g., Olaparib) PARP PARP Enzyme PARPi->PARP Inhibition SSB Single-Strand DNA Break PARP->SSB Repair SSB->PARP Recruitment DSB Double-Strand DNA Break (Replication Fork Collapse) SSB->DSB Leads to HRR Homologous Recombination Repair (Deficient in BRCA-mutated cells) DSB->HRR Requires Cell_Death_PARP Cell Death HRR->Cell_Death_PARP Failure leads to Androgen Androgen (e.g., Testosterone) AR Androgen Receptor Androgen->AR Nucleus_AR Nucleus AR->Nucleus_AR Translocation AntiAndrogen Anti-Androgen (e.g., Enzalutamide) AntiAndrogen->AR Inhibition Gene_Expression Gene Expression (Cell Growth, Proliferation) Nucleus_AR->Gene_Expression Inhibition FGF Fibroblast Growth Factor (FGF) FGFR FGFR (Altered) FGF->FGFR Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR->Downstream Activation FGFRi FGFR Inhibitor (e.g., Erdafitinib) FGFRi->FGFR Inhibition Cell_Proliferation Cell Proliferation & Survival Downstream->Cell_Proliferation Inhibition

Caption: Signaling pathways of comparator targeted therapies.

Representative Clinical Trial Workflow

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A (e.g., AEZS-108) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Doxorubicin) Randomization->Treatment_Arm_B Treatment_Cycle Treatment Cycles (e.g., every 21 days) Treatment_Arm_A->Treatment_Cycle Treatment_Arm_B->Treatment_Cycle Tumor_Assessment Tumor Assessment (e.g., RECIST criteria) Treatment_Cycle->Tumor_Assessment Safety_Monitoring Safety & Tolerability Monitoring (AEs) Treatment_Cycle->Safety_Monitoring Data_Analysis Data Analysis (Primary & Secondary Endpoints) Tumor_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: A generalized workflow for a randomized clinical trial.

Conclusion

AEZS-108 represents a rational approach to targeted chemotherapy by leveraging the overexpression of LHRH receptors on certain cancer cells to deliver doxorubicin. However, the Phase 3 ZoptEC trial in endometrial cancer did not demonstrate superior efficacy over standard doxorubicin. In other indications such as ovarian, prostate, and bladder cancer, newer targeted therapies like PARP inhibitors, anti-androgens, and FGFR inhibitors have shown significant clinical benefits in specific patient populations, often defined by biomarkers. While AEZS-108 showed a favorable safety profile with reduced cardiotoxicity compared to doxorubicin, its clinical efficacy in the studied indications has not surpassed existing or emerging standards of care. Further research may be warranted to explore AEZS-108 in other LHRH receptor-positive malignancies or in combination with other agents. This guide provides a foundation for researchers and drug development professionals to understand the comparative landscape of AEZS-108 and other targeted cancer therapies.

References

Safety Operating Guide

Navigating the Disposal of (D-Lys6)-LH-RH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Disposal

The disposal of (D-Lys6)-LH-RH, like other biologically active peptides, should be approached with caution to prevent environmental release and potential biological effects. The primary principle is to manage it as a chemical waste, adhering to local, state, and federal regulations. Under no circumstances should hazardous wastes be discharged into the environment.

Quantitative Data on Disposal

Specific quantitative data for the disposal of this compound, such as concentration thresholds for different disposal methods, are not explicitly defined in available safety literature. However, general laboratory waste guidelines provide a framework for managing chemical quantities.

Waste CategoryGeneral Disposal GuidanceRecommended Practice for this compound
Trace Amounts on Labware (e.g., pipette tips, empty vials) Chemically contaminated sharps and labware should be collected in puncture-proof containers.[1]Place in a designated, labeled sharps container for chemical waste.
Bulk Quantities (Unused or Expired Product) Dispose of contents/containers to an approved waste disposal plant.[2]Segregate from other waste streams in a clearly labeled, sealed container. Arrange for pickup by a certified hazardous waste disposal service.
Aqueous Solutions Avoid discharge into drains, water courses, or onto the ground.[3]Collect in a designated, sealed waste container. The container should be labeled with the full chemical name and concentration.
Spill Cleanup Material Absorb with liquid-binding material (e.g., sand, diatomite, universal binders) and place in a suitable container for disposal.[4]Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.

Experimental Protocols for Inactivation

Currently, there are no standardized, publicly available experimental protocols for the chemical inactivation or degradation of this compound specifically for disposal purposes. Research on the stability of peptide therapeutics indicates that they can be sensitive to factors like pH, temperature, and enzymatic degradation.[5] However, relying on these properties for routine disposal is not a substitute for proper hazardous waste management. The most prudent approach is to treat the compound as stable and requiring professional disposal.

Disposal Workflow

The following diagram outlines a logical workflow for the proper disposal of this compound in a laboratory setting. This procedure ensures that the waste is handled safely and in accordance with general best practices for chemical waste management.

G cluster_0 Waste Generation cluster_1 Segregation and Containment cluster_2 Storage cluster_3 Disposal start This compound Waste (Solid, Liquid, Contaminated Labware) segregate Segregate Waste by Type start->segregate solid_container Solid Waste Container (Labeled) segregate->solid_container Solid liquid_container Liquid Waste Container (Labeled, Sealed) segregate->liquid_container Liquid sharps_container Sharps Container (Labeled, Puncture-Proof) segregate->sharps_container Sharps storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Professional Hazardous Waste Pickup storage->pickup end Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Recommendations for Safe Handling and Disposal

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific guidance on chemical waste disposal.[2][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and a lab coat, when handling this compound and its waste.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and any known hazards.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to hazardous reactions.

  • Empty Containers: For empty containers, follow the "triple rinse" procedure if required by local regulations for acutely hazardous waste. The rinsate must be collected and disposed of as hazardous waste.[7] The empty, rinsed container can then be disposed of as non-hazardous waste.[1][7]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Operational Guide for Handling (D-Lys6)-LH-RH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (D-Lys6)-LH-RH, also known as Goserelin acetate. The following procedures and recommendations are compiled to ensure the safe handling, use, and disposal of this potent Luteinizing Hormone-Releasing Hormone (LHRH) analogue.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[1][2]
Skin Protection GlovesHandle with chemical-impermeable gloves. Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[1][3]
Protective ClothingWear fire/flame resistant and impervious clothing. A lab coat or coveralls should be worn to protect street clothing and skin.[1][2]
Respiratory Protection RespiratorIn case of inadequate ventilation or the potential for dust or aerosol formation, use a suitable respirator tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2][3]
Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1][4] Wash hands thoroughly after handling the compound.[1][3]

  • Preventing Exposure: Avoid the formation of dust and aerosols.[2][3] Avoid contact with eyes, skin, and clothing.[3]

  • First Aid:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][3][4]

    • Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][4]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[1][2][4]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[3]

  • The recommended storage temperature for long-term stability is -20°C.[3]

  • Store in a locked-up area.[1][2][4]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local regulations.[1][2][5]

  • Contaminated Materials: Adhered or collected material from spills should be promptly disposed of in suitable, closed containers.[1]

  • Environmental Precautions: Prevent the chemical from entering drains, as it should not be discharged into the environment.[1]

Emergency Procedures: Accidental Release

In the event of a spill or accidental release, follow these steps to contain and clean up the material safely.

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1][2]

  • Ventilate: Ensure adequate ventilation in the area of the spill.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup:

    • Wear full personal protective equipment, including respiratory protection.[2][3]

    • For solid spills, pick up and arrange for disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[3]

    • For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling and emergency response procedures associated with this compound.

cluster_preparation Preparation cluster_handling Handling Protocol cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_compound Handle this compound prep_workspace->handle_compound handle_wash Wash Hands Thoroughly After Handling handle_compound->handle_wash emergency_spill Accidental Release Occurs handle_compound->emergency_spill If Spill Occurs dispose_waste Dispose of Waste in Accordance with Regulations handle_wash->dispose_waste emergency_evacuate Evacuate Area emergency_spill->emergency_evacuate emergency_ppe Don Full PPE emergency_evacuate->emergency_ppe emergency_contain Contain Spill emergency_ppe->emergency_contain emergency_cleanup Clean and Decontaminate emergency_contain->emergency_cleanup emergency_dispose Dispose of Contaminated Materials emergency_cleanup->emergency_dispose

Safe handling and emergency response workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(D-Lys6)-LH-RH
Reactant of Route 2
(D-Lys6)-LH-RH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.